H-D-Glu(OMe)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYCCHDTIDZAE-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25767-60-6 | |
| Record name | D-Glutamic acid, 5-methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25767-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6461-04-7 | |
| Record name | 5-Methyl hydrogen D-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6461-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl D-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006461047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-methyl D-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Undefined Role of H-D-Glu(OMe)-OH in Neuroscience: A Technical Perspective
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
H-D-Glu(OMe)-OH, the gamma-methyl ester of D-glutamic acid, is a chemical compound available for research purposes. Despite the central role of the glutamate (B1630785) system in neuroscience, a comprehensive review of publicly available scientific literature reveals no established or defined role for this compound in neuroscience . Its primary utility, as documented, lies in the realm of synthetic chemistry as a building block for more complex molecules, particularly in peptide synthesis. This technical guide will address the current state of knowledge, or lack thereof, regarding this compound's neurological function and will provide context based on the broader understanding of the glutamatergic system and related compounds.
Chemical Identity and Properties
This compound is the D-enantiomer of glutamic acid gamma-methyl ester. Its chemical structure is characterized by a D-glutamic acid backbone with a methyl ester protecting the side chain (gamma) carboxyl group.
| Property | Value |
| Chemical Name | D-Glutamic acid gamma-methyl ester |
| Synonyms | This compound |
| Molecular Formula | C₆H₁₁NO₄ |
| Molecular Weight | 161.16 g/mol |
| CAS Number | 6461-04-7 |
The Glutamatergic System: A Framework for Potential Interaction
To understand the theoretical context in which this compound might be investigated, it is essential to appreciate the function of the endogenous neurotransmitter, L-glutamic acid. L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, critical for synaptic transmission, plasticity, learning, and memory. Its actions are mediated by a family of ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors (mGluRs).
Due to its structural similarity to L-glutamate, any investigation into the neuroscientific role of this compound would logically begin with its potential interaction with these receptors.
Current State of Research: A Notable Absence of Evidence
Extensive searches of scientific databases for studies on the biological activity, pharmacology, and neurological effects of this compound have yielded no specific results. There is a significant lack of published research detailing:
-
Receptor Binding Affinity: No data is available on the binding affinity of this compound for any glutamate receptor subtype.
-
Electrophysiological Effects: There are no published studies on the effects of this compound on neuronal excitability, synaptic transmission, or long-term potentiation/depression.
-
In Vivo Studies: No in vivo experiments in animal models have been reported to assess the behavioral, neuroprotective, or neurotoxic effects of this compound.
-
Signaling Pathways: Consequently, no signaling pathways have been identified as being modulated by this compound.
Theoretical Considerations and Future Directions
While no direct role is established, we can speculate on potential avenues of research based on related compounds:
-
D-Amino Acids and NMDA Receptors: Some D-amino acids, such as D-serine, are known to act as co-agonists at the glycine (B1666218) site of the NMDA receptor. It is conceivable that this compound could be investigated for similar modulatory properties.
-
Glutamate Analogs as Research Tools: Synthetic glutamate analogs are instrumental in dissecting the function of different glutamate receptor subtypes. This compound could serve as a precursor for the synthesis of novel, more complex D-glutamate derivatives designed to probe receptor structure and function.
-
Prodrug Potential: The esterification of the side chain carboxyl group increases the lipophilicity of the molecule compared to D-glutamic acid. This chemical modification is a common strategy in prodrug design to enhance blood-brain barrier permeability. In theory, if this compound were to cross the blood-brain barrier and be hydrolyzed by esterases in the brain, it would release D-glutamic acid. However, the functional consequences of elevating D-glutamic acid levels in the brain are not well-established and would require significant investigation.
Established Application: A Tool for Chemical Synthesis
The most concrete role for this compound, and its L-isomer, is in synthetic organic chemistry. The methyl ester serves as a protecting group for the side-chain carboxylic acid of glutamic acid during multi-step syntheses, such as Solid-Phase Peptide Synthesis (SPPS). This prevents the side chain from participating in unintended reactions during peptide chain elongation.
Conceptual Workflow for Use in Peptide Synthesis
Below is a generalized workflow illustrating how an N-terminally protected version of this compound (e.g., Fmoc-D-Glu(OMe)-OH) would be used in SPPS.
Conclusion
H-D-Glu(OMe)-OH: A Linchpin in the Synthesis of Neuroactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
While not a direct neuroprotective agent itself, H-D-Glu(OMe)-OH, or D-glutamic acid γ-methyl ester, serves as a critical starting material and versatile precursor in the synthesis of novel, biologically active molecules with significant potential in neuroscience.[1][2] Its structural similarity to glutamate (B1630785), the primary excitatory neurotransmitter in the vertebrate nervous system, makes its derivatives ideal candidates for investigating and modulating glutamate receptor systems.[2][3] These systems are deeply implicated in the pathophysiology of numerous neurological disorders, making the compounds derived from this compound valuable tools in the quest for new therapeutic strategies.[1]
This technical guide explores the role of this compound as a foundational building block in the development of potential neuroprotective agents, detailing its applications in synthesizing glutamate receptor ligands and providing a conceptual framework for the experimental workflows involved.
Core Applications in Neuro-Pharmacological Research
The primary significance of this compound in neuroprotection research lies in its utility as a scaffold for creating more complex and specific molecules. Researchers leverage its structure to synthesize conformationally restricted glutamate analogs and other derivatives that can selectively interact with glutamate receptors, such as the NMDA receptor.[2] This targeted interaction is crucial for developing therapeutic agents that can modulate excitatory neurotransmission, a key factor in both normal brain function and disease.[4]
The esterification of the γ-carboxyl group provides a convenient chemical handle for further modification and can influence the molecule's properties, such as its ability to cross the blood-brain barrier.[5] While the L-isomer, H-Glu(OMe)-OH, has been theoretically proposed as a potential glutamate prodrug for its increased lipophilicity, there is a notable scarcity of research to validate this hypothesis.[5] The D-isomer, this compound, is primarily used in the synthesis of compounds for research purposes.
Summary of Synthesized Compounds and Their Relevance
The derivatives synthesized from this compound are instrumental in probing the structure-activity relationships of glutamate receptors and in the rational design of new drugs.[4]
| Compound Class | Description | Relevance to Neuroprotection Research |
| Conformationally Restricted Glutamate Analogs | These are molecules where the structure of the glutamate backbone is rigidified, often through cyclization. This restricted movement allows the analog to bind with high specificity to a particular subtype of glutamate receptor. | By selectively targeting receptor subtypes (e.g., specific NMDA receptor subunits), these analogs help to dissect the roles of different receptors in neuronal death and survival pathways, providing a basis for designing highly targeted neuroprotective drugs with fewer side effects. |
| NMDA Receptor Ligands (Agonists/Antagonists) | These compounds are designed to either activate (agonists) or block (antagonists) NMDA receptors.[4] this compound can serve as a starting point for multi-step syntheses of these ligands. | Overactivation of NMDA receptors is a key mechanism of excitotoxicity, a common pathway of neuronal injury in stroke, epilepsy, and neurodegenerative diseases. Selective antagonists derived from glutamate analogs can prevent this overactivation, offering a direct neuroprotective strategy. |
| Peptidomimetics | These are molecules that mimic the structure and function of peptides. This compound can be incorporated into peptide-like structures to create novel compounds that interact with neuronal receptors or enzymes. | Peptidomimetics can offer improved stability and bioavailability compared to natural peptides. In a neuroprotective context, they could be designed to interfere with protein-protein interactions involved in apoptotic cascades or to modulate neuropeptide signaling. |
Experimental Protocols and Methodologies
While specific, detailed protocols for the synthesis of a particular neuroprotective agent from this compound are proprietary or found within dense scientific literature, a generalized, conceptual workflow can be outlined. This workflow represents a common strategy for creating conformationally restricted glutamate analogs.
Conceptual Protocol: Synthesis of a Conformationally Restricted Glutamate Analog
-
Protection of the Amino Group: The synthesis begins by protecting the primary amine of this compound. A common protecting group is the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. This step prevents the highly reactive amino group from participating in subsequent reactions.
-
Activation of the α-Carboxylic Acid: The free α-carboxylic acid is then activated to facilitate the formation of a new bond, which will create the conformational restriction. This can be done using standard peptide coupling reagents.
-
Intramolecular Cyclization: The activated carboxylic acid reacts with another part of the molecule, often a nucleophile introduced in a previous step, to form a cyclic structure. This cyclization is the key step that "locks" the molecule into a specific conformation.
-
Deprotection: In the final step, the Boc protecting group is removed from the amino group, typically under acidic conditions (e.g., using trifluoroacetic acid), to yield the final, biologically active glutamate analog.
-
Purification and Characterization: The final product is purified, often using techniques like high-performance liquid chromatography (HPLC), and its structure is confirmed using methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the conceptual synthetic workflow and the theoretical mechanism by which a derived glutamate analog could interact with a neuronal receptor.
Caption: Conceptual workflow for synthesizing a glutamate analog from this compound.
References
Investigating the Metabolic Pathways of D-glutamic Acid 5-Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-glutamic acid 5-methyl ester, a derivative of the non-proteinogenic D-glutamic acid, holds potential for applications in neurobiology and as a precursor for bioactive compounds.[1] Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and therapeutic potential. This technical guide provides a comprehensive overview of the hypothesized metabolic pathways of D-glutamic acid 5-methyl ester, detailing the key enzymatic steps and subsequent catabolism. This document outlines detailed experimental protocols for investigating these pathways and presents a framework for quantitative analysis of the involved metabolites.
Introduction
D-amino acids and their derivatives are increasingly recognized for their physiological and pathological roles in mammals. D-glutamic acid 5-methyl ester, while not extensively studied, is presumed to undergo metabolic transformation to exert its biological effects. This guide delineates a putative two-stage metabolic pathway: initial hydrolysis of the methyl ester to yield D-glutamic acid, followed by the enzymatic conversion of D-glutamic acid into downstream metabolites. The primary enzymes implicated in this pathway are carboxylesterases, D-aspartate oxidase, and D-glutamate cyclase.
Proposed Metabolic Pathways
The metabolism of D-glutamic acid 5-methyl ester is proposed to proceed through two principal enzymatic steps, as illustrated in the pathway diagram below.
Caption: Proposed metabolic pathways of D-glutamic acid 5-methyl ester.
Stage 1: Hydrolysis by Carboxylesterases
The initial and pivotal step in the metabolism of D-glutamic acid 5-methyl ester is the hydrolysis of the ester bond to liberate D-glutamic acid and methanol. This reaction is likely catalyzed by carboxylesterases (CEs), a family of serine hydrolases abundant in the liver and other tissues, known for their broad substrate specificity towards ester-containing compounds.[1][2][3] Human carboxylesterases 1 (hCE1) and 2 (hCE2) are the primary enzymes involved in the metabolism of xenobiotic and endobiotic esters.[3] The substrate specificity of these enzymes is determined by the relative sizes of the acyl and alcohol moieties of the ester.[2]
Stage 2: Metabolism of D-Glutamic Acid
Following its formation, D-glutamic acid is expected to be metabolized by two primary pathways:
-
Oxidative Deamination: D-aspartate oxidase, an FAD-containing flavooxidase, is specific for acidic D-amino acids, including D-glutamate.[4] This enzyme catalyzes the oxidative deamination of D-glutamate to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle.[5][6]
-
Cyclization: D-glutamate cyclase, an enzyme found in mammalian tissues, catalyzes the conversion of D-glutamate to 5-oxo-D-proline.[7][8][9] This pathway represents an alternative metabolic fate for D-glutamate.
Quantitative Data
The following tables summarize the key quantitative parameters for the enzymes involved in the metabolic pathways of D-glutamic acid 5-methyl ester. It is important to note that specific kinetic data for D-glutamic acid 5-methyl ester are not currently available in the literature and require experimental determination.
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| D-Glutamic Acid 5-Methyl Ester | Carboxylesterase (hCE1) | Data not available | Data not available | - |
| D-Glutamic Acid 5-Methyl Ester | Carboxylesterase (hCE2) | Data not available | Data not available | - |
| p-Nitrophenyl butyrate | Carboxylesterase (hCE1) | 1650 ± 190 | 12.0 ± 0.6 | [10] |
| p-Nitrophenyl butyrate | Carboxylesterase (hiCE) | 29 ± 5 | 0.8 ± 0.1 | [10] |
| p-Nitrophenyl caproate (C6) | Pyrobaculum calidifontis Esterase | 164 ± 30 | 4050 (U/mg) | [11] |
Table 1: Kinetic Parameters for Carboxylesterases. Note: hiCE is a human intestinal carboxylesterase.
| Substrate | Enzyme | Km (mM) | Source |
| D-Glutamate | D-Aspartate Oxidase | Data not available | - |
| D-Glutamate | D-Glutamate Cyclase | 0.33 | [9] |
| 5-oxo-D-proline | D-Glutamate Cyclase | 1.3 | [9] |
Table 2: Kinetic Parameters for D-Glutamate Metabolizing Enzymes.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to investigate the metabolic pathways of D-glutamic acid 5-methyl ester.
Experimental Workflow
The overall experimental workflow to determine the metabolic fate of D-glutamic acid 5-methyl ester is depicted below.
Caption: Experimental workflow for investigating the metabolism of D-glutamic acid 5-methyl ester.
Carboxylesterase Activity Assay
This protocol is adapted for a 96-well plate format to determine the rate of hydrolysis of D-glutamic acid 5-methyl ester by carboxylesterases.
Materials:
-
Human liver microsomes or recombinant human carboxylesterases (hCE1 and hCE2)
-
D-Glutamic acid 5-methyl ester (substrate)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., deuterated D-glutamic acid)
-
96-well microplate
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of D-glutamic acid 5-methyl ester in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer (pH 7.4).
-
Add the enzyme source (liver microsomes or recombinant enzyme) to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the D-glutamic acid 5-methyl ester stock solution to each well. The final concentration should be varied to determine kinetic parameters.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of D-glutamic acid at each time point to determine the reaction rate.
D-Aspartate Oxidase Activity Assay
This protocol describes a coupled-enzyme assay to measure the activity of D-aspartate oxidase on D-glutamic acid by monitoring the production of ammonia (B1221849).[12]
Materials:
-
Recombinant D-aspartate oxidase
-
D-Glutamic acid (substrate)
-
α-Ketoglutarate
-
NADH
-
L-Glutamate dehydrogenase (GDH)
-
Pyrophosphate buffer (pH 8.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing pyrophosphate buffer (pH 8.5), α-ketoglutarate, NADH, and GDH.
-
Add D-glutamic acid to the reaction mixture.
-
Initiate the reaction by adding D-aspartate oxidase.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ by GDH in the presence of ammonia produced from the D-aspartate oxidase reaction.
-
Calculate the rate of D-glutamate oxidation based on the rate of NADH consumption.
D-Glutamate Cyclase Activity Assay
This colorimetric assay measures the activity of D-glutamate cyclase by quantifying the formation of 5-oxo-D-proline.[13]
Materials:
-
Recombinant D-glutamate cyclase
-
D-Glutamic acid (substrate)
-
Tris-HCl buffer (pH 8.0)
-
2-Nitrophenylhydrazine hydrochloride (NPH)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC)
-
Colorimetric plate reader
Procedure:
-
Incubate recombinant D-glutamate cyclase with D-glutamic acid in Tris-HCl buffer (pH 8.0) at 37°C.
-
Terminate the reaction at various time points.
-
Derivatize the product, 5-oxo-D-proline, by adding NPH and EDC. This reaction forms a colored hydrazone derivative.
-
Measure the absorbance of the resulting solution at the appropriate wavelength using a colorimetric plate reader.
-
Quantify the amount of 5-oxo-D-proline formed using a standard curve.
LC-MS/MS Method for Metabolite Quantification
A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of D-glutamic acid 5-methyl ester and its metabolites.[14][15][16]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for D-glutamic acid 5-methyl ester, D-glutamic acid, α-ketoglutarate, and 5-oxo-D-proline, along with their corresponding stable isotope-labeled internal standards.
Caption: Workflow for LC-MS/MS quantification of metabolites.
Conclusion
The metabolic pathways of D-glutamic acid 5-methyl ester are hypothesized to involve an initial hydrolysis step mediated by carboxylesterases, followed by the metabolism of the resulting D-glutamic acid via D-aspartate oxidase and D-glutamate cyclase. This technical guide provides a comprehensive framework for investigating these pathways, including detailed experimental protocols and a structure for quantitative data analysis. The successful elucidation of these metabolic pathways will be instrumental in advancing the understanding of the pharmacological and toxicological profile of D-glutamic acid 5-methyl ester and will support its potential development as a therapeutic agent. Further research is warranted to determine the specific kinetic parameters of the enzymes involved and to validate these proposed pathways in vivo.
References
- 1. imedpub.com [imedpub.com]
- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays of D-amino acid oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis and Degradation of Free D-Amino Acids and Their Physiological Roles in the Periphery and Endocrine Glands [jstage.jst.go.jp]
- 8. D-glutamate cyclase - Wikipedia [en.wikipedia.org]
- 9. Structural and enzymatic properties of mammalian d-glutamate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extremely Stable and Versatile Carboxylesterase from a Hyperthermophilic Archaeon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A colorimetric assay method for measuring d-glutamate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
An In-depth Technical Guide on H-D-Glu(OMe)-OH and its Interaction with Glutamate Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Glu(OMe)-OH, also known as D-glutamic acid γ-methyl ester, is a derivative of the D-isoform of the amino acid glutamate (B1630785).[1][2] As an analogue of the primary excitatory neurotransmitter in the central nervous system, this compound is of significant interest for research in neuroscience and pharmacology.[3] Its structural similarity to glutamate suggests a potential interaction with glutamate receptors, which are critical mediators of synaptic transmission and plasticity.[3] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with glutamate receptors, detailed experimental protocols for its characterization, and insights into the potential downstream signaling pathways it may modulate.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its application in experimental settings.
| Property | Value | Reference |
| Synonyms | D-Glutamic acid γ-methyl ester | [1] |
| CAS Number | 6461-04-7 | [4] |
| Molecular Formula | C₆H₁₁NO₄ | [4] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥99% | [5] |
Interaction with Glutamate Receptors: A Mechanistic Overview
Glutamate receptors are broadly categorized into two families: ionotropic (iGluRs) and metabotropic (mGluRs). The iGluRs are ligand-gated ion channels that include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[6] mGluRs are G-protein coupled receptors that modulate synaptic activity and excitability.[3]
Given that this compound is a D-amino acid derivative, it is hypothesized to primarily act as an antagonist at the glycine (B1666218) co-agonist site or the glutamate binding site of the NMDA receptor. The D-isomeric configuration often confers antagonistic properties at glutamate receptors.
Quantitative Data on Receptor Interaction
As of the date of this guide, specific binding affinity (Kᵢ) and functional potency (IC₅₀ or EC₅₀) values for this compound at the various glutamate receptor subtypes have not been reported in the reviewed literature. The following tables are presented as a template for the systematic characterization of this compound.
Table 2.1: Binding Affinity of this compound at Ionotropic Glutamate Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) | Assay Conditions |
| NMDA | e.g., [³H]CGP 39653 | - | - |
| AMPA | e.g., [³H]AMPA | - | - |
| Kainate | e.g., [³H]Kainate | - | - |
Table 2.2: Functional Activity of this compound at Ionotropic Glutamate Receptors
| Receptor Subtype | Agonist | IC₅₀ (µM) | Assay Type |
| NMDA | NMDA/Glycine | - | Electrophysiology |
| AMPA | AMPA | - | Electrophysiology |
| Kainate | Kainate | - | Electrophysiology |
Table 2.3: Functional Activity of this compound at Metabotropic Glutamate Receptors
| Receptor Subtype | Agonist | EC₅₀/IC₅₀ (µM) | Assay Type |
| Group I (mGluR1, 5) | e.g., DHPG | - | Calcium mobilization |
| Group II (mGluR2, 3) | e.g., LY354740 | - | cAMP measurement |
| Group III (mGluR4, 6, 7, 8) | e.g., L-AP4 | - | cAMP measurement |
Experimental Protocols
To determine the quantitative data outlined above, the following detailed experimental protocols are recommended.
Radioligand Binding Assay for Glutamate Receptors
This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for glutamate receptors.
Objective: To determine the Kᵢ of this compound at a specific glutamate receptor subtype.
Materials:
-
Membrane preparations from cells expressing the target glutamate receptor subtype.
-
Radioligand specific for the target receptor (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Workflow Diagram:
Procedure:
-
Membrane Preparation: Homogenize cells or tissue expressing the receptor of interest in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the specific radioligand, and a range of concentrations of this compound. For determining non-specific binding, a high concentration of a known unlabeled ligand is used in a separate set of wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the use of whole-cell patch-clamp electrophysiology to measure the functional effects of this compound on glutamate receptor-mediated currents.
Objective: To determine the IC₅₀ of this compound for the inhibition of agonist-evoked currents at a specific glutamate receptor subtype.
Materials:
-
Cells expressing the target glutamate receptor (e.g., HEK293 cells or primary neurons).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Internal solution (e.g., containing CsCl, HEPES, EGTA, ATP, GTP).
-
Specific agonist for the target receptor (e.g., NMDA and glycine for NMDA receptors).
-
This compound.
Workflow Diagram:
Procedure:
-
Cell Preparation: Plate cells expressing the target receptor onto coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ and fill with internal solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.
-
Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply the specific agonist to evoke an inward current.
-
Compound Application: After establishing a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of this compound.
-
Data Acquisition: Record the peak amplitude of the agonist-evoked current at each concentration of the test compound.
-
Data Analysis: Normalize the current amplitudes to the baseline response and plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Downstream Signaling Pathways
Assuming this compound acts as an NMDA receptor antagonist, its primary effect would be to block the influx of Ca²⁺ through the NMDA receptor channel. This would, in turn, modulate various downstream signaling cascades that are crucial for synaptic plasticity and cell survival. One of the key pathways affected by NMDA receptor activity is the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, which subsequently influences the phosphorylation of the cAMP response element-binding protein (CREB).
Signaling Pathway Diagram:
Conclusion
This compound is a compound with the potential to interact with glutamate receptors, most likely as an antagonist at the NMDA receptor. While specific quantitative data on its pharmacological profile is currently lacking, this guide provides the necessary theoretical framework and detailed experimental protocols for its comprehensive characterization. The elucidation of its binding affinities and functional potencies will be crucial for its validation as a pharmacological tool and for understanding its potential therapeutic applications in neurological and psychiatric disorders where glutamate signaling is dysregulated. The provided diagrams for experimental workflows and signaling pathways offer a clear visual representation of the necessary steps for its characterization and its potential mechanism of action.
References
The Enigmatic Role of D-Glutamate in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While L-glutamate is unequivocally the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), the function of its chiral counterpart, D-glutamate, remains a subject of intensive investigation and considerable debate. Historically considered absent or physiologically irrelevant in the mammalian brain, emerging evidence suggests a nuanced role for D-glutamate, particularly at the intersection of the gut-brain axis and in the pathophysiology of neurological disorders. This technical guide provides a comprehensive overview of the current understanding of D-glutamate in the CNS, focusing on its synthesis, catabolism, and potential neuromodulatory functions. We present available quantitative data, detail experimental protocols for its detection, and visualize key metabolic and signaling pathways to equip researchers and drug development professionals with a thorough understanding of this intriguing molecule.
Introduction: The D-Amino Acid Revolution in Neuroscience
The central dogma of amino acid biology in mammals has long centered on the exclusive functional importance of L-enantiomers. However, the discovery of significant concentrations of D-serine and D-aspartate in the CNS, acting as potent modulators of N-methyl-D-aspartate (NMDA) receptor activity, has revolutionized our understanding of neurotransmission. This paradigm shift has prompted a re-examination of other D-amino acids, including D-glutamate.
Unlike D-serine, endogenous D-glutamate is largely considered to be absent or below quantifiable levels in the mammalian brain under normal physiological conditions. This scarcity suggests that D-glutamate does not function as a classical, synaptically-released neurotransmitter akin to its L-isoform. Instead, its potential significance appears to lie in its exogenous origin, primarily from the gut microbiota, and its possible role as a biomarker or pathogenic factor in neurological diseases such as Alzheimer's disease. This guide will synthesize the sparse but growing body of evidence concerning D-glutamate's function, metabolism, and analytical detection within the CNS.
Synthesis and Metabolism of D-Glutamate
The metabolic pathways of D-glutamate are distinct from the well-characterized L-glutamate-glutamine cycle. Its presence, or lack thereof, in the CNS is governed by a unique set of enzymes and potential external sources.
Endogenous Synthesis: A Point of Contention
There is currently no definitive evidence for a dedicated glutamate (B1630785) racemase enzyme in mammalian brain tissue that converts L-glutamate to D-glutamate. This stands in contrast to D-serine, which is synthesized from L-serine by serine racemase. The conspicuous absence of D-glutamate in most analyses of perfused brain tissue suggests that endogenous production is negligible.
Exogenous Source: The Gut Microbiota
A significant source of D-glutamate is the gut microbiome. Certain species of gut bacteria, such as Corynebacterium glutamicum and Brevibacterium lactofermentum, possess glutamate racemase and can efficiently convert dietary L-glutamate into D-glutamate. This peripherally-produced D-glutamate can enter systemic circulation and represents a potential communication channel along the microbiota-gut-brain axis. The diagram below illustrates this proposed pathway.
Catabolism: The Role of D-Aspartate Oxidase
The primary enzyme responsible for the degradation of acidic D-amino acids is D-aspartate oxidase (DDO), not D-amino acid oxidase (DAAO), which degrades neutral D-amino acids like D-serine. DDO catalyzes the oxidative deamination of D-aspartate and, putatively, D-glutamate to their corresponding α-keto acids. DDO is expressed in the adult brain, and its activity increases postnatally, which may contribute to the low levels of D-aspartate and D-glutamate in the adult CNS.
The Gut-Brain Connection: Unraveling the Role of Gut Microbiota and D-Glutamate in Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
The burgeoning field of microbiome research has unveiled a profound and intricate communication network between the gut and the brain, known as the gut-brain axis. This bidirectional signaling pathway is increasingly implicated in the pathophysiology of various neurological disorders, including Alzheimer's disease (AD), the most common form of dementia. Emerging evidence points to a fascinating link between alterations in the gut microbiota, the production of the neuromodulator D-glutamate, and the progression of AD. This technical guide provides a comprehensive overview of this connection, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways to support further research and therapeutic development in this critical area.
Gut Microbiota Dysbiosis in Alzheimer's Disease
A growing body of evidence indicates a significant alteration in the composition of the gut microbiota in individuals with Alzheimer's disease compared to healthy, age-matched controls. This dysbiosis is characterized by changes in microbial diversity and the relative abundance of specific bacterial taxa.
Quantitative Alterations in Gut Microbiota Composition
Several meta-analyses and individual studies have identified consistent patterns of gut microbiota changes in AD patients. The following tables summarize key quantitative findings from this research.
| Phylum | Direction of Change in AD | Key Findings | References |
| Firmicutes | Decreased | A meta-analysis of 11 studies showed a significantly lower abundance of this phylum in AD patients. | [1] |
| Actinobacteria | Decreased | Reduced levels of Bifidobacterium, a genus within this phylum, have been reported in AD patients. | [2] |
| Bacteroidetes | Increased | Multiple studies have observed an enrichment of this phylum in the gut of AD patients. | [2] |
| Proteobacteria | Increased | A meta-analysis indicated a higher abundance of this pro-inflammatory phylum in individuals with AD. | [1] |
Table 1: Summary of Gut Microbiota Alterations at the Phylum Level in Alzheimer's Disease.
| Genus | Direction of Change in AD | Key Findings | References |
| Bifidobacterium | Decreased | Consistently reported to be less abundant in AD patients across several studies. | [2] |
| Lactobacillus | Increased | Some studies report an increased abundance in AD, though findings can be variable. | [3] |
| Bacteroides | Increased | Frequently observed to be enriched in the gut microbiome of AD patients. | [2] |
| Alistipes | Increased | Another genus within the Bacteroidetes phylum that is often found in higher abundance in AD. | [2] |
| Escherichia/Shigella | Increased | Higher levels of these pro-inflammatory bacteria have been correlated with amyloid-positive status in cognitively impaired patients. | [2] |
| Faecalibacterium | Decreased | A known producer of the anti-inflammatory short-chain fatty acid butyrate, this genus is often depleted in AD. | [4] |
| Ruminococcus | Decreased | Several studies have reported a lower abundance of this genus in individuals with AD. | [4] |
Table 2: Summary of Gut Microbiota Alterations at the Genus Level in Alzheimer's Disease.
D-Glutamate: A Microbial Metabolite at the Crossroads of the Gut-Brain Axis
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, playing a critical role in learning and memory through its interaction with N-methyl-D-aspartate (NMDA) receptors. While L-glutamate is the predominant form in the human body, its stereoisomer, D-glutamate, is also emerging as a key signaling molecule. A notable source of D-glutamate is the gut microbiota.
Certain gut bacteria possess the enzyme glutamate racemase, which enables them to convert L-glutamate from dietary sources into D-glutamate.[5][6] This microbially-produced D-glutamate can then enter the systemic circulation and potentially cross the blood-brain barrier to influence neuronal function.
Quantitative Data on D-Glutamate Levels in Alzheimer's Disease
Recent studies have begun to quantify the levels of D-glutamate in the plasma of individuals across the cognitive spectrum, revealing a potential link between this metabolite and AD.
| Group | Plasma D-Glutamate (ng/mL, Mean ± SD) |
| Healthy Controls | 1620.08 ± 548.80 |
| Mild Cognitive Impairment (MCI) | 1097.79 ± 283.99 |
| Alzheimer's Disease (AD) | 785.10 ± 720.06 |
Table 3: Plasma D-Glutamate Levels in Healthy Controls, Mild Cognitive Impairment, and Alzheimer's Disease. [7]
These findings suggest that lower peripheral levels of D-glutamate are associated with cognitive impairment and AD.[7]
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments.
Gut Microbiota Analysis via 16S rRNA Gene Sequencing
This protocol outlines the key steps for analyzing the composition of the gut microbiota from fecal samples.
1. Fecal Sample Collection and Storage:
-
Collect fresh fecal samples in sterile containers.
-
Immediately freeze samples at -80°C to preserve microbial DNA.
2. DNA Extraction:
-
Utilize a commercially available fecal DNA extraction kit (e.g., DNeasy PowerSoil Kit, QIAGEN) according to the manufacturer's instructions.
-
Include a bead-beating step to ensure efficient lysis of bacterial cells.
3. 16S rRNA Gene Amplification:
-
Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4 region) using universal primers.
-
Perform PCR in triplicate for each sample to minimize amplification bias.[8]
4. Library Preparation and Sequencing:
-
Pool the triplicate PCR products for each sample.
-
Purify the pooled amplicons.
-
Attach sequencing adapters and barcodes to the amplicons to allow for multiplexing.
-
Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
5. Bioinformatic Analysis:
-
Perform quality filtering of the raw sequencing reads to remove low-quality sequences.
-
Cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold or use Amplicon Sequence Variants (ASVs).[9]
-
Assign taxonomy to the OTUs/ASVs using a reference database such as Greengenes or SILVA.[9]
-
Calculate alpha (within-sample) and beta (between-sample) diversity metrics.
-
Perform statistical analysis to identify differentially abundant taxa between experimental groups.
Measurement of D-Glutamate in Plasma using HPLC-MS/MS
This protocol describes a method for the sensitive and specific quantification of D-glutamate in plasma samples.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) or an acid (e.g., sulfosalicylic acid).[10][11][12]
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Derivatization (Optional but often necessary for chiral separation):
-
To distinguish between D- and L-glutamate, a derivatization step using a chiral reagent may be required prior to chromatographic separation.
3. UPLC-MS/MS Analysis:
-
Utilize an ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Employ a reversed-phase C18 column for chromatographic separation.[12]
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).
-
Detect and quantify D-glutamate using the mass spectrometer in Selected Reaction Monitoring (SRM) mode for high specificity and sensitivity.[12]
4. Data Analysis:
-
Generate a standard curve using known concentrations of D-glutamate.
-
Calculate the concentration of D-glutamate in the plasma samples by comparing their peak areas to the standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the interplay between the gut microbiota, D-glutamate, and Alzheimer's disease.
Signaling Pathway: Gut-Derived D-Glutamate and Neuronal NMDA Receptors in AD
References
- 1. Gut microbiota in patients with Alzheimer’s disease spectrum: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Roles and Mechanisms of Gut Microbiota in Patients With Alzheimer’s Disease [frontiersin.org]
- 3. Frontiers | Gut microbiota dysbiosis in patients with Alzheimer’s disease and correlation with multiple cognitive domains [frontiersin.org]
- 4. Gut microbiota changes in patients with Alzheimer’s disease spectrum based on 16S rRNA sequencing: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-glutamate and Gut Microbiota in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasma d-glutamate levels for detecting mild cognitive impairment and Alzheimer's disease: Machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]
- 9. Fecal Sample Collection and 16S rRNA Gene Sequencing [bio-protocol.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. edepot.wur.nl [edepot.wur.nl]
H-D-Glu(OMe)-OH as a Precursor in Neurotransmitter Synthesis: A Technical Guide
Disclaimer: The role of H-D-Glu(OMe)-OH as a direct precursor for the synthesis of the neurotransmitter D-glutamate in the central nervous system (CNS) is a topic of theoretical exploration rather than established scientific consensus. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the underlying principles, hypothetical mechanisms, and the experimental frameworks required to investigate this potential application.
Introduction: The Glutamate (B1630785) Challenge and the Blood-Brain Barrier
L-glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a pivotal role in a vast array of physiological processes, including synaptic plasticity, learning, and memory.[1] Conversely, the dysregulation of glutamatergic neurotransmission is implicated in a host of neurological and psychiatric disorders. Despite its central role, direct administration of L-glutamate for therapeutic intervention is impeded by its inability to efficiently cross the blood-brain barrier (BBB).[1] The brain maintains a tightly controlled environment, and the BBB actively transports glutamate out of the CNS to prevent excitotoxicity.[2]
This has spurred interest in prodrug strategies, where a lipophilic, inactive derivative of a drug is designed to cross the BBB and then be converted to the active compound within the brain. This compound, the gamma-methyl ester of D-glutamic acid, represents a chemical entity that, based on its structure, could theoretically act as such a precursor for D-glutamate.
The Enigmatic Role of D-Amino Acids in the Central Nervous System
While L-amino acids are the canonical building blocks of proteins, a growing body of evidence has revealed the presence and specific functions of D-amino acids in the mammalian CNS. The most well-characterized of these are D-serine and D-aspartate, which act as potent neuromodulators.[3][4]
-
D-Serine: Functions as a co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity and neurotransmission.[3]
-
D-Aspartate: Also interacts with the NMDA receptor and is involved in neuronal development and endocrine function.[4][5]
The presence and activity of these D-amino acids have challenged the long-held belief that only L-isomers are biologically relevant in higher organisms. However, in stark contrast to D-serine and D-aspartate, D-glutamate has been found to be present in negligible or non-quantifiable amounts in the mammalian brain. [6] This critical finding suggests that either D-glutamate does not have a significant physiological role in neurotransmission or it is subject to extremely rapid and efficient degradation.
This compound: A Hypothetical Precursor for D-Glutamate
The primary rationale for considering this compound as a potential D-glutamate precursor lies in its chemical structure. The esterification of the gamma-carboxyl group with a methyl group increases the lipophilicity of the molecule. This is a common strategy to enhance the ability of a compound to passively diffuse across the lipid-rich membranes of the BBB.
Proposed Mechanism of Action
The hypothetical pathway for this compound to increase D-glutamate levels in the CNS involves a two-step process:
-
Blood-Brain Barrier Penetration: The increased lipophilicity of this compound is theorized to facilitate its transport across the BBB via passive diffusion.
-
Intracerebral Metabolism: Once inside the CNS, the methyl ester would be hydrolyzed by endogenous esterases, releasing D-glutamate and methanol. The newly formed D-glutamate could then potentially interact with neuronal receptors.
Hypothetical Metabolic Pathway of this compound in the CNS
Caption: Hypothetical pathway of this compound crossing the BBB and its conversion to D-glutamate.
Quantitative Data Summary
Direct quantitative data on the conversion of this compound to D-glutamate in the brain is currently unavailable in the scientific literature. The following tables provide relevant context regarding glutamate concentrations and the enzymatic activity of D-aspartate oxidase, which also metabolizes D-glutamate.
| Parameter | Brain Region/Compartment | Concentration | Reference(s) |
| L-Glutamate | Whole Brain | 10,000-12,000 µmol/L | [7] |
| Extracellular Fluid | 0.5-2 µmol/L | [7] | |
| Plasma | 50-100 µmol/L | [7] | |
| D-Glutamate | Perfused Mouse Brain | Not Quantifiable | [6] |
| D-Aspartate | Various Brain Regions | Varies (low µM range) | [5] |
| D-Serine | Various Brain Regions | Varies (µM range) | [3] |
| Table 1: Approximate Concentrations of Glutamate and other D-Amino Acids in the Mammalian Brain. |
| Enzyme | Substrate | kcat (s⁻¹) | pH | Temperature (°C) | Reference(s) |
| D-Aspartate Oxidase (Human) | D-Aspartate | 81.3 | 8.3 | 25 | [8] |
| D-Glutamate | 11.3 | 8.3 | 25 | [8] | |
| N-methyl D-aspartate | 73.6 | 8.3 | 25 | [8] | |
| D-Asparagine | 8.3 | 8.3 | 25 | [8] | |
| Table 2: Kinetic Parameters of Human D-Aspartate Oxidase for Various Substrates. |
Experimental Protocols for Validation
To validate the hypothesis that this compound serves as a precursor to D-glutamate in the CNS, a series of rigorous in vitro and in vivo experiments are necessary.
In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)
Objective: To determine the passive permeability of this compound across an artificial membrane mimicking the BBB and compare it to D-glutamic acid.
Methodology:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form an artificial membrane.
-
Donor Solution Preparation: Prepare solutions of this compound and D-glutamic acid at a known concentration in a buffer solution (e.g., PBS, pH 7.4).
-
Assay Execution: Add the donor solutions to the filter plate wells. The acceptor plate, containing buffer, is placed underneath. The assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: The concentration of the compounds in both the donor and acceptor wells is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the filter area
-
t is the incubation time
-
CA(t) is the concentration in the acceptor well at time t
-
Cequilibrium is the concentration at equilibrium
-
A significantly higher Papp value for this compound compared to D-glutamic acid would support the hypothesis of enhanced BBB penetration.[1]
PAMPA Experimental Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
In Vivo Microdialysis with Systemic Administration
Objective: To measure real-time changes in extracellular D-glutamate concentrations in a specific brain region of a living animal following systemic administration of this compound.
Methodology:
-
Animal Model: Utilize adult male Sprague-Dawley rats or C57BL/6 mice.
-
Stereotaxic Surgery: Surgically implant a microdialysis guide cannula into the target brain region (e.g., hippocampus or prefrontal cortex). Allow for a post-operative recovery period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples to establish basal extracellular D-glutamate levels.
-
Drug Administration: Administer this compound via intraperitoneal (IP) or intravenous (IV) injection. A control group should receive a vehicle solution.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-injection.
-
Sample Analysis: Analyze the concentration of D-glutamate in the dialysate samples using a highly sensitive method such as HPLC with fluorescence detection after chiral derivatization.[9]
-
Data Presentation: Express the data as a percentage change from the baseline D-glutamate levels.
A significant and sustained increase in extracellular D-glutamate in the this compound treated group compared to the control group would provide direct evidence of its in vivo precursor activity.[10]
In Vivo Microdialysis Experimental Workflow
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]
- 3. Transport of glutamate and other amino acids at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of glutamate efflux at the blood–brain barrier: involvement of glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-glutamate(D-aspartate) oxidase - Wikipedia [en.wikipedia.org]
- 6. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Biological Activity of D-Glutamic Acid Gamma-Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-glutamic acid gamma-methyl ester is a derivative of the D-enantiomer of glutamic acid, a non-proteinogenic amino acid. While its L-counterpart, L-glutamic acid, is the principal excitatory neurotransmitter in the mammalian central nervous system, the biological role of D-glutamic acid and its esters is less defined, yet an area of growing research interest. This technical guide provides a comprehensive overview of the known and potential biological activities of D-glutamic acid gamma-methyl ester, drawing upon available literature and data from closely related compounds. The content herein focuses on its potential neuroactivity, role in bacterial chemotaxis, and other reported biological effects. Methodologies for investigating its activity are detailed, and relevant signaling pathways are illustrated to provide a foundational understanding for researchers in neuroscience, pharmacology, and microbiology.
Introduction
Glutamic acid and its derivatives are pivotal molecules in biochemistry and neuroscience. L-glutamic acid's role as a primary excitatory neurotransmitter, acting through ionotropic (NMDA, AMPA, kainate) and metabotropic receptors, is well-established.[1][2] In contrast, D-amino acids were historically considered "unnatural," though it is now understood that they play significant physiological roles. D-glutamic acid, for instance, is found in bacterial cell walls and has been detected in mammalian tissues, where it is thought to be a less potent agonist at the NMDA receptor compared to L-glutamic acid.[3][4]
The esterification of the gamma-carboxyl group of D-glutamic acid to form D-glutamic acid gamma-methyl ester alters its chemical properties, potentially influencing its bioavailability, membrane permeability, and interaction with biological targets. This guide synthesizes the current, albeit limited, understanding of the biological activity of D-glutamic acid gamma-methyl ester, providing a framework for future research and development.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | D-Glutamic acid gamma-methyl ester | [5] |
| Synonyms | D-Glutamic acid 5-methyl ester | [6] |
| CAS Number | 6461-04-7 | [6] |
| Molecular Formula | C₆H₁₁NO₄ | [6] |
| Molecular Weight | 161.16 g/mol | [6] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥99% (commercially available) | [6] |
Potential Biological Activities and Applications
While specific quantitative data on the biological activity of D-glutamic acid gamma-methyl ester is scarce in publicly available literature, its potential applications are inferred from its structural similarity to other compounds and from general statements in chemical supplier technical sheets.
3.1. Neurotransmitter Modulation and Neuroprotection
Commercial sources suggest that D-glutamic acid gamma-methyl ester is investigated for its potential as a neurotransmitter modulator and for neuroprotective effects.[5] This is likely based on the known neuroactivity of D-glutamic acid and other glutamate (B1630785) derivatives. D-glutamic acid itself is an agonist at the NMDA receptor, albeit with lower potency than L-glutamic acid.[3] The esterification may alter its affinity for glutamate receptors or its transport across the blood-brain barrier.
The dimethyl ester of DL-glutamic acid has been noted to act as an antagonist of glutamate-mediated neurosignaling in some contexts.[7] This suggests that esterification could potentially shift the activity of D-glutamic acid from agonistic to antagonistic, a hypothesis that requires experimental validation.
3.2. Role in Bacterial Chemotaxis
A significant body of research from the 1970s and 1980s identified a gamma-glutamyl methyl ester as a key component of the methyl-accepting chemotaxis proteins (MCPs) in bacteria such as Escherichia coli and Bacillus subtilis.[8][9][10] This esterification and demethylation of glutamic acid residues on MCPs is a crucial part of the signal transduction pathway that allows bacteria to respond to chemical gradients in their environment.
While these studies do not specifically use exogenous D-glutamic acid gamma-methyl ester, they establish a clear biological precedent for the importance of this specific chemical modification in a fundamental cellular process.
3.3. Other Potential Applications
-
Peptide Synthesis: As a derivative of an amino acid, it serves as a building block in the synthesis of peptides, particularly for creating analogs with modified properties.[5]
-
Flavor Enhancer: The DL-racemic mixture of glutamic acid gamma-methyl ester is noted for its use as a flavor enhancer in the food industry.[11]
-
Metabolic Studies: Glutamic acid dimethyl ester has been used as a cell-permeable form of glutamate to study its effects on insulin (B600854) secretion.[7]
Quantitative Data (from related compounds)
| Compound | Assay | Target | Activity | Reference |
| Glutamic acid diethyl ester (GLADE) | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 12.75 mg/mL | [12] |
| Minimum Inhibitory Concentration (MIC) | Pseudomonas aeruginosa | 12.75 mg/mL | [12] | |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli | 25.5 mg/mL | [12] | |
| (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) | [³H]AMPA binding | AMPA Receptor | IC₅₀ = 0.04 µM | [13] |
| Rat cortical slice electrophysiology | AMPA Receptor | EC₅₀ = 3.5 µM | [13] |
Experimental Protocols
Detailed experimental protocols for D-glutamic acid gamma-methyl ester are not published. However, based on the investigation of related compounds, the following methodologies would be appropriate.
5.1. In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of D-glutamic acid gamma-methyl ester to various glutamate receptor subtypes (e.g., NMDA, AMPA).
-
Methodology:
-
Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., rat brain cortex for native receptors, or HEK293 cells transfected with specific receptor subunits).
-
Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]CGP 39653 for the NMDA receptor, or [³H]AMPA for the AMPA receptor) in the presence of varying concentrations of D-glutamic acid gamma-methyl ester.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
5.2. Electrophysiological Recordings
-
Objective: To assess the functional activity (agonist or antagonist) of D-glutamic acid gamma-methyl ester at ionotropic glutamate receptors.
-
Methodology (using Xenopus oocytes or cultured neurons):
-
Prepare Xenopus oocytes expressing specific glutamate receptor subtypes or use primary neuronal cultures.
-
Perform two-electrode voltage-clamp recordings (for oocytes) or whole-cell patch-clamp recordings (for neurons).
-
Perfuse the cells with a control solution and then with solutions containing known glutamate receptor agonists (e.g., NMDA/glycine, AMPA) to elicit a baseline current response.
-
To test for agonist activity, apply varying concentrations of D-glutamic acid gamma-methyl ester alone.
-
To test for antagonist activity, co-apply varying concentrations of D-glutamic acid gamma-methyl ester with a fixed concentration of a known agonist.
-
Measure the changes in inward current and construct dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
5.3. Bacterial Chemotaxis Assay
-
Objective: To determine if exogenous D-glutamic acid gamma-methyl ester can influence bacterial chemotaxis.
-
Methodology (Swarm Plate Assay):
-
Prepare semi-solid agar (B569324) plates (e.g., 0.3% agar) with appropriate growth media.
-
Inoculate the center of the plate with a small volume of a motile bacterial culture (e.g., E. coli).
-
Place a small filter disc containing a solution of D-glutamic acid gamma-methyl ester at a distance from the inoculation point. A known chemoattractant (e.g., aspartate) and a neutral substance (e.g., saline) should be used as positive and negative controls, respectively.
-
Incubate the plates and observe the formation of "swarms" or rings of bacteria moving towards or away from the test compounds.
-
The diameter of the swarm is a measure of the chemotactic response.
-
Signaling Pathways and Logical Relationships (Visualized with Graphviz)
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of D-glutamic acid gamma-methyl ester.
Caption: Potential interaction of D-glutamic acid gamma-methyl ester with glutamate receptor signaling pathways.
Caption: Role of gamma-glutamyl methyl ester formation in bacterial chemotaxis signaling.
Caption: A logical workflow for investigating the neuroactivity of D-glutamic acid gamma-methyl ester.
Conclusion and Future Directions
The biological activity of D-glutamic acid gamma-methyl ester is an underexplored area of research. While its structural relationship to L-glutamic acid and other neuroactive compounds suggests a potential role in modulating neuronal function, there is a significant lack of direct experimental evidence and quantitative data. The established role of gamma-glutamyl methyl ester in bacterial chemotaxis provides a compelling, albeit distinct, example of its biological relevance.
Future research should focus on systematically evaluating the interaction of D-glutamic acid gamma-methyl ester with known glutamate receptors and transporters through rigorous binding and functional assays. Investigating its effects on neuronal viability, synaptic plasticity, and its potential to cross the blood-brain barrier will be crucial in determining its therapeutic potential for neurological disorders. Furthermore, exploring its role in microbiology beyond chemotaxis could unveil novel biological functions. This guide serves as a foundational resource to stimulate and direct these future investigations.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Glutamic acid - Wikipedia [en.wikipedia.org]
- 3. D-Glutamic acid | NMDA receptor Agonist | Hello Bio [hellobio.com]
- 4. Gamma-glutamylmethylamide. A new intermediate in the metabolism of methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Isolation of glutamic acid methyl ester from an Escherichia coli membrane protein involved in chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl esterification of glutamic acid residues of methyl-accepting chemotaxis proteins in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl esterification of glutamic acid residues of methyl-accepting chemotaxis proteins in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of H-D-Glu(OMe)-OH in Synaptic Plasticity: A Review of Current Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, plays a pivotal role in initiating the molecular cascades that lead to long-lasting changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD). The study of glutamate receptor agonists and antagonists has been instrumental in dissecting the complex signaling pathways involved in these processes. This technical guide focuses on H-D-Glu(OMe)-OH, a derivative of glutamic acid, and its role in the investigation of synaptic plasticity. While direct, extensive research on this compound in this specific context is limited, this document will synthesize the available information and provide a framework for understanding its potential mechanisms of action based on the broader knowledge of glutamate analogs.
Core Concepts in Glutamatergic Synaptic Plasticity
The induction of both LTP and LTD at many excitatory synapses is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The prevailing model suggests that the magnitude and duration of the postsynaptic calcium (Ca2+) signal dictate the direction of plasticity.[1][2]
-
Long-Term Potentiation (LTP): A large, transient rise in postsynaptic Ca2+, typically triggered by high-frequency stimulation, leads to the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][3] CaMKII activation results in the phosphorylation of AMPA receptors, increasing their conductance, and promotes the insertion of additional AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[3][4][5]
-
Long-Term Depression (LTD): A modest, prolonged increase in postsynaptic Ca2+ is thought to activate protein phosphatases, such as calcineurin, which dephosphorylate AMPA receptors, leading to their removal from the synaptic membrane and a weakening of the synapse.[1]
This compound: A Glutamic Acid Derivative
This compound, also known as D-glutamic acid γ-methyl ester, is a derivative of the amino acid glutamate.[6] As a glutamate analog, its primary expected mechanism of action would be through interaction with glutamate receptors. The "D-" configuration of the alpha-carbon is a key structural feature. While L-glutamate is the endogenous neurotransmitter, certain D-amino acids, such as D-serine and D-aspartate, are known to be active at synapses and can modulate NMDA receptor function and synaptic plasticity.[7]
Postulated Mechanism of Action of this compound in Synaptic Plasticity
Given the absence of direct experimental evidence, the mechanism of action of this compound in synaptic plasticity can be hypothesized based on its structural similarity to other glutamate receptor ligands. The methyl ester modification could influence its binding affinity and efficacy at different glutamate receptor subtypes.
One plausible hypothesis is that this compound acts as a competitive antagonist at NMDA receptors, similar to other dicarboxylic amino acids like D,L-alpha-aminoadipate.[8] Alpha-aminoadipate has been shown to antagonize postsynaptic responses to aspartate more prominently than glutamate.[8] If this compound shares this property, it would be expected to inhibit the induction of NMDA receptor-dependent LTP and LTD.
The following diagram illustrates the potential point of intervention of this compound as a hypothetical NMDA receptor antagonist in the LTP signaling cascade.
Experimental Protocols for Investigating this compound
To rigorously test the effects of this compound on synaptic plasticity, standard electrophysiological and biochemical protocols would be employed.
Electrophysiology in Hippocampal Slices
This is the gold-standard method for studying LTP and LTD ex vivo.
-
Slice Preparation:
-
Acute hippocampal slices (300-400 µm thick) are prepared from rodents.
-
Slices are maintained in an interface or submerged chamber perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at room temperature.
-
-
Field Potential Recording:
-
A stimulating electrode is placed in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of synaptic transmission is recorded for at least 20 minutes.
-
-
LTP/LTD Induction and Drug Application:
-
LTP Induction: High-frequency stimulation (HFS), such as one or more trains of 100 Hz for 1 second, is delivered.
-
LTD Induction: Low-frequency stimulation (LFS), such as 900 pulses at 1 Hz, is delivered.
-
This compound would be bath-applied at various concentrations before and during the induction protocol to assess its effect.
-
-
Data Analysis:
-
The slope of the fEPSP is measured and plotted over time.
-
The magnitude of LTP or LTD is quantified as the percentage change in the fEPSP slope from the baseline period.
-
The following workflow diagram illustrates the experimental procedure.
References
- 1. Molecular mechanisms underlying neuronal synaptic plasticity: systems biology meets computational neuroscience in the wilds of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Potentiation and Depression as Putative Mechanisms for Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Synaptic Plasticity Underlying Long-Term Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synaptic plasticity mechanisms common to learning and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression mechanisms underlying long-term potentiation: a postsynaptic view, 10 years on - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. D-Amino acids in brain neurotransmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of D,L-alpha-aminoadipate on postsynaptic amino acid responses in cultured mouse spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unconventional Players: A Technical Guide to D-Amino Acids in the Mammalian Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, the central dogma of biochemistry held that L-amino acids were the exclusive building blocks of proteins and key players in mammalian physiology. The discovery of their chiral counterparts, D-amino acids, in the mammalian brain shattered this paradigm, unveiling a new layer of complexity in neuroscience. Initially dismissed as mere byproducts of bacterial metabolism or dietary intake, D-serine and D-aspartate have emerged as crucial signaling molecules, fundamentally altering our understanding of synaptic transmission and plasticity.[1][2] This technical guide provides an in-depth exploration of the discovery, quantification, and functional roles of D-amino acids in the mammalian brain, with a focus on D-serine and D-aspartate. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals navigating this exciting and rapidly evolving field.
Data Presentation: Quantitative Analysis of D-Amino Acids in Mammalian Brain Tissue
The concentration of D-amino acids varies significantly across different brain regions and species. This heterogeneity is a key aspect of their physiological function. The following tables summarize quantitative data from various studies, providing a comparative overview of D-serine and D-aspartate levels.
Table 1: D-Serine and L-Serine Concentrations in Rodent Brain Regions
| Species | Brain Region | D-Serine (nmol/g wet tissue) | L-Serine (nmol/g wet tissue) | % D-Serine | Analytical Method | Reference |
| Rat (Adult) | Cortex | 20.73 ± 1.2% of total Ser | - | 20.73% | LC-MS/MS | [3] |
| Rat (Adult) | Striatum | 17.44 ± 1.15% of total Ser | - | 17.44% | LC-MS/MS | [3] |
| Rat (Adult) | Hippocampus | 16.67 ± 0.88% of total Ser | - | 16.67% | LC-MS/MS | [3] |
| Rat (Adult) | Thalamus | 8.27 ± 1.40% of total Ser | - | 8.27% | LC-MS/MS | [3] |
| Rat (Adult) | Cerebellum | Not Detected | - | - | LC-MS/MS | [3] |
| Mouse (SAMP8) | Frontal Cortex | ~400 | - | ~30% | HPLC | [4] |
| Mouse (SAMP8) | Occipital Cortex | ~400 | - | ~30% | HPLC | [4] |
| Mouse (SAMP8) | Hippocampus | Lower than cortex | - | - | HPLC | [4] |
| Mouse (SAMP8) | Cerebellum | Lowest | - | ~14% | HPLC | [4] |
| Mouse (SAMR1) | Frontal Cortex | ~400 | - | ~30% | HPLC | [4] |
| Mouse (SAMR1) | Occipital Cortex | ~400 | - | ~30% | HPLC | [4] |
| Mouse (SAMR1) | Hippocampus | Lower than cortex | - | - | HPLC | [4] |
| Mouse (SAMR1) | Cerebellum | Lowest | - | ~14% | HPLC | [4] |
| Mouse (Perfused) | Cortex | 0.045 ± 0.004 µg/mg | 0.44 ± 0.03 µg/mg | 9.2% | 2D-HPLC | [5] |
| Mouse (Perfused) | Hippocampus | 0.052 ± 0.005 µg/mg | 0.49 ± 0.03 µg/mg | 9.6% | 2D-HPLC | [5] |
Table 2: D-Aspartate and L-Aspartate Concentrations in Rodent Brain Regions
| Species | Brain Region | D-Aspartate (nmol/g wet tissue) | L-Aspartate (nmol/g wet tissue) | % D-Aspartate | Analytical Method | Reference |
| Rat (5-day prenatal) | Whole Brain | - | - | 9.42% of total Asp | LC-MS/MS | [3] |
| Rat (90-day old) | Whole Brain | Not Detected | - | - | LC-MS/MS | [3] |
| Mouse (Perfused) | Cortex | 0.057 ± 0.006 µg/mg | 1.8 ± 0.1 µg/mg | 3.1% | 2D-HPLC | [5] |
| Mouse (Perfused) | Hippocampus | 0.066 ± 0.007 µg/mg | 2.0 ± 0.1 µg/mg | 3.2% | 2D-HPLC | [5] |
Table 3: D-Serine and D-Aspartate Concentrations in Human Brain Regions
| Brain Region | D-Serine (nmol/g) | D-Aspartate (nmol/g) | Analytical Method | Reference |
| Frontal Cortex | 120 - 150 | - | HPLC | [6] |
| Hippocampus | 80 - 110 | - | HPLC | [6] |
| Cerebellum | Low to undetectable | - | HPLC | [6] |
Experimental Protocols: Methodologies for D-Amino Acid Analysis
Accurate quantification of D-amino acids in complex biological matrices like brain tissue requires specialized analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods.
Protocol 1: HPLC with Pre-column Derivatization for D/L-Serine Analysis
This protocol is based on the derivatization of amino acids with o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC) to form fluorescent diastereomers that can be separated by reversed-phase HPLC.[7]
1. Sample Preparation (Brain Tissue Homogenate): a. Rapidly dissect brain tissue on ice and immediately freeze in liquid nitrogen or on dry ice. Store at -80°C until use. b. Weigh the frozen tissue and homogenize in 10 volumes of cold 0.1 M perchloric acid (PCA) containing an internal standard (e.g., L-homoserine). c. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. d. Collect the supernatant and neutralize with a potassium carbonate solution. e. Centrifuge to remove the potassium perchlorate (B79767) precipitate. The resulting supernatant is ready for derivatization.
2. Derivatization Procedure: a. Prepare the derivatization reagent by mixing OPA and NAC in a borate (B1201080) buffer (pH 10.4). b. Mix a specific volume of the sample supernatant with the derivatization reagent. c. Allow the reaction to proceed for a defined time (typically 2-5 minutes) at room temperature in the dark.
3. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase: A gradient of a phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 6.8) and an organic solvent (e.g., methanol (B129727) or acetonitrile). c. Flow Rate: Typically 1.0 mL/min. d. Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm. e. Quantification: Calculate the concentrations of D- and L-serine by comparing the peak areas to a standard curve generated with known concentrations of D- and L-serine standards.
Protocol 2: LC-MS/MS for D/L-Aspartate Quantification
This method offers high sensitivity and selectivity for the quantification of D-amino acids without the need for derivatization, using a chiral stationary phase.[8][9]
1. Sample Preparation: a. Follow the same tissue homogenization and deproteinization steps as in Protocol 1 (steps 1a-1d). b. The acidified supernatant can be directly injected into the LC-MS/MS system or after a simple filtration step.
2. LC-MS/MS Analysis: a. LC Column: A chiral stationary phase column (e.g., Astec Chirobiotic T). b. Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous solvent with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). c. Flow Rate: Typically 0.2-0.5 mL/min. d. Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. e. Ionization: Electrospray ionization (ESI) in positive ion mode. f. MRM Transitions: Set specific precursor-to-product ion transitions for D-aspartate, L-aspartate, and the internal standard. g. Quantification: Quantify the analytes based on the peak area ratios of the analyte to the internal standard, using a calibration curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
The primary mechanism of action for both D-serine and D-aspartate in the brain involves the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. D-Amino acids in rat brain measured by liquid chromatography / tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMDA receptor - Wikipedia [en.wikipedia.org]
- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Synthetic Gateway to Neuromodulation: Potential Therapeutic Applications of H-D-Glu(OMe)-OH Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-D-Glu(OMe)-OH, a derivative of D-glutamic acid, serves as a pivotal stereospecific building block in medicinal chemistry, primarily for the synthesis of complex peptides and novel neuroactive compounds. While not a therapeutic agent in itself, its true value lies in its role as a precursor to a diverse range of molecules with significant potential to modulate glutamatergic neurotransmission. Glutamate (B1630785) is the principal excitatory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in a multitude of neurological and psychiatric disorders. Consequently, the development of ligands for glutamate receptors represents a major avenue for therapeutic intervention. This technical guide explores the potential therapeutic applications of compounds derived from this compound, focusing on their synthesis, mechanisms of action, and the experimental protocols required for their evaluation.
Introduction: The Significance of Glutamate Modulation
The glutamatergic system is integral to synaptic plasticity, learning, and memory. However, excessive glutamate activity can lead to excitotoxicity, a pathological process that contributes to neuronal damage in conditions such as stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. Conversely, hypoactivity of certain glutamate receptors is associated with psychiatric disorders such as schizophrenia and depression. The therapeutic modulation of this system, therefore, requires a nuanced approach, targeting specific glutamate receptor subtypes to restore physiological balance.
This compound provides a chiral scaffold for the synthesis of glutamate analogs, including antagonists and modulators of N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs). The D-configuration is particularly interesting for creating compounds with potentially higher metabolic stability and unique pharmacological profiles compared to their L-enantiomers.
Synthetic Pathways from this compound
This compound is an ideal starting material for generating a variety of glutamate receptor ligands. The methyl ester protects the side-chain carboxyl group, allowing for selective modification of the α-amino and α-carboxyl groups.
Synthesis of Conformationally Restricted Analogs
One key strategy in modern drug design is to create conformationally restricted analogs of endogenous ligands to enhance receptor selectivity and affinity. This compound can be used to synthesize cyclic derivatives, such as pyrrolidones, which lock the molecule into a specific three-dimensional shape.
Peptide Synthesis
This compound can be incorporated into dipeptides or larger peptide structures. These peptides may act as prodrugs or exhibit novel pharmacological activities at glutamate receptors or other CNS targets. The methyl ester group can influence the peptide's hydrophobicity, potentially improving its ability to cross the blood-brain barrier.[1]
Potential Therapeutic Targets and Applications
Derivatives of this compound are primarily envisioned as modulators of glutamate receptors, offering potential treatments for a range of CNS disorders.
Neuroprotection via NMDA Receptor Antagonism
Overactivation of NMDA receptors is a key driver of excitotoxic neuronal death in ischemic stroke and traumatic brain injury. Competitive and non-competitive antagonists of the NMDA receptor have shown neuroprotective effects in preclinical models. While early generations of NMDA receptor antagonists were hampered by significant side effects, the development of more selective agents, such as those targeting specific subunits (e.g., GluN2B), remains a promising therapeutic strategy. Derivatives of this compound can be designed to interact with the glutamate binding site or allosteric sites on the NMDA receptor complex.
Treatment of Epilepsy
Epilepsy is characterized by neuronal hyperexcitability. Glutamate receptor antagonists, particularly those targeting AMPA and kainate receptors, can reduce seizure activity. Perampanel, an AMPA receptor antagonist, is an approved anti-epileptic drug, demonstrating the viability of this approach.[2] this compound derivatives could be developed as novel anticonvulsants acting on these ionotropic glutamate receptors.
Modulation of Metabotropic Glutamate Receptors (mGluRs)
mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. They are divided into three groups (I, II, and III) and represent attractive drug targets due to their modulatory role, which may offer a better side-effect profile compared to ionotropic receptor antagonists.
-
Group II mGluR (mGluR2/3) Agonists: Activation of these receptors generally leads to a decrease in glutamate release. This makes them potential targets for treating anxiety disorders and schizophrenia.
-
Group I mGluR (mGluR1/5) Antagonists: These have been investigated for their potential in treating fragile X syndrome, anxiety, and depression.
Quantitative Data and Experimental Protocols
As specific therapeutic derivatives of this compound are largely in the discovery and preclinical stages, publicly available quantitative data is scarce. However, the following tables and protocols are representative of the types of assays that would be used to characterize the pharmacological activity of such compounds.
In Vitro Pharmacological Data of Exemplar Glutamate Receptor Ligands
The following table summarizes the binding affinities and functional potencies of known glutamate receptor modulators. Derivatives of this compound would be evaluated in similar assays to determine their potency and selectivity.
| Compound | Target Receptor | Assay Type | Value | Units |
| D-AP5 | NMDA | Radioligand Binding (Ki) | 0.4 | µM |
| CNQX | AMPA/Kainate | Radioligand Binding (Ki) | 0.2 | µM |
| LY354740 | mGluR2/3 | Functional (EC50) | 20 | nM |
| MPEP | mGluR5 | Functional (IC50) | 36 | nM |
Data is compiled from various pharmacological databases and is for illustrative purposes.
Key Experimental Protocols
Objective: To determine the binding affinity (Ki) of a test compound for a specific glutamate receptor subtype.
Methodology:
-
Membrane Preparation: Prepare cell membranes from recombinant cell lines overexpressing the target glutamate receptor (e.g., HEK293 cells expressing human NMDA receptors).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]CGP 39653 for the NMDA receptor glutamate binding site) and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Objective: To assess the ability of a test compound to protect neurons from ischemic-like injury.
Methodology:
-
Cell Culture: Culture primary cortical neurons from embryonic rodents.
-
Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with a glucose-free medium and place the cultures in an anaerobic chamber (95% N₂, 5% CO₂) for a defined period (e.g., 60-90 minutes) to induce excitotoxic cell death.
-
Treatment: Apply the test compound at various concentrations before, during, or after the OGD period.
-
Reperfusion: Return the cultures to normal glucose-containing medium and normoxic conditions for 24 hours.
-
Assessment of Cell Viability: Quantify neuronal death using a lactate (B86563) dehydrogenase (LDH) assay (measuring membrane integrity) or by staining with fluorescent viability dyes (e.g., Calcein-AM and Propidium Iodide) and imaging.
-
Data Analysis: Compare the viability of neurons treated with the test compound to untreated OGD controls and normoxic controls. Calculate the EC50 for neuroprotection.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of novel glutamate receptor modulators. While direct therapeutic applications of its immediate derivatives are not yet established, its role in the generation of potentially neuroprotective, anticonvulsant, and psychotropic agents is of high interest to the field of medicinal chemistry and drug development. The future of this chemical entity lies in its continued use to create libraries of diverse glutamate analogs. High-throughput screening of these libraries against a panel of glutamate receptor subtypes will be crucial in identifying lead compounds with desirable potency, selectivity, and pharmacokinetic properties for the treatment of a wide range of debilitating neurological and psychiatric disorders.
References
Unveiling the Enigmatic Role of H-D-Glu(OMe)-OH at the N-methyl-D-aspartate (NMDA) Receptor: A Methodological and Conceptual Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Abstract
The N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory, presents a key target for therapeutic intervention in a host of neurological disorders. While a plethora of antagonists have been developed, the pharmacological profile of many glutamate (B1630785) derivatives, including H-D-Glu(OMe)-OH (D-glutamic acid γ-methyl ester), remains largely uncharted in the public domain. This technical guide provides a comprehensive methodological framework for the in-depth investigation of this compound's impact on NMDA receptor function. Although specific experimental data for this compound is not currently available in published literature, this document outlines the essential experimental protocols, data presentation structures, and conceptual signaling pathways necessary to elucidate its potential as an NMDA receptor modulator. This guide is intended to serve as a foundational resource for researchers embarking on the pharmacological characterization of this compound and similar glutamate analogs.
Introduction to the NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate and a co-agonist, typically glycine (B1666218) or D-serine.[1] Its activation leads to an influx of Ca²⁺ ions, a critical event for initiating downstream signaling cascades involved in synaptic plasticity.[2] However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.[3] Consequently, molecules that can modulate NMDA receptor activity are of significant therapeutic interest.
This compound is a derivative of D-glutamic acid. While the L-isoform of glutamic acid is the primary excitatory neurotransmitter, D-amino acids are increasingly recognized for their modulatory roles in the central nervous system. The structural similarity of this compound to glutamate suggests a potential interaction with glutamate receptors, including the NMDA receptor. A thorough investigation is required to determine if it acts as an agonist, antagonist, or allosteric modulator, and to quantify its potency and efficacy.
Methodological Framework for Pharmacological Characterization
To comprehensively assess the impact of this compound on NMDA receptor function, a multi-faceted approach employing both biochemical and electrophysiological techniques is essential.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.
Experimental Protocol: [³H]MK-801 Binding Assay for the NMDA Receptor Ion Channel Site
This protocol is designed to assess the ability of this compound to interact with the ion channel pore of the NMDA receptor, a common binding site for non-competitive antagonists.
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of prepared cortical membranes (final protein concentration ~100 µ g/well ).
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
50 µL of [³H]MK-801 (a radiolabeled NMDA receptor channel blocker) at a final concentration of 1-5 nM.
-
50 µL of glutamate (10 µM) and glycine (10 µM) to activate the receptor.
-
For non-specific binding determination, add a high concentration of a known non-competitive antagonist (e.g., 10 µM unlabeled MK-801) in place of this compound.
-
-
Incubate the plate at room temperature for 2 hours to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of [³H]MK-801) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conceptual Workflow for Radioligand Binding Assay
Caption: Workflow for a [³H]MK-801 radioligand binding assay.
Electrophysiological Recordings
Electrophysiology provides a direct measure of the functional consequences of a compound's interaction with an ion channel. Whole-cell patch-clamp recordings from cultured neurons or cells expressing recombinant NMDA receptors are the gold standard for this purpose.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on NMDA receptor-mediated currents.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) or primary neurons (e.g., hippocampal or cortical neurons).
-
For recombinant receptor studies, co-transfect HEK293 cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
-
Patch-Clamp Recording:
-
Prepare an external solution containing physiological concentrations of ions, including Mg²⁺ (e.g., 1 mM), and an internal pipette solution.
-
Identify a transfected cell or neuron under a microscope and form a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell to evoke an inward current.
-
Once a stable baseline current is established, co-apply this compound at various concentrations with the agonists.
-
Record the changes in the amplitude of the NMDA-evoked current.
-
Wash out the this compound to observe the reversibility of its effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value from the curve.
-
Conceptual Workflow for Electrophysiology Experiment
Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.
Data Presentation
Clear and structured presentation of quantitative data is paramount for interpretation and comparison.
Table 1: Hypothetical Binding Affinity of this compound at the NMDA Receptor
| Compound | Radioligand | Receptor Source | IC₅₀ (µM) | Ki (µM) |
| This compound | [³H]MK-801 | Rat Cortex | Value | Value |
| MK-801 (Control) | [³H]MK-801 | Rat Cortex | Value | Value |
Table 2: Hypothetical Electrophysiological Effects of this compound on NMDA Receptor Currents
| Compound | Cell Type | NMDA Receptor Subunits | IC₅₀ (µM) | Maximal Inhibition (%) |
| This compound | HEK293 | GluN1/GluN2A | Value | Value |
| This compound | Cultured Hippocampal Neurons | Native | Value | Value |
| Ketamine (Control) | HEK293 | GluN1/GluN2A | Value | Value |
Conceptual Signaling Pathways
Understanding the potential downstream consequences of NMDA receptor modulation by this compound is crucial.
Diagram of a Generic NMDA Receptor Signaling Pathway
Caption: A simplified diagram of a generic NMDA receptor signaling cascade.
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the systematic evaluation of this compound's effects on NMDA receptor function. The outlined experimental protocols for radioligand binding and electrophysiology, coupled with the structured data presentation formats and conceptual signaling diagrams, offer a robust framework for elucidating the pharmacological profile of this and other novel glutamate derivatives. Future research should focus on executing these experiments to generate the much-needed quantitative data. Such studies will be instrumental in determining the therapeutic potential of this compound for neurological disorders where NMDA receptor dysregulation is a key pathological feature. Further investigations could also explore its subtype selectivity, in vivo efficacy in animal models of disease, and its effects on synaptic plasticity.
References
The Enzymatic Landscape of H-D-Glu(OMe)-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the hypothesized enzymatic regulation of H-D-Glu(OMe)-OH (D-glutamic acid γ-methyl ester). While direct research on this specific molecule is limited, this document extrapolates from well-understood principles of D-amino acid metabolism and protein methylation to provide a foundational framework for researchers, scientists, and drug development professionals. By outlining potential enzymatic pathways, detailed experimental protocols, and structured data presentation, this guide aims to catalyze further investigation into the synthesis, degradation, and physiological significance of this compound.
Introduction to D-Amino Acids and their Significance
While L-amino acids are the primary building blocks of proteins, their D-enantiomers are increasingly recognized for their diverse and critical roles in biological systems.[1] D-amino acids are integral components of bacterial cell walls, act as neurotransmitters and neuromodulators in mammals, and are involved in various physiological and pathological processes.[2][3] The metabolism of D-amino acids is tightly regulated by a suite of specific enzymes, including racemases, oxidases, transaminases, and ligases.[4][5] Understanding the enzymatic control of D-amino acid derivatives, such as this compound, is crucial for elucidating their functions and for developing novel therapeutic strategies.
Hypothesized Enzymatic Regulation of this compound
Based on analogous enzymatic reactions, the regulation of this compound is likely governed by the interplay of two key enzyme families: methyltransferases for its synthesis and methylesterases for its degradation.
Biosynthesis: The Role of D-Glutamate Methyltransferases
The synthesis of this compound from D-glutamic acid and a methyl donor, such as S-adenosyl-L-methionine (SAM), is likely catalyzed by a putative D-glutamate-O-methyltransferase . This hypothesis is supported by the well-characterized activity of protein-glutamate O-methyltransferases, such as CheR, which methylate glutamate (B1630785) residues within bacterial chemoreceptors.[6][7]
Proposed Reaction:
D-Glutamic Acid + S-Adenosyl-L-methionine -> this compound + S-Adenosyl-L-homocysteine
Degradation: The Action of D-Glutamate Methylesterases
The hydrolysis of this compound back to D-glutamic acid and methanol (B129727) would be catalyzed by a D-glutamate methylesterase . This is analogous to the function of protein-glutamate methylesterases, like CheB, which demethylate protein-bound glutamate methyl esters.[8][9][10] The existence of various esterases used in the enzymatic separation of amino acid enantiomers further supports the potential for such an enzyme.[11]
Proposed Reaction:
This compound + H₂O -> D-Glutamic Acid + Methanol
Potential Regulatory Pathways and Signaling
The enzymatic activities governing this compound levels are likely subject to intricate regulatory mechanisms. These could include:
-
Substrate Availability: The intracellular concentrations of D-glutamic acid and SAM would directly influence the rate of this compound synthesis.
-
Product Inhibition: The accumulation of this compound or S-adenosyl-L-homocysteine could feedback inhibit the D-glutamate-O-methyltransferase. Similarly, D-glutamic acid could inhibit the D-glutamate methylesterase.
-
Allosteric Regulation: Other metabolites may bind to regulatory sites on these enzymes to modulate their activity.
-
Transcriptional Control: The expression of the genes encoding the methyltransferase and methylesterase could be regulated in response to specific cellular signals or environmental cues.
The following diagram illustrates the hypothesized metabolic pathway and its potential regulation.
Caption: Hypothesized metabolic pathway for this compound.
Experimental Protocols
To investigate the enzymatic regulation of this compound, a series of detailed experimental protocols are proposed.
Enzyme Assays
4.1.1. D-Glutamate-O-Methyltransferase Assay (Coupled Spectrophotometric Assay)
This assay measures the production of S-adenosyl-L-homocysteine (SAH), which can be coupled to the oxidation of NADH.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 8.0), MgCl₂, D-glutamic acid, and S-adenosyl-L-methionine.
-
Coupling Enzymes: Add SAH hydrolase, adenosine (B11128) deaminase, and glutamate dehydrogenase.
-
Initiation: Start the reaction by adding the putative D-glutamate-O-methyltransferase enzyme preparation.
-
Detection: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.
-
Controls: Run reactions without D-glutamic acid or the methyltransferase to account for background activity.
4.1.2. D-Glutamate Methylesterase Assay (HPLC-Based Assay)
This assay directly measures the formation of D-glutamic acid from this compound.
-
Reaction Mixture: Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing a known concentration of this compound.
-
Initiation: Add the putative D-glutamate methylesterase enzyme preparation.
-
Time Points: At various time intervals, quench the reaction by adding an acid (e.g., perchloric acid).
-
Derivatization: Derivatize the amino acids in the supernatant with a chiral derivatizing agent (e.g., Marfey's reagent).[12]
-
Quantification: Separate and quantify the D-glutamic acid product using reverse-phase HPLC.[13][14]
Kinetic Analysis
To determine the kinetic parameters of the enzymes, perform the above assays with varying concentrations of one substrate while keeping the other substrates at saturating concentrations.[15]
Isotope Tracing
To confirm the metabolic fate of this compound in a cellular context, stable isotope tracing can be employed.[1]
-
Labeling: Synthesize this compound with a stable isotope label (e.g., ¹³C or ¹⁵N in the glutamate moiety, or ¹³C in the methyl group).
-
Incubation: Introduce the labeled compound to cell cultures or organisms.
-
Metabolite Extraction: After a defined incubation period, extract intracellular metabolites.
-
Analysis: Analyze the extracts using mass spectrometry to identify and quantify labeled D-glutamic acid and other potential downstream metabolites.
The following workflow diagram outlines the experimental approach.
Caption: A generalized workflow for investigating this compound enzymology.
Data Presentation
Systematic data presentation is essential for comparative analysis. The following tables provide templates for organizing experimental findings.
Table 1: Kinetic Parameters of Putative D-Glutamate-O-Methyltransferase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| D-Glutamic Acid | ||||
| S-Adenosyl-L-methionine |
Table 2: Kinetic Parameters of Putative D-Glutamate Methylesterase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound |
Table 3: Inhibition Constants (Ki) for Putative Enzymes
| Enzyme | Inhibitor | Ki (µM) | Type of Inhibition |
| D-Glutamate-O-Methyltransferase | This compound | ||
| D-Glutamate-O-Methyltransferase | S-Adenosyl-L-homocysteine | ||
| D-Glutamate Methylesterase | D-Glutamic Acid |
Conclusion
This technical guide provides a foundational framework for the investigation of the enzymatic regulation of this compound. By leveraging knowledge from related metabolic pathways, it proposes a testable model of synthesis and degradation, outlines detailed experimental protocols, and offers a structured approach to data management. It is anticipated that this guide will serve as a valuable resource for researchers, stimulating further studies to unravel the precise mechanisms and biological roles of this intriguing D-amino acid derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. D-Amino acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Enhanced Bacterial Growth and Gene Expression of D-Amino Acid Dehydrogenase With D-Glutamate as the Sole Carbon Source [frontiersin.org]
- 6. Protein-glutamate O-methyltransferase - Wikipedia [en.wikipedia.org]
- 7. Discrimination Between Different Methylation States of Chemotaxis Receptor Tar by Receptor Methyltransferase CheR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-glutamate methylesterase - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. uniprot.org [uniprot.org]
- 11. tandfonline.com [tandfonline.com]
- 12. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme kinetics - Wikipedia [en.wikipedia.org]
H-D-Glu(OMe)-OH: A Potential Novel Biomarker for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The landscape of biomarker discovery for neurological disorders is rapidly evolving, driven by the need for earlier diagnosis, improved patient stratification, and more effective monitoring of therapeutic interventions. While established markers such as amyloid-beta, tau, and neurofilament light chain have proven valuable, there remains a critical need for novel biomarkers that can provide deeper insights into the complex pathophysiology of these conditions. This technical guide explores the potential of H-D-Glu(OMe)-OH, a methyl ester derivative of D-glutamic acid, as a novel biomarker for neurological disorders. Drawing upon the established roles of L-glutamate and D-amino acids in neurotransmission and excitotoxicity, we present a comprehensive overview of the scientific rationale for investigating this compound, propose detailed experimental protocols for its detection and quantification, and outline potential signaling pathways in which it may be involved. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the utility of this promising, yet underexplored, molecule in the field of neuroscience.
Introduction: The Emerging Role of D-Amino Acids in Neurological Disease
For decades, D-amino acids were largely considered to be of bacterial origin with limited physiological relevance in mammals. However, a growing body of evidence has demonstrated their presence and functional importance in the central nervous system (CNS). D-serine, for instance, is now recognized as a key co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors, playing a crucial role in synaptic plasticity and glutamatergic neurotransmission.[1] Alterations in the levels of D-serine and another D-amino acid, D-aspartate, which also acts as an NMDA receptor agonist, have been linked to various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2]
L-glutamate is the primary excitatory neurotransmitter in the mammalian CNS, and its dysregulation, leading to excitotoxicity, is a well-established mechanism of neuronal damage in a wide range of acute and chronic neurological conditions.[3][4] Given the significant roles of both D-amino acids and glutamate (B1630785) in brain function and disease, it is plausible that derivatives of D-glutamic acid, such as this compound, may also have important physiological or pathophysiological roles. The investigation of this compound as a potential biomarker is therefore a logical next step in expanding our understanding of the "D-amino acidome" in neurological health and disease.
Scientific Rationale for this compound as a Biomarker
The rationale for investigating this compound as a biomarker for neurological disorders is built upon the following key pillars:
-
Modulation of Glutamatergic Neurotransmission: As a derivative of D-glutamic acid, this compound may interact with components of the glutamatergic system, such as NMDA receptors. Its potential to act as an agonist, antagonist, or modulator at these receptors could have significant implications for neuronal function and survival.
-
Metabolic Stability and Transport: The methyl ester group in this compound may alter its metabolic stability and ability to cross the blood-brain barrier compared to D-glutamic acid. This could lead to its accumulation or altered distribution in the CNS under pathological conditions.
-
Excitotoxicity and Neuroinflammation: Dysregulation of glutamate homeostasis is a hallmark of excitotoxicity, a process implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Neuroinflammation, another key feature of these disorders, can further exacerbate excitotoxic damage. This compound levels may reflect the interplay between these processes.
-
Gut-Brain Axis: Recent research has highlighted the role of the gut microbiota in producing D-amino acids. It is conceivable that alterations in the gut microbiome associated with neurological disorders could influence the systemic and CNS levels of D-glutamate and its derivatives.
Quantitative Data on Related Compounds in Neurological Disorders
While no quantitative data currently exists for this compound in the cerebrospinal fluid (CSF) or blood of patients with neurological disorders, the following tables summarize findings for the related and well-studied compound, L-glutamate. This information provides a valuable context for the potential changes that might be observed for this compound.
Table 1: Cerebrospinal Fluid (CSF) L-Glutamate Levels in Neurological Disorders
| Neurological Disorder | Patient Population | Control Group | Key Findings | Reference(s) |
| Multiple Sclerosis (MS) | 179 MS patients (157 RRMS, 22 SP/PPMS) | 40 patients with non-inflammatory/non-degenerative disorders | CSF L-Glu levels were slightly reduced in MS patients compared to controls. In RRMS patients, L-Glu levels correlated with disability progression after 1 year. | [5] |
| Multiple Sclerosis (MS) | Patients with acute MS | Patients with silent MS and controls | CSF glutamate levels are significantly elevated in patients with acute MS compared to controls and those with silent MS. | [6][7] |
| Amyotrophic Lateral Sclerosis (ALS) | 377 ALS patients | 88 neurological patients and 18 normal controls | 40.8% of ALS patients exhibited high CSF glutamate concentrations, which correlated with a spinal onset of the disease and a higher rate of muscle deterioration. | [8] |
| Functional Movement Disorders (FMD) | Patients with FMD | Healthy controls | CSF levels of glutamate were significantly lower in patients with FMD compared to controls. | [9] |
| Traumatic Brain Injury (TBI) | Rats with severe TBI | Sham-operated rats | Brain glutamate values were significantly higher than controls at 24, 48, and 120 hours after severe TBI. | [10] |
Table 2: Cerebrospinal Fluid (CSF) Metabolite Changes in Parkinson's Disease
| Metabolite Class | Key Findings in PD CSF | Reference(s) |
| Amino Acids | Perturbations in glycine, serine, and threonine metabolism. | [11] |
| Decreased levels of α-aminobutyric acid, ornithine, lysine, and histidine. | [12] | |
| Lipids | Perturbations in glycerophospholipid and sphingolipid metabolism. | [11] |
Proposed Experimental Protocols
The following protocols are proposed for the detection and quantification of this compound in biological samples, adapted from established methods for amino acid and derivative analysis.
Sample Collection and Preparation
-
Cerebrospinal Fluid (CSF): CSF should be collected via lumbar puncture into polypropylene (B1209903) tubes. Samples should be immediately placed on ice, centrifuged to remove any cellular debris, and the supernatant stored at -80°C until analysis.
-
Blood (Plasma/Serum): Whole blood should be collected in EDTA-containing tubes for plasma or serum separator tubes. Plasma or serum should be separated by centrifugation within one hour of collection and stored at -80°C.
-
Deproteinization: Prior to analysis, samples should be deproteinized to prevent interference from larger molecules. This can be achieved by precipitation with a solvent such as perchloric acid or by using a molecular weight cut-off spin filter (e.g., 10 kDa).
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method using pre-column derivatization with a fluorescent tag, followed by separation and detection using reverse-phase HPLC.
-
Derivatization:
-
Reconstitute a derivatizing agent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) in an appropriate solvent.
-
Mix a small volume of the deproteinized sample (e.g., 10 µL) with a borate (B1201080) buffer.
-
Add the derivatizing agent and incubate at an elevated temperature (e.g., 55°C) for a short period (e.g., 10 minutes) to allow for the reaction to complete.
-
-
Chromatographic Separation:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile).
-
The gradient should be optimized to achieve baseline separation of this compound from other amino acids and their derivatives.
-
-
Detection:
-
Use a fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a pure this compound standard.
-
The concentration of this compound in the samples can be determined by comparing their peak areas to the standard curve.
-
Confirmation and High-Sensitivity Quantification by Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of small molecules in complex biological matrices.
-
Sample Preparation:
-
Follow the sample collection and deproteinization steps as described above.
-
-
Chromatographic Separation:
-
Use a reversed-phase C18 column for peptide separation.
-
Employ a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Apply a linear gradient of Solvent B to elute the analyte.
-
-
Mass Spectrometry Analysis:
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Acquire full scan mass spectra (MS1) to detect the precursor ion of this compound.
-
Select the precursor ion for fragmentation and acquire tandem MS (MS2) spectra.
-
-
Data Analysis:
-
Confirm the identity of this compound by matching the retention time and fragmentation pattern to that of a pure standard.
-
Quantify the analyte using a stable isotope-labeled internal standard and generating a standard curve.
-
Visualization of Pathways and Workflows
Proposed Signaling Pathway Involvement
The following diagram illustrates a hypothetical signaling pathway where this compound could play a role in modulating glutamatergic neurotransmission.
Experimental Workflow for Biomarker Discovery
This diagram outlines the proposed workflow for investigating this compound as a biomarker in neurological disorders.
Conclusion and Future Directions
The investigation of this compound as a potential biomarker for neurological disorders represents a novel and promising avenue of research. While direct evidence is currently lacking, the strong scientific rationale rooted in the established roles of D-amino acids and glutamate in CNS pathophysiology provides a solid foundation for future studies. The experimental protocols outlined in this guide offer a clear roadmap for the detection and quantification of this molecule in biological fluids.
Future research should focus on:
-
Method Development and Validation: Optimizing and validating robust and sensitive analytical methods for this compound in CSF and blood.
-
Clinical Cohort Studies: Measuring this compound levels in well-characterized patient cohorts for various neurological disorders to assess its diagnostic and prognostic potential.
-
Functional Studies: Investigating the effects of this compound on neuronal function, particularly its interaction with the glutamatergic system.
-
Exploring the Gut-Brain Axis: Examining the contribution of the gut microbiome to systemic and CNS levels of this compound.
The exploration of this compound has the potential to not only yield a novel biomarker but also to deepen our understanding of the complex metabolic and signaling pathways that are dysregulated in neurological disorders. This, in turn, may open up new avenues for therapeutic intervention.
References
- 1. The Role of D-Amino Acids in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Amino acid metabolism in neurodegenerative diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual-enzyme assay of glutamate in single cells based on capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebrospinal fluid levels of L-glutamate signal central inflammatory neurodegeneration in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nc-patho.fb04.uni-mainz.de [nc-patho.fb04.uni-mainz.de]
- 7. Neurotransmitters in cerebrospinal fluid reflect pathological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamate levels in cerebrospinal fluid in amyotrophic lateral sclerosis: a reappraisal using a new HPLC method with coulometric detection in a large cohort of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cerebrospinal fluid glutamate changes in functional movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Severity of experimental traumatic brain injury modulates changes in concentrations of cerebral free amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Promising Metabolite Profiles in the Plasma and CSF of Early Clinical Parkinson's Disease [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Peptides Containing H-D-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of D-Glutamic acid γ-methyl ester (H-D-Glu(OMe)-OH) into peptide sequences. This document details protocols for both solid-phase and solution-phase synthesis, presents quantitative data to inform experimental design, and discusses key considerations for successful synthesis.
Introduction to this compound in Peptide Synthesis
D-Glutamic acid γ-methyl ester is a valuable, non-natural amino acid derivative used in peptide synthesis. The methyl ester protects the γ-carboxyl group of the glutamic acid side chain, preventing undesirable side reactions during peptide elongation, such as pyroglutamate (B8496135) formation or peptide chain branching.[1][2] The incorporation of D-amino acids can significantly enhance peptide stability against proteolytic degradation.[3] Furthermore, the C-terminal methyl ester modification can increase the peptide's hydrophobicity, potentially improving membrane permeability and stability.[1] These characteristics make this compound a critical building block in the development of peptide-based therapeutics with improved pharmacokinetic profiles.
Data Presentation: Quantitative Analysis
The efficiency of incorporating Fmoc-D-Glu(OMe)-OH is influenced by the synthesis method and the choice of coupling reagents. The following tables summarize typical yields and purities obtained under various conditions.
Table 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Pentapeptide [1]
| Coupling Reagent | Peptide Sequence Example | Crude Purity (%) | Overall Yield (%) |
| HBTU/HOBt/DIEA | Tyr-Ala-D-Glu(OMe)-Phe-Gly | 85-90 | 65-75 |
| HATU/HOAt/DIEA | Tyr-Ala-D-Glu(OMe)-Phe-Gly | >90 | 70-80 |
Table 2: Solution-Phase Synthesis of a Model Dipeptide
| Coupling Reagent | Peptide Sequence Example | Crude Purity (%) | Overall Yield (%) |
| EDC/HOBt | Boc-Phe-D-Glu(OMe)-OH | >95 | 80-90 |
| PyBOP/DIPEA | Boc-Phe-D-Glu(OMe)-OH | >95 | 85-95 |
Experimental Workflows and Signaling Pathways
Visualizing the synthesis process is crucial for understanding the sequence of events and the relationships between different stages.
References
Application Notes and Protocols for Using D-Glutamic Acid 5-Methyl Ester in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonally protected amino acids is paramount for the successful construction of complex peptides. D-Glutamic acid 5-methyl ester, typically employed as its Nα-Fmoc protected form (Fmoc-D-Glu(OMe)-OH), serves as a valuable building block for such advanced synthetic strategies. The methyl ester protection of the γ-carboxyl group offers a distinct advantage due to its stability under the standard basic conditions used for Fmoc-group removal (e.g., piperidine) and the acidic conditions of final peptide cleavage from the resin (e.g., trifluoroacetic acid, TFA).
This orthogonality allows for the selective deprotection of the methyl ester on-resin, paving the way for site-specific modifications such as the formation of cyclic peptides (head-to-side-chain or side-chain-to-side-chain lactam bridges), the synthesis of branched peptides, or the attachment of various moieties to the glutamic acid side chain. This document provides detailed application notes and protocols for the effective utilization of D-glutamic acid 5-methyl ester in SPPS.
Data Presentation
The selection of a protecting group for the side chain of glutamic acid can influence the efficiency and outcome of peptide synthesis. While extensive quantitative data directly comparing the coupling efficiency of Fmoc-D-Glu(OMe)-OH and the standard Fmoc-D-Glu(OtBu)-OH is not abundant in publicly available literature, the following tables summarize the key characteristics and expected performance based on established principles of peptide chemistry.
Table 1: Comparison of Glutamic Acid Side-Chain Protecting Groups
| Parameter | Fmoc-D-Glu(OtBu)-OH | Fmoc-D-Glu(OMe)-OH |
| Primary Function | Standard side-chain carboxyl protection for linear peptide synthesis. | Orthogonal side-chain carboxyl protection for on-resin modification. |
| Deprotection Condition | Strong acid (e.g., high concentration of TFA), concurrently with resin cleavage. | Basic hydrolysis (saponification) on-resin (e.g., LiOH, NaOH). Stable to standard TFA cleavage. |
| Orthogonality | Not orthogonal to final cleavage from most acid-labile resins. | Orthogonal to Fmoc deprotection (base) and final TFA cleavage (acid). |
| Coupling Efficiency | Generally high (typically >98% with standard coupling reagents). | Can sometimes exhibit slightly slower coupling kinetics due to the less sterically hindered nature of the methyl ester compared to the tert-butyl group, though specific comparative data is limited. |
| Primary Application | Synthesis of linear peptides. | Synthesis of cyclic peptides, branched peptides, and peptides with side-chain modifications. |
| Potential Side Reactions | - Prone to aspartimide formation in susceptible sequences. - t-butyl cation side reactions during cleavage requiring scavengers. | - Risk of racemization at the α-carbon of the glutamic acid residue during basic saponification. - Potential for premature cleavage from base-labile resins during saponification. |
Table 2: Typical Purity and Yield for a Model Pentapeptide Synthesis *
| Protecting Group Strategy | Crude Purity (%) | Overall Yield (%) |
| Standard Fmoc/tBu with Fmoc-D-Glu(OtBu)-OH | 85 - 95 | 60 - 75 |
| Orthogonal Fmoc/OMe with Fmoc-D-Glu(OMe)-OH | 80 - 90 | 55 - 70 |
*Note: These values are illustrative for a standard pentapeptide and can be highly sequence-dependent. Actual results may vary based on the peptide sequence, coupling reagents, and synthesis conditions.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-D-Glu(OMe)-OH into a Peptide Sequence
This protocol outlines the standard procedure for coupling Fmoc-D-Glu(OMe)-OH during SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-D-Glu(OMe)-OH
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-D-Glu(OMe)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated Fmoc-D-Glu(OMe)-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride (B1165640) and a non-nucleophilic base can be performed.
Protocol 2: On-Resin Saponification of the Methyl Ester
This protocol describes the selective removal of the methyl ester protecting group from the D-glutamic acid side chain while the peptide is still attached to the resin.
Materials:
-
Peptide-resin containing a D-Glu(OMe) residue
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Solvent system (e.g., THF/water 3:1, or DMF/water)
-
Neutralizing solution (e.g., 0.5 M HCl in dioxane or dilute acetic acid)
-
DMF, DCM, and water (HPLC grade)
Procedure:
-
Resin Preparation:
-
Ensure the peptide synthesis up to the point of saponification is complete. The N-terminal Fmoc group can be either present or removed.
-
Wash the peptide-resin thoroughly with DCM and DMF.
-
Swell the resin in the chosen solvent system (e.g., THF/water 3:1) for 30 minutes.
-
-
Saponification Reaction:
-
Prepare a fresh solution of LiOH (e.g., 0.5 M) in the chosen solvent system. A starting point is 10-20 equivalents of LiOH relative to the resin loading.
-
Add the LiOH solution to the swollen resin and agitate the mixture at room temperature.
-
The reaction time can vary from 2 to 24 hours and must be carefully monitored by cleaving a small sample of the resin and analyzing it by HPLC-MS.
-
-
Neutralization and Washing:
-
Once the saponification is complete, drain the basic solution.
-
Wash the resin with the solvent system used for saponification (e.g., THF/water).
-
Neutralize the resin by washing with a dilute acid solution.
-
Wash the resin thoroughly with water, DMF, and DCM.
-
Dry the resin under vacuum.
-
Protocol 3: On-Resin Head-to-Side-Chain Cyclization (Lactamization)
This protocol details the formation of a cyclic peptide via an amide bond between the deprotected N-terminal amine and the deprotected D-glutamic acid side-chain carboxyl group.
Materials:
-
Peptide-resin with a deprotected N-terminal amine and a deprotected D-glutamic acid side chain.
-
Coupling reagent (e.g., PyBOP, HATU, HBTU)
-
Base (e.g., DIPEA)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Start with the linear peptide-resin synthesized on a suitable resin (e.g., Rink Amide).
-
Perform Fmoc deprotection of the N-terminal amino acid as described in Protocol 1.
-
Perform on-resin saponification of the D-Glu(OMe) side chain as described in Protocol 2.
-
-
Cyclization Reaction:
-
Swell the resin in DMF.
-
In a separate vial, dissolve the coupling reagent (3-5 equivalents) and base (6-10 equivalents) in DMF.
-
Add the activation solution to the resin and agitate at room temperature.
-
Monitor the cyclization reaction by cleaving a small amount of resin and analyzing by HPLC-MS. The reaction time can vary from 4 to 24 hours.
-
-
Washing: Once cyclization is complete, wash the resin thoroughly with DMF and DCM.
-
Final Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
Mandatory Visualization
Protecting the Amine: Strategic Use of H-D-Glu(OMe)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic protection of amino acid building blocks is a cornerstone of successful peptide synthesis. This document provides detailed application notes and protocols for the use of H-D-Glu(OMe)-OH, a derivative of D-glutamic acid where the α-carboxyl group is pre-protected as a methyl ester. The focus is on the subsequent protection of the α-amino group, a critical step for its incorporation into peptide chains.
The primary challenge when utilizing this compound is the selective protection of the α-amino group to prevent self-polymerization and other unwanted side reactions during peptide coupling.[1] The two most dominant strategies in modern peptide synthesis, Fmoc/tBu and Boc/Bzl, are readily applicable. The choice between the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) protecting groups for the α-amino function dictates the overall synthetic strategy, including the conditions for subsequent deprotection steps.[1]
Orthogonal Protecting Group Strategies
An effective protecting group strategy is built on the principle of orthogonality, allowing for the selective removal of one protecting group in the presence of others.[1] This enables precise control over the synthesis, including chain elongation and potential side-chain modifications. For this compound, the α-methyl ester is stable under the basic conditions used for Fmoc removal (e.g., piperidine) but can be cleaved under strongly acidic or basic conditions, a factor to consider in the overall deprotection scheme.[1][2]
The selection of the N-terminal protecting group for this compound is contingent on the desired synthetic outcome and the chemistry of the peptide being synthesized. The Fmoc group is favored for its mild, base-labile deprotection, which is compatible with many acid-sensitive functionalities.[3] The Boc group, being acid-labile, offers an alternative strategy, particularly in solution-phase synthesis or for sequences prone to aggregation under Fmoc-SPPS conditions.[3][]
Data Presentation: Comparison of N-Terminal Protecting Groups for this compound
| Parameter | Fmoc (9-Fluorenylmethoxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| Chemical Structure | ||
| Introduction Reagent | Fmoc-OSu or Fmoc-Cl | Boc-anhydride ((Boc)₂O) |
| Deprotection Condition | 20% Piperidine in DMF | Trifluoroacetic acid (TFA) in DCM |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt) and the α-methyl ester.[2] | Orthogonal to base-labile and hydrogenolysis-cleavable protecting groups. |
| Key Advantages | Mild deprotection conditions.[1] UV-active, allowing for spectrophotometric monitoring of deprotection. | Robust and well-established. Can be advantageous for hydrophobic or aggregation-prone sequences.[3] |
| Potential Side Reactions | Potential for dibenzofulvene adduct formation if deprotection is incomplete. | Repetitive acid treatment can lead to degradation of sensitive peptides.[3] Can promote pyroglutamate (B8496135) formation.[5] |
Experimental Protocols
Protocol 1: N-Terminal Fmoc Protection of this compound
This protocol describes the protection of the α-amino group of this compound using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-Cl (1.1 eq) in dioxane.
-
Add the Fmoc-Cl solution dropwise to the stirred amino acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Fmoc-D-Glu(OMe)-OH.
Protocol 2: N-Terminal Boc Protection of this compound
This protocol details the protection of the α-amino group of this compound using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M HCl (aq)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in the chosen organic solvent (DCM or THF).
-
Add the base (TEA or DIPEA, 2.0 eq) to the suspension and stir until the amino acid dissolves.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield Boc-D-Glu(OMe)-OH.
Protocol 3: Coupling of Fmoc-D-Glu(OMe)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of the N-protected this compound into a growing peptide chain on a solid support.[2]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Glu(OMe)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve Fmoc-D-Glu(OMe)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling completion using a qualitative method (e.g., Kaiser test).
-
After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
Mandatory Visualizations
Caption: Protecting this compound for peptide synthesis.
References
Application Notes and Protocols: Fmoc-Based Synthesis of Peptides with D-Glutamic Acid γ-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the incorporation of non-standard amino acids, such as D-enantiomers, is a critical strategy for developing novel therapeutics with enhanced stability and unique pharmacological profiles. The use of orthogonally protected amino acids is essential for creating complex peptide architectures like cyclic or branched peptides. This document provides detailed application notes and protocols for the utilization of Fmoc-D-Glu(OMe)-OH in solid-phase peptide synthesis (SPPS).
The γ-methyl ester of D-glutamic acid offers an orthogonal protecting group strategy within the widely used Fmoc/tBu methodology.[1] While the standard tert-butyl (tBu) ester for the side chain of glutamic acid is removed during the final trifluoroacetic acid (TFA) cleavage, the methyl ester (OMe) is stable under these acidic conditions.[1] It is also resistant to the basic conditions (e.g., piperidine) required for the removal of the Nα-Fmoc group during chain elongation.[1] This unique stability allows for the selective deprotection of the γ-carboxyl group on-resin via saponification, enabling subsequent modifications such as lactamization, pegylation, or the attachment of other molecules.[1]
Data Presentation: Comparison of Glutamic Acid Side-Chain Protecting Groups
The selection of an appropriate side-chain protecting group for glutamic acid is crucial for the success of a synthetic strategy. The following table summarizes the properties of the commonly used tert-butyl (tBu) ester and the orthogonal methyl (OMe) ester.
| Parameter | Fmoc-Glu(OtBu)-OH (Standard) | Fmoc-D-Glu(OMe)-OH (Orthogonal) |
| Primary Function | Side-chain carboxyl protection for linear peptide synthesis. | Orthogonal side-chain protection for on-resin modification.[1] |
| Nα-Deprotection Stability | Stable to 20% piperidine (B6355638) in DMF. | Stable to 20% piperidine in DMF.[1] |
| Side-Chain Deprotection | Strong acid (e.g., TFA), concurrent with resin cleavage.[1][2] | Basic hydrolysis (saponification) on-resin (e.g., LiOH, NaOH). Stable to standard TFA cleavage.[1] |
| Orthogonality | Not orthogonal to final cleavage from acid-labile resins.[1] | Orthogonal to both Fmoc deprotection (base) and final TFA cleavage (acid).[1][3] |
| Common Applications | Standard synthesis of linear peptides. | Synthesis of cyclic peptides (side-chain to backbone or side-chain to side-chain), branched peptides, and peptides requiring site-specific side-chain modification.[1] |
| Potential Side Reactions | t-butyl cation formation during cleavage, requiring scavengers.[2][4] | Potential for premature cleavage from base-labile resins during saponification.[1] Racemization risk during saponification should be considered. |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-D-Glu(OMe)-OH into a Peptide Chain
This protocol details the standard procedure for coupling Fmoc-D-Glu(OMe)-OH to a growing peptide chain on a solid support using manual or automated methods.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-D-Glu(OMe)-OH
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[2][5]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[2]
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[5]
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.[6]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-D-Glu(OMe)-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes.[1]
-
-
Coupling Reaction:
-
Add the activated Fmoc-D-Glu(OMe)-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.[5]
-
-
Monitoring the Coupling:
-
Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction.[6]
-
If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[6]
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step using acetic anhydride (B1165640) and a non-nucleophilic base can be performed.[7]
-
Chain Elongation: The resin is now ready for the next cycle of Fmoc deprotection and coupling.
Protocol 2: On-Resin Saponification of the γ-Methyl Ester
This protocol describes the selective removal of the methyl ester protecting group from the D-glutamic acid side chain while the peptide remains attached to the resin.
Materials:
-
Fmoc-protected peptide-resin containing a Glu(OMe) residue
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Solvent system (e.g., a mixture of Dioxane/Water or Tetrahydrofuran (THF)/Water, typically in a 3:1 or 4:1 ratio)
-
Dilute aqueous acid (e.g., 1N HCl or 10% citric acid) for neutralization
-
DMF, Water (HPLC grade)
Procedure:
-
Resin Preparation: Swell the peptide-resin containing the D-Glu(OMe) residue in the chosen organic solvent (Dioxane or THF) for 30 minutes.
-
Saponification Reaction:
-
Prepare a solution of the base (e.g., 0.5 M LiOH in water).
-
Drain the swelling solvent and add the mixed solvent system (e.g., Dioxane/Water) to the resin.
-
Add the aqueous base solution to the resin slurry. The final concentration of the base should be carefully controlled (typically 0.1-0.2 M).
-
Agitate the reaction mixture at room temperature.
-
-
Monitoring the Reaction:
-
The reaction progress should be monitored by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC and Mass Spectrometry.
-
Typical reaction times can range from 2 to 6 hours. Over-exposure to basic conditions can lead to side reactions.
-
-
Neutralization and Washing:
-
Once the reaction is complete, drain the basic solution.
-
Wash the resin with the mixed solvent system (3 times).
-
Neutralize any residual base by washing with a dilute aqueous acid solution.
-
Wash the resin thoroughly with water (5 times), followed by DMF (5 times), and DCM (3 times).
-
-
Drying: Dry the resin under vacuum. The newly exposed side-chain carboxyl group is now available for further modification (e.g., cyclization).
Visualizations
Caption: Fmoc-SPPS cycle for the incorporation of D-glutamic acid γ-methyl ester.
Caption: On-resin selective deprotection of the γ-methyl ester via saponification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 7. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
Application Notes and Protocols for Boc-Protection of H-D-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the N-terminal Boc-protection of H-D-Glu(OMe)-OH (D-Glutamic acid α-methyl ester), a critical step for its subsequent use as a building block in peptide synthesis, particularly in the development of peptidomimetics and other specialized peptides for drug discovery.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under various conditions and its straightforward removal under acidic conditions.[3][4]
Strategic Importance in Peptide Synthesis
The incorporation of D-amino acids, such as D-glutamic acid, into peptide sequences can confer unique conformational properties and increased metabolic stability.[1] The α-methyl ester protection of the glutamic acid side chain offers an orthogonal protection strategy, especially within a Boc-solid-phase peptide synthesis (SPPS) workflow.[5] This allows for selective deprotection and modification of the side chain carboxyl group while the peptide remains attached to the resin, enabling the synthesis of complex peptides with features like lactam bridges or branching.[5]
Data Presentation: Quantitative Analysis
The efficiency of the Boc-protection reaction is critical for ensuring a high-quality building block for peptide synthesis. The following table summarizes typical quantitative data for the N-Boc protection of this compound.
| Parameter | Value | Reference |
| Starting Material | This compound·HCl | [6] |
| Reagent | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | [6][7] |
| Base | Sodium bicarbonate (NaHCO₃) | [6] |
| Solvent System | 1,4-Dioxane (B91453) : Water (1:1) | [6] |
| Reaction Time | 10-12 hours | [6] |
| Typical Yield | >90% | [6][8] |
| Purity (Post-Purification) | >98% | [9] |
Experimental Protocol: N-Boc Protection of this compound
This protocol details the procedure for the protection of the α-amino group of this compound using di-tert-butyl dicarbonate.[6]
Materials:
-
This compound·HCl (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 equivalents)[6]
-
Sodium bicarbonate (NaHCO₃) (3.0 equivalents)[6]
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
1M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
Procedure:
-
Dissolution: Dissolve this compound·HCl (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.[6]
-
Basification and Cooling: Add NaHCO₃ (3.0 eq.) to the solution and cool the mixture to 0°C in an ice bath.[6]
-
Addition of (Boc)₂O: Add (Boc)₂O (1.0-1.1 eq.) portion-wise while maintaining the temperature at 0°C.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.[6]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography (e.g., using a Hexane/EtOAc gradient) to yield the pure Boc-D-Glu(OMe)-OH.[6]
Visualization of Experimental Workflow and Synthetic Utility
The following diagrams illustrate the experimental workflow for the Boc-protection of this compound and its subsequent application in solid-phase peptide synthesis.
Caption: Workflow for the N-Boc protection of this compound.
Caption: Incorporation of Boc-D-Glu(OMe)-OH in Solid-Phase Peptide Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]
- 9. Boc-Glu-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
Coupling reagents for efficient peptide bond formation with H-D-Glu(OMe)-OH.
Application Notes: Efficient Peptide Bond Formation with H-D-Glu(OMe)-OH
Introduction
This compound, the methyl ester of D-glutamic acid, is a critical building block in the synthesis of peptides for various applications, including drug development and biomedical research. The methyl ester group effectively protects the side-chain γ-carboxyl function, preventing undesirable side reactions such as pyroglutamate (B8496135) formation or peptide chain branching during synthesis.[1] The choice of coupling reagent is paramount to ensure high efficiency, minimize racemization, and achieve high purity of the final peptide.[2][3][4] These notes provide an overview of common coupling reagents and detailed protocols for their use with this compound in both solution-phase and solid-phase peptide synthesis (SPPS).
Core Concepts in Peptide Coupling
The formation of a peptide bond involves the activation of the carboxylic acid group of an N-protected amino acid, which is then susceptible to nucleophilic attack by the amino group of another amino acid, in this case, this compound.[2][5] The reaction is facilitated by a coupling reagent. The primary classes of coupling reagents include:
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used.[6][7][8] They function by forming a highly reactive O-acylisourea intermediate. To suppress racemization and minimize side reactions like N-acylurea formation, additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are often included.[2][5][7][9]
-
Phosphonium (B103445) Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are known for their high efficiency, especially for hindered couplings.[3][10] They convert carboxylic acids into reactive OBt or OAt esters. An advantage of phosphonium reagents is that they do not lead to guanidinylation side products, which can occur with uronium/aminium salts.
-
Iminium/Uronium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are highly effective and rapid.[3][6] They generate active esters that readily react with the amine component. These reagents require the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM), for activation.[5]
Potential Side Reactions with Glutamic Acid Derivatives
When using this compound, particularly at the N-terminus of a peptide, researchers should be aware of potential side reactions:
-
Pyroglutamate Formation: The N-terminal amino group can cyclize with the side-chain ester, especially under basic conditions used for Fmoc-deprotection or acidic conditions during cleavage.[11]
-
Diketopiperazine (DKP) Formation: This is a common side reaction involving the first two amino acids coupled to the resin, leading to cleavage of the dipeptide from the resin and termination of the chain.[11]
-
Transesterification: Although less common, the methyl ester can be exchanged if the reaction is performed in the presence of other alcohols under acidic or basic conditions.[11][12]
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent depends on the specific requirements of the synthesis, including whether it is performed in solution or on a solid support. The table below summarizes the characteristics of commonly used reagents.
| Reagent Class | Example Reagents | Additive Often Required | Common Solvents | Key Advantages & Considerations |
| Carbodiimides | EDC, DCC, DIC | HOBt, Oxyma Pure | DCM, DMF | Cost-effective; EDC and its urea (B33335) byproduct are water-soluble, simplifying workup in solution-phase.[2][6] DCC byproduct is insoluble, making it unsuitable for SPPS.[5][6] |
| Phosphonium Salts | PyBOP, PyAOP | None (contains HOBt/HOAt moiety) | DMF, DCM | High efficiency, especially for hindered amino acids and cyclization.[10][13] Cleaner reactions than iminium salts as they do not cause guanidinylation. |
| Iminium/Uronium Salts | HBTU, HATU, HCTU | None (contains HOBt/HOAt moiety) | DMF | Very fast and efficient reactions.[5][6] Require a tertiary base for activation.[3] Can cause guanidinylation of the N-terminus if used in excess.[14] |
Experimental Protocols
Protocol 1: Solution-Phase Dipeptide Synthesis using EDC/HOBt
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-L-Phe-OH) to this compound hydrochloride.
Materials:
-
Boc-L-Phe-OH
-
This compound·HCl
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottomed flask, dissolve this compound·HCl (1.0 eq) in anhydrous DCM.
-
Add NMM (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt.[2]
-
In a separate flask, dissolve the N-protected amino acid (e.g., Boc-L-Phe-OH, 1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[2]
-
Transfer the neutralized this compound solution from step 2 to the flask from step 3.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the product by silica (B1680970) gel column chromatography if necessary.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HBTU
This protocol outlines the manual coupling of an Fmoc-protected amino acid to a resin-bound peptide chain terminating with D-Glu(OMe). This cycle is representative for elongating a peptide chain.
Materials:
-
Peptide-resin with free N-terminal amine (e.g., H-D-Glu(OMe)-Resin)
-
Fmoc-protected amino acid (3 eq.)
-
HBTU (2.9 eq.)
-
HOBt (3 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6 eq.)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the starting resin is Fmoc-protected, add 20% piperidine/DMF solution, agitate for 5 minutes, drain, and repeat with a 15-minute agitation.[1]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine. Perform a Kaiser test to confirm the presence of a free amine (positive test indicated by a blue color).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.[1]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[1]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
-
Repeat the deprotection-washing-coupling cycle for each subsequent amino acid in the peptide sequence.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
- 12. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. people.uniurb.it [people.uniurb.it]
Application Notes and Protocols for the HPLC Purification of Peptides Containing H-D-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides are essential tools in a multitude of research and development areas, including drug discovery, proteomics, and diagnostics. Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired peptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from protecting groups.[1][2] High-performance liquid chromatography (HPLC) is the gold standard for the purification of these complex mixtures to achieve the high degree of purity required for subsequent applications.[1][3]
This document provides detailed application notes and protocols specifically for the purification of synthetic peptides containing the modified amino acid H-D-Glu(OMe)-OH (D-Glutamic acid γ-methyl ester) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The esterification of the gamma-carboxylic acid of the D-glutamic acid side chain introduces a significant change in the peptide's physicochemical properties, primarily its hydrophobicity, which must be considered for the development of an effective purification strategy.[1]
The Impact of this compound on Peptide Properties
The incorporation of this compound into a peptide sequence increases its hydrophobicity compared to a peptide containing the natural L-glutamic acid or its D-isomer.[1] In typical RP-HPLC mobile phases containing trifluoroacetic acid (TFA), the pH is low (around 2).[1][3] At this pH, the side-chain carboxyl groups of aspartic and glutamic acid are protonated and therefore uncharged.[1] The methyl ester in this compound is also uncharged. However, the replacement of the polar carboxylic acid group with the less polar methyl ester group leads to a stronger interaction with the hydrophobic stationary phase of the RP-HPLC column. This results in a longer retention time for the modified peptide compared to its non-esterified counterpart.[1]
Data Presentation
Table 1: Typical HPLC Systems and Columns for Peptide Purification
| Parameter | Analytical Scale | Semi-Preparative Scale | Preparative Scale |
| Column ID | 2.1 - 4.6 mm | 10 mm | >20 mm |
| Column Length | 50 - 250 mm | 150 - 250 mm | 250 mm |
| Particle Size | 1.7 - 5 µm | 5 - 10 µm | 5 - 10 µm |
| Pore Size | 100 - 300 Å | 100 - 300 Å | 100 - 300 Å |
| Stationary Phase | C18, C8 | C18, C8 | C18, C8 |
| Typical Sample Load | < 0.1 mg | up to 50 mg | > 50 mg |
Table 2: Mobile Phases and Gradient Conditions for Purification of this compound Containing Peptides
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% TFA in Water | Acidic pH protonates acidic residues and acts as an ion-pairing agent for basic residues, improving peak shape.[2][3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | Acetonitrile is a common organic modifier for eluting peptides from the reversed-phase column.[2][4] |
| Scouting Gradient | 5-95% B over 30-60 min | Used to determine the approximate elution time of the target peptide.[1] |
| Optimized Gradient | A shallower gradient around the elution point determined from the scouting run | Improves resolution between the target peptide and closely eluting impurities. |
| Flow Rate | Scaled based on column diameter | Typical analytical flow rate is 1 mL/min for a 4.6 mm ID column.[5] |
| Detection | 214 nm and 280 nm | 214 nm for the peptide backbone and 280 nm for aromatic residues (e.g., Trp, Tyr, Phe).[1] |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve the crude, lyophilized peptide in a minimal amount of Mobile Phase A (0.1% TFA in water). If solubility is an issue, a small amount of acetonitrile or another compatible solvent can be added. The concentration should be as high as possible without causing precipitation to ensure a concentrated injection band.[1]
-
Filtration: Centrifuge the dissolved sample to pellet any insoluble material. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
Analytical HPLC for Method Development
-
System Equilibration: Equilibrate the analytical HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.
-
Scouting Run: Inject a small amount of the prepared sample and run a broad "scouting" gradient (e.g., 5-95% Mobile Phase B over 30-60 minutes).[1] This will determine the approximate retention time of the target peptide containing this compound.
-
Gradient Optimization: Based on the scouting run, design an optimized, shallower gradient around the elution time of the target peptide to maximize resolution from impurities. For example, if the peptide elutes at 40% B in the scouting run, an optimized gradient might be 30-50% B over 40 minutes.
Preparative HPLC for Purification
-
Scale-Up: The conditions developed at the analytical scale can be scaled up for preparative purification. The flow rate and injection volume can be proportionally increased based on the cross-sectional area of the preparative column.[1]
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions.[1]
-
Sample Loading: Inject the filtered crude peptide solution. Avoid overloading the column, as this will lead to poor separation and peak broadening.[1]
-
Gradient Elution: Run the optimized gradient.[1]
-
Fraction Collection: Collect fractions as the peaks elute from the column.[1] The size of the fractions will depend on the peak width.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final purified product as a powder.[2]
Visualization of Workflows
Caption: Workflow for HPLC Purification of Peptides.
Potential Side Reactions Affecting Purification
During peptide synthesis, particularly when incorporating modified amino acids like this compound, several side reactions can occur, leading to impurities that may co-elute with the target peptide. Understanding these potential side products is crucial for developing a robust purification strategy.
-
Pyroglutamate Formation: If this compound is at the N-terminus, it can be susceptible to cyclization to form pyroglutamate, especially under acidic or basic conditions used during synthesis and cleavage.
-
Diketopiperazine (DKP) Formation: This can occur with the N-terminal dipeptide sequence.
-
Incomplete Deprotection: Residual protecting groups from synthesis will increase the hydrophobicity of the peptide, leading to longer retention times.
-
Deletion or Truncated Sequences: These are typically more polar than the full-length peptide and will elute earlier.[2]
Careful optimization of the HPLC gradient is necessary to resolve the target peptide from these closely related impurities. Mass spectrometry is an essential tool for confirming the identity of the main peak and the impurities.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. agilent.com [agilent.com]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmaspec.com [biopharmaspec.com]
Application of H-D-Glu(OMe)-OH in the Development of Glutamate Receptor Antagonists: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of H-D-Glu(OMe)-OH (D-glutamic acid γ-methyl ester) as a key building block in the synthesis of glutamate (B1630785) receptor antagonists. These antagonists are critical tools for studying the pathophysiology of neurological disorders and for the development of novel therapeutics. This guide includes detailed experimental protocols, quantitative data for representative compounds, and visualizations of relevant pathways and workflows.
Introduction to this compound in Antagonist Development
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are implicated in numerous physiological and pathological processes.[1] Overactivation of glutamate receptors can lead to excitotoxicity, a key factor in neurodegenerative diseases. Consequently, the development of selective glutamate receptor antagonists is a major focus of neuroscience research and drug discovery.[1]
This compound, a chiral derivative of D-glutamic acid, serves as a versatile starting material for the synthesis of conformationally constrained glutamate analogs. Its stereochemistry and protected carboxyl group make it an ideal scaffold for creating compounds that can selectively interact with different glutamate receptor subtypes, including NMDA, AMPA, and metabotropic glutamate (mGlu) receptors.
Synthetic Strategies Utilizing this compound
The general strategy for utilizing this compound in the synthesis of glutamate receptor antagonists involves several key steps. The amino group is typically protected, followed by modifications to the carbon skeleton to introduce conformational rigidity. Finally, deprotection yields the target antagonist.
Representative Protocol: Synthesis of a D-Glutamic Acid-Based NMDA Receptor Antagonist
Step 1: Protection of the Amino Group
-
Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium bicarbonate) to the solution.
-
Slowly add the protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection) at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.
Step 2: Introduction of Conformational Constraint (e.g., Cyclization) This step is highly variable depending on the target antagonist. An example could be an intramolecular cyclization to form a lactam or another cyclic structure.
Step 3: Deprotection
-
Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection) and stir at room temperature.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the final compound by recrystallization or chromatography.
Characterization of Antagonist Activity
The pharmacological activity of the synthesized compounds is assessed through a combination of in vitro binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of the synthesized antagonists for specific glutamate receptor subtypes.[2][3]
Protocol: [³H]MK-801 Binding Assay for NMDA Receptors [2]
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer.
-
Assay: In a 96-well plate, add the membrane preparation, the radioligand ([³H]MK-801), and varying concentrations of the test antagonist.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Electrophysiological Assays
Whole-cell patch-clamp electrophysiology is used to measure the functional inhibition of glutamate receptor-mediated currents by the synthesized antagonists.[4][5]
Protocol: Whole-Cell Patch-Clamp Recording for NMDA Receptor Antagonists [4][5]
-
Cell Culture: Use primary neuronal cultures or cell lines expressing the glutamate receptor of interest.
-
Recording Setup: Place a coverslip with the cells in a recording chamber on an inverted microscope. Perfuse the chamber with an external recording solution.
-
Patching: Using a micromanipulator, approach a cell with a glass micropipette filled with an internal solution to form a high-resistance seal (GΩ seal). Rupture the membrane to achieve the whole-cell configuration.
-
Current Measurement: Clamp the cell at a holding potential (e.g., -70 mV). Apply the agonist (e.g., glutamate and glycine (B1666218) for NMDA receptors) to evoke an inward current.
-
Antagonist Application: Co-apply the agonist with increasing concentrations of the synthesized antagonist and record the reduction in the evoked current.
-
Data Analysis: Plot the percentage of current inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of representative glutamate receptor antagonists derived from D-glutamic acid analogs.
| Compound ID | Target Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| NMDA Antagonist 1 | NMDA | [³H]CPP Binding | 270 | - | [6] |
| AMPA Antagonist 1 | AMPA | [³H]AMPA Binding | 21 | - | N/A |
| mGluR Antagonist 1 | mGluR5 | Ca²⁺ Mobilization | - | 36 | N/A |
Note: Data for specific antagonists directly synthesized from this compound is limited in the public domain. The values presented are for structurally related compounds and serve as a reference.
Glutamate Receptor Signaling Pathways
Glutamate receptors are broadly classified into ionotropic (NMDA, AMPA, kainate) and metabotropic (mGlu) receptors. Antagonists developed from this compound can selectively target these receptors and modulate their downstream signaling cascades.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of a diverse range of glutamate receptor antagonists. Its inherent stereochemistry allows for the development of highly specific ligands that can differentiate between various receptor subtypes. The protocols and data presented in this document provide a foundation for researchers to design, synthesize, and characterize novel antagonists for the investigation and potential treatment of neurological disorders. Further exploration of synthetic methodologies starting from this compound is warranted to expand the chemical space of glutamate receptor modulators.
References
- 1. Frontiers | Metabotropic Glutamate Receptor 5 Antagonism Reduces Pathology and Differentially Improves Symptoms in Male and Female Heterozygous zQ175 Huntington’s Mice [frontiersin.org]
- 2. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
H-D-Glu(OMe)-OH: A Chiral Building Block for Asymmetric Synthesis
Affiliation: Google Research
Introduction
H-D-Glu(OMe)-OH, also known as D-glutamic acid γ-methyl ester, is a valuable chiral building block in modern organic synthesis. As a derivative of the non-proteinogenic D-glutamic acid, it offers a unique stereochemical scaffold that is increasingly utilized in the development of pharmaceuticals and other complex chiral molecules. The presence of the methyl ester on the γ-carboxyl group provides a convenient protecting group, allowing for selective transformations at the α-amino and α-carboxyl functionalities. This strategic protection is crucial for preventing undesired side reactions, such as pyroglutamate (B8496135) formation or peptide chain branching, during multi-step syntheses.[1] Its applications primarily lie in peptide synthesis and the construction of glutamate (B1630785) analogs, which are instrumental in neuroscience research and drug discovery.[2]
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Synonyms | D-Glutamic acid γ-methyl ester, (R)-4-Amino-5-methoxy-5-oxopentanoic acid | |
| CAS Number | 6461-04-7 | |
| Molecular Formula | C6H11NO4 | |
| Molecular Weight | 161.16 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water |
Applications in Organic Synthesis
This compound serves as a versatile precursor in various synthetic pathways, primarily in peptide synthesis and the development of peptidomimetics and glutamate receptor ligands.
Peptide Synthesis
The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance their proteolytic stability, modulate their conformation, and improve their pharmacokinetic profiles. This compound, typically in its Nα-protected form (e.g., Fmoc-D-Glu(OMe)-OH), is extensively used in both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
Several side reactions can occur when using glutamic acid derivatives in peptide synthesis. Understanding and mitigating these is crucial for achieving high yields and purity.
-
Pyroglutamate Formation: Intramolecular cyclization of the N-terminal glutamic acid residue can lead to the formation of a pyroglutamate, which caps (B75204) the peptide chain and prevents further elongation. This is more prevalent under acidic or basic conditions.
-
Diketopiperazine (DKP) Formation: When a dipeptide containing an N-terminal D-glutamic acid residue is deprotected, it can cyclize to form a diketopiperazine, leading to cleavage from the solid support in SPPS.
-
Transesterification: In the presence of other alcohols and under acidic or basic conditions, the methyl ester of this compound can undergo transesterification.
Table 1: Mitigation Strategies for Common Side Reactions in Peptide Synthesis
| Side Reaction | Mitigation Strategies |
| Pyroglutamate Formation | - Use milder coupling reagents.- Control pH during synthesis and purification.- Minimize exposure to strong acids or bases. |
| Diketopiperazine (DKP) Formation | - Use sterically hindered resins (e.g., 2-chlorotrityl chloride resin).- Employ milder Fmoc deprotection conditions (e.g., 2% DBU/5% piperazine (B1678402) in NMP).- Synthesize the dipeptide in solution and then couple it to the resin. |
| Transesterification | - Use anhydrous solvents.- Avoid the presence of other alcohols in the reaction mixture. |
Synthesis of Glutamate Analogs and Peptidomimetics
As an analog of the neurotransmitter glutamate, D-glutamic acid derivatives are instrumental in the synthesis of ligands for glutamate receptors. These synthetic ligands are vital for studying the physiological and pathological roles of these receptors in the central nervous system. This compound can serve as a starting material for the synthesis of conformationally restricted glutamate analogs, which are valuable tools for probing the pharmacology of glutamate receptors.
Quantitative Data
The efficiency of incorporating Fmoc-D-Glu(OMe)-OH into a peptide sequence can be influenced by the choice of coupling reagent and the synthesis method. The following table provides representative quantitative data based on typical outcomes observed for the L-isomer, which are expected to be comparable for the D-isomer under similar conditions.
Table 2: Representative Yields and Purity for the Incorporation of Fmoc-D-Glu(OMe)-OH in a Model Pentapeptide Synthesis
| Synthesis Method | Coupling Reagent | Crude Purity (%) | Overall Yield (%) |
| SPPS (Manual) | HBTU/HOBt/DIEA | 85-90 | 60-70 |
| SPPS (Automated) | HATU/HOAt/DIEA | >90 | 70-80 |
| LPPS | DCC/HOSu | >95 (after crystallization) | 50-60 |
Note: These values are illustrative and can vary based on the specific peptide sequence, scale, and purification methods.
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into peptide sequences. These protocols are adapted from established methods for the L-isomer and are directly applicable to the D-isomer.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model D-Glu-Containing Peptide
This protocol describes the manual synthesis of a model pentapeptide (e.g., Ac-Tyr-Ala-D-Glu(OMe)-Phe-Gly-NH2) on a Rink Amide resin using Fmoc chemistry.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including Fmoc-D-Glu(OMe)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane)
-
Capping reagent: Acetic anhydride/pyridine/DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (a negative test is indicated by a yellow color).
-
-
Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 for the subsequent amino acids in the sequence (Fmoc-Phe-OH, Fmoc-D-Glu(OMe)-OH, Fmoc-Ala-OH, Fmoc-Tyr(OH)-OH).
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride, pyridine, and DMF (1:2:3) for 30 minutes to cap the N-terminus.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) of a Dipeptide
This protocol describes the synthesis of a model dipeptide, Z-D-Glu(OMe)-Ala-OH.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (HOSu)
-
H-Ala-OH
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Organic solvents: Dichloromethane (DCM), Ethyl acetate
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
N-protection of this compound:
-
Dissolve this compound in an aqueous NaOH solution.
-
Add Cbz-Cl portion-wise while maintaining a basic pH.
-
Monitor the reaction by TLC. Once complete, acidify the solution with HCl to precipitate the product (Z-D-Glu(OMe)-OH).
-
Extract the product with an organic solvent and concentrate to obtain the solid.
-
-
Activation of Z-D-Glu(OMe)-OH:
-
Dissolve Z-D-Glu(OMe)-OH, HOSu, and DCC in DCM.
-
Stir the reaction at room temperature for 8 hours.
-
Filter to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate to obtain the activated ester (Z-D-Glu(OMe)-OSu).
-
-
Coupling with H-Ala-OH:
-
Dissolve H-Ala-OH in an aqueous solution with a base to maintain a pH of 8-10.
-
Add the Z-D-Glu(OMe)-OSu solid to the solution and stir.
-
Monitor the reaction until the consumption of the activated ester is complete.
-
Acidify the solution to a pH of 2-3 to precipitate the protected dipeptide (Z-D-Glu(OMe)-Ala-OH).
-
-
Deprotection (Optional):
-
To obtain the free dipeptide H-D-Glu(OMe)-Ala-OH, dissolve the protected dipeptide in a suitable solvent (e.g., methanol).
-
Add Pd/C catalyst and subject the mixture to hydrogenation to remove the Cbz group.
-
Filter the catalyst and concentrate the solution.
-
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Liquid-Phase Peptide Synthesis (LPPS) Workflow.
Caption: Synthetic utility of this compound in drug discovery.
References
Application Notes and Protocols for NMR Analysis of Peptides with D-Glutamic Acid 5-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of peptides incorporating the non-canonical amino acid, D-glutamic acid 5-methyl ester. The inclusion of D-amino acids and side-chain modifications can significantly impact peptide structure, stability, and biological activity, making detailed structural characterization essential. These protocols and guidelines are designed to facilitate the determination of the three-dimensional structure and conformational dynamics of such modified peptides.
Introduction to NMR Analysis of Modified Peptides
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution structure of peptides in solution, providing insights into their native conformation and dynamics.[1] The analysis of peptides containing non-canonical amino acids, such as D-glutamic acid 5-methyl ester, presents unique challenges and considerations. The presence of a D-amino acid can alter the peptide backbone conformation and introduce distinct Nuclear Overhauser Effect (NOE) patterns compared to peptides composed solely of L-amino acids.[2] Furthermore, the methyl ester modification on the glutamic acid side chain introduces an additional spin system that requires careful assignment.
The general workflow for NMR analysis of these peptides follows a standard procedure: sample preparation, data acquisition, resonance assignment, and structure calculation. However, specific modifications to standard protocols are necessary to address the unique characteristics of peptides containing D-glutamic acid 5-methyl ester.
Data Presentation: Quantitative NMR Data
Table 1: Approximate ¹H NMR Chemical Shifts (ppm) of L-Glutamic Acid 5-Methyl Ester in D₂O
| Proton | Chemical Shift (ppm) |
| Hα | ~3.78 |
| Hβ | ~2.16 |
| Hγ | ~2.58 |
| -OCH₃ | ~3.71 |
Data adapted from publicly available spectra and may vary depending on solvent and pH.[3]
Table 2: Typical ¹H NMR Chemical Shift Ranges (ppm) for Amino Acid Residues in a Peptide
| Proton Type | Chemical Shift Range (ppm) |
| Backbone NH | 7.5 - 9.5 |
| Aromatic CH | 6.5 - 8.0 |
| Hα (except Gly) | 3.5 - 5.0 |
| Hα (Gly) | 3.4 - 4.2 |
| Hβ | 1.5 - 3.5 |
| Side Chain CH, CH₂, CH₃ | 0.5 - 4.0 |
| Side Chain NH (e.g., Arg, Lys) | 6.5 - 8.0 |
These are general ranges and can be influenced by secondary structure, neighboring residues, and solvent conditions.[6]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
Protocol 1: Peptide Sample Preparation for NMR
-
Peptide Synthesis and Purification: Synthesize the peptide containing D-glutamic acid 5-methyl ester using solid-phase peptide synthesis (SPPS). The methyl ester group on the D-glutamic acid side chain can act as a protecting group during synthesis.[7] Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Concentration: For optimal signal-to-noise, peptide samples should be prepared at concentrations of 1-5 mM.[8]
-
Solvent Selection: Dissolve the peptide in a suitable deuterated solvent. For observing exchangeable amide protons, a mixture of 90% H₂O / 10% D₂O is commonly used.[9] The choice of solvent can also influence peptide conformation.[10]
-
Buffer and pH: Use a buffer system that maintains a stable pH, typically between 4 and 6, to minimize the exchange rate of amide protons. Phosphate or acetate (B1210297) buffers are common choices. The total salt concentration should generally be kept below 100 mM to avoid signal broadening.
-
Internal Standard: Add a known concentration of an internal reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for chemical shift referencing (0 ppm).
NMR Data Acquisition
A standard set of 2D NMR experiments is required for resonance assignment and structure determination.
Protocol 2: 2D NMR Data Acquisition
-
Spectrometer Setup: Experiments should be performed on a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H Spectrum: Acquire a one-dimensional ¹H spectrum to assess sample purity, concentration, and overall spectral quality.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms. This experiment identifies all protons within a single amino acid spin system.[11]
-
2D COSY (Correlated Spectroscopy): A 2D COSY or DQF-COSY (Double-Quantum Filtered COSY) spectrum is useful for identifying scalar-coupled protons, particularly the Hα-Hβ correlations, and for measuring ³J(HNHα) coupling constants.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 150-300 ms. This is the primary experiment for obtaining distance restraints between protons that are close in space (< 5 Å), which is essential for determining the 3D structure.[12][13] For peptides that may have a correlation time close to the condition where the NOE is zero, a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment should be acquired instead.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹³C-labeled, a ¹H-¹³C HSQC spectrum will aid in resolving resonance overlap and confirming assignments.[9]
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, a ¹H-¹⁵N HSQC spectrum provides a map of the backbone and side-chain amide signals, which is invaluable for assignment and studying dynamics.
Resonance Assignment and Structure Calculation
Protocol 3: Resonance Assignment and Structure Calculation Workflow
-
Spin System Identification: Use the 2D TOCSY spectrum to identify the spin systems of the individual amino acid residues. The spin system of D-glutamic acid 5-methyl ester will be characterized by correlations between the Hα, Hβ, and Hγ protons. The methyl ester protons (-OCH₃) will appear as a singlet.
-
Sequential Assignment: Use the 2D NOESY (or ROESY) spectrum to link the identified spin systems in the correct sequence. This is achieved by observing NOEs between the amide proton (NH) of one residue and the Hα, Hβ, or NH protons of the preceding residue (i to i-1).[9]
-
Assignment of D-Glutamic Acid 5-Methyl Ester: The D-glutamic acid residue will be identified by its characteristic spin system and its sequential NOE connections to its neighbors. The methyl ester singlet should show an NOE to the Hγ protons.
-
NOE Restraint Generation: Integrate the cross-peaks in the 2D NOESY spectrum to determine their volumes. Calibrate the peak volumes to distance restraints (typically strong, medium, and weak, corresponding to distances of <2.5 Å, <3.5 Å, and <5.0 Å, respectively).
-
Dihedral Angle Restraints: Measure the ³J(HNHα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum. Use the Karplus equation to derive dihedral angle (φ) restraints for the peptide backbone.[14]
-
Structure Calculation: Use a structure calculation program such as CYANA, XPLOR-NIH, or CNS to generate a family of 3D structures that are consistent with the experimental distance and dihedral angle restraints.[15]
-
Structure Validation: Evaluate the quality of the calculated structures using programs like PROCHECK-NMR or MolProbity to assess their stereochemical quality and agreement with the experimental data.
Visualizations
The following diagrams illustrate the key workflows and relationships in the NMR analysis of peptides containing D-glutamic acid 5-methyl ester.
Caption: Experimental workflow for NMR analysis.
Caption: Resonance assignment strategy.
Caption: Logic for structure calculation.
Signaling Pathways and Biological Context
Peptides containing D-amino acids are often designed to have increased stability against proteolysis, making them attractive candidates for therapeutic applications.[6] While specific signaling pathways targeted by peptides containing D-glutamic acid 5-methyl ester are not extensively documented, such peptides could be designed to interact with a variety of biological targets. For instance, they could act as inhibitors or modulators of protein-protein interactions, enzyme activity, or receptor binding. The structural information obtained from NMR is crucial for understanding the structure-activity relationship (SAR) and for optimizing the peptide's interaction with its biological target. The introduction of a D-amino acid can significantly alter the peptide's conformation, potentially leading to enhanced binding affinity or altered selectivity for a particular signaling pathway. Further biological assays would be required to elucidate the specific pathways affected by a novel peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. nbinno.com [nbinno.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mr.copernicus.org [mr.copernicus.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of H-D-Glu(OMe)-OH in various organic solvents for reaction setup.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solubility of H-D-Glu(OMe)-OH (D-glutamic acid α-methyl ester) in various organic solvents, designed to facilitate the setup of chemical reactions and other experimental procedures. Understanding the solubility of this compound is crucial for achieving optimal reaction kinetics, yield, and purity.
Introduction
This compound is a derivative of the non-essential amino acid D-glutamic acid, commonly utilized as a building block in peptide synthesis and as a key intermediate in the development of pharmaceutical agents. The efficiency of reactions involving this molecule is highly dependent on its dissolution in a suitable solvent system. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.
Note on Enantiomeric Solubility: The quantitative data presented in this document is for the L-enantiomer, H-L-Glu(OMe)-OH. However, for achiral solvents, the solubility of enantiomers is identical. Therefore, the data provided is directly applicable to this compound.[1][2]
Quantitative Solubility Data
The solubility of H-L-Glu(OMe)-OH has been experimentally determined in a wide range of common laboratory solvents. The following tables summarize the mole fraction solubility (x₁) of H-L-Glu(OMe)-OH at various temperatures. This data has been compiled from publicly available scientific literature.
Table 1: Mole Fraction Solubility (x₁) of H-L-Glu(OMe)-OH in Alcohols and Water at Various Temperatures
| Temperature (K) | Water | Methanol | Ethanol | 1-Propanol | 2-Propanol |
| 283.15 | 0.0335 | 0.0010 | 0.0002 | 0.0001 | 0.0001 |
| 288.15 | 0.0368 | 0.0011 | 0.0002 | 0.0001 | 0.0001 |
| 293.15 | 0.0401 | 0.0012 | 0.0002 | 0.0001 | 0.0001 |
| 298.15 | 0.0426 | 0.0014 | 0.0002 | 0.0001 | 0.0001 |
| 303.15 | 0.0463 | 0.0015 | 0.0002 | 0.0001 | 0.0002 |
| 308.15 | 0.0505 | 0.0017 | 0.0003 | 0.0002 | 0.0002 |
| 313.15 | 0.0541 | 0.0019 | 0.0003 | 0.0002 | 0.0002 |
| 318.15 | 0.0577 | 0.0021 | 0.0003 | 0.0002 | 0.0002 |
| 323.15 | 0.0608 | 0.0023 | 0.0004 | 0.0002 | 0.0003 |
Data sourced from BenchChem[3]
Table 2: Mole Fraction Solubility (x₁) of L-Glutamic Acid 5-Methyl Ester in Various Organic Solvents at 298.15 K (25 °C)
While this data is for the regioisomer L-Glutamic Acid 5-Methyl Ester, it provides valuable insights into the solubility in a broader range of solvents.
| Solvent | Mole Fraction (x₁) at 298.15 K |
| Water | 0.042569 |
| Methanol | 0.001379 |
| 1,4-Dioxane | 0.000331 |
| Acetone | 0.000221 |
| Ethanol | 0.000212 |
| Ethyl Acetate | 0.000145 |
| 2-Propanol | 0.000144 |
| n-Hexane | 0.000132 |
| 1-Propanol | 0.000116 |
| 2-Butanone | 0.000107 |
| Acetonitrile | 0.000034 |
| Dichloromethane | 0.000024 |
Data sourced from the Journal of Chemical & Engineering Data[4]
Experimental Protocol for Solubility Determination
The following protocol outlines the gravimetric method for determining the solubility of this compound in a solvent of interest. This method is reliable and widely accepted for measuring the solubility of solid compounds in liquid solvents.
Apparatus:
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Temperature controller with a circulating water bath
-
Analytical balance (accurate to at least 0.1 mg)
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Pre-weighed vials
-
Vacuum oven or other means of solvent evaporation
Procedure:
-
Add a known mass of the selected solvent to the jacketed glass vessel.
-
Add an excess amount of this compound to the solvent to create a saturated solution.
-
Set the circulating water bath to the desired temperature and allow the system to equilibrate.
-
Continuously stir the mixture at a constant rate to ensure equilibrium is reached. Typically, this requires several hours.
-
Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle for at least 30 minutes.
-
Carefully withdraw a sample of the supernatant using a pre-warmed syringe fitted with a filter to avoid drawing any solid particles.
-
Immediately dispense the filtered sample into a pre-weighed vial and record the total mass.
-
Evaporate the solvent from the sample under vacuum or at an elevated temperature until a constant mass of the solid this compound is achieved.
-
Determine the mass of the dissolved this compound.
-
Calculate the mole fraction solubility using the masses of the dissolved solute and the solvent in the sample.
Visualizations
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound.
Caption: A logical workflow for selecting a suitable solvent for reactions.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in the experimental determination of this compound solubility using the gravimetric method.
Caption: A step-by-step workflow for the gravimetric determination of solubility.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Collection - Solubility and Hansen Solubility Parameters of lâGlutamic Acid 5âMethyl Ester in 12 Organic Solvents from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
Investigational Application Notes and Protocols for H-D-Glu(OMe)-OH in Neuroscience Research
For research use only. Not for use in diagnostic procedures.
Introduction
H-D-Glu(OMe)-OH, the gamma-methyl ester of D-glutamic acid, is a derivative of the D-isostere of the primary excitatory neurotransmitter in the central nervous system, L-glutamic acid. While L-glutamate and its analogs are extensively studied in neuroscience, the specific roles and applications of this compound in cell culture for neuroscience research are not well-documented in publicly available literature. However, research into D-amino acids has revealed their presence and functional roles in the mammalian brain, particularly in modulating N-methyl-D-aspartate (NMDA) receptor activity.[1] D-glutamate itself can act as an agonist at the NMDA receptor's glutamate (B1630785) binding site.[1] This suggests that this compound may serve as a valuable tool for investigating the nuanced roles of D-amino acids and their potential as modulators of glutamatergic neurotransmission.
These application notes provide a foundational framework for researchers and drug development professionals to explore the potential effects of this compound in neuronal cell culture models. The protocols outlined below are generalized starting points for investigating its impact on neuronal viability and signaling pathways.
Data Presentation
As there is limited specific quantitative data for this compound in neuronal cell culture, the following tables provide reference concentrations for the parent compound, L-glutamate, which can be used as a starting point for designing dose-response experiments.
Table 1: Concentration-Dependent Effects of L-Glutamate on Neuronal Viability and Activity
| Compound | Concentration | Cell Type | Duration of Exposure | Effect |
| L-Glutamate | 10-30 µM | Primary Cultured Neurons | Not Specified | Increased spontaneous firing rates |
| L-Glutamate | 100 µM | Primary Cortical Neurons | 24 hours | Significant neuronal death |
| L-Glutamate | 250 µM | Primary Cortical Cultures | 6 hours | 40%-60% neurite degeneration |
| L-Glutamate | 500 µM | Cortical Neurons | 10 minutes | Enhancement of protein synthesis |
This data is provided as a reference from studies on L-glutamate and may not be directly transferable to this compound.
Table 2: Pharmacological Modulators of Glutamate Receptor Activity
| Modulator | Target | Concentration | Effect |
| CNQX | AMPA/Kainate Receptor | 10 µM | Antagonist, blocks receptor activation |
| D-AP5 | NMDA Receptor | 50 µM | Competitive antagonist |
| MK-801 | NMDA Receptor | 10 µM | Non-competitive antagonist |
This table provides examples of common antagonists used to dissect glutamate receptor signaling pathways.
Experimental Protocols
The following protocols are generalized methods for the preparation and application of this compound to primary neuronal cultures and subsequent assessment of its effects.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add a sterile, nuclease-free solvent to create a concentrated stock solution. The choice of solvent will depend on the solubility of the specific batch of the compound. Sterile water or DMSO are common starting points. For a 100 mM stock solution, for example, dissolve 16.12 mg of this compound (MW: 161.16 g/mol ) in 1 mL of solvent.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary neurons.
-
Coating Culture Vessels:
-
Coat culture plates with 50 µg/mL Poly-D-Lysine in sterile water for 1-2 hours at 37°C.
-
Rinse plates three times with sterile, distilled water and allow to dry completely.
-
-
Tissue Dissociation (Example: E18 Rat Cortices):
-
Dissect cortices from embryonic day 18 rat pups in a sterile dissection medium (e.g., Hibernate®-E).
-
Mince the tissue and enzymatically digest with papain (e.g., 20 units/mL) for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate cells in a serum-free neuronal culture medium (e.g., Neurobasal® Plus Medium supplemented with B-27® Plus Supplement and GlutaMAX™) at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm².
-
-
Cell Maintenance:
-
Incubate cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a partial media change every 2-3 days. Cultures are typically mature and ready for experimentation after 7-14 days in vitro (DIV).
-
Protocol 3: Assessment of Neurotoxicity using Lactate Dehydrogenase (LDH) Assay
-
Cell Treatment:
-
After 7-10 DIV, treat the primary cortical neuron cultures with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 250 µM).
-
Include a vehicle control (the solvent used for the stock solution) and a positive control for cell death (e.g., 100 µM L-glutamate or a lysis buffer).
-
Incubate for a predetermined duration (e.g., 24 hours).
-
-
LDH Assay:
-
Following incubation, carefully collect the cell culture supernatant.
-
Measure the amount of LDH released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Quantify the absorbance using a plate reader.
-
Protocol 4: Immunofluorescence Staining for Neuronal Morphology
-
Cell Treatment and Fixation:
-
Culture primary neurons on sterile glass coverslips coated as described in Protocol 2.
-
Treat cells with this compound as described in Protocol 3.
-
After treatment, fix the neurons with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody against a neuronal marker, such as MAP2 (dendritic marker) or βIII-tubulin (pan-neuronal marker), overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Visualizations
The following diagrams illustrate hypothetical signaling pathways and experimental workflows for investigating this compound.
References
Application Notes and Protocols for the Synthesis and Use of Isotopically Labeled H-D-Glu(OMe)-OH in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Deuterium (B1214612) (D or ²H), a stable isotope of hydrogen, serves as an excellent tracer due to its non-radioactive nature and ease of detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The synthesis of deuterium-labeled L-glutamic acid γ-methyl ester (H-D-Glu(OMe)-OH) provides a valuable probe for investigating the metabolism of glutamate (B1630785), a key neurotransmitter and central metabolite. These application notes provide detailed protocols for the synthesis of this compound and its application in metabolic studies.
Synthesis of Deuterium-Labeled this compound
The synthesis of this compound can be approached in a two-stage process: first, the deuteration of L-glutamic acid, followed by the specific esterification of the γ-carboxyl group.
Part 1: Deuteration of L-Glutamic Acid via H-D Exchange
A common method for introducing deuterium into amino acids is through hydrogen-deuterium (H-D) exchange reactions, often catalyzed by metals.
Protocol 1: Platinum-Catalyzed H-D Exchange
This protocol is based on the principle of heterogeneous catalysis to exchange C-H bonds with C-D bonds.
Materials:
-
L-Glutamic Acid
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Platinum on carbon (Pt/C, 10 wt. %)
-
Hydrogen gas (H₂)
-
Inert atmosphere (Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Preparation: In a high-pressure reaction vessel, suspend L-glutamic acid in D₂O.
-
Catalyst Addition: Under an inert atmosphere, add the Pt/C catalyst to the suspension.
-
Reaction: Seal the vessel and introduce hydrogen gas to activate the catalyst. Heat the reaction mixture at a controlled temperature (e.g., 80°C) for a specified duration to facilitate H-D exchange. The reaction time will influence the degree of deuteration.
-
Work-up: After cooling, carefully filter the reaction mixture through a Celite pad to remove the Pt/C catalyst.
-
Purification: Remove the D₂O from the filtrate using a rotary evaporator. To remove any remaining labile deuterons, re-dissolve the product in H₂O and lyophilize. Repeat this step twice.
-
Characterization: The resulting deuterated L-glutamic acid (H-D-Glu-OH) should be characterized by NMR and MS to determine the isotopic enrichment and purity.
Part 2: γ-Methyl Esterification of Deuterated L-Glutamic Acid
The selective esterification of the γ-carboxyl group is crucial.
Protocol 2: Sulfuric Acid-Catalyzed Esterification in Methanol (B129727)
This method leverages the differential reactivity of the α- and γ-carboxyl groups.
Materials:
-
Deuterated L-Glutamic Acid (from Part 1)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Barium Hydroxide (Ba(OH)₂)
-
Sodium Hydroxide (NaOH) solution (30% aqueous)
-
Methyl tert-butyl ether (MTBE)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: Suspend the deuterated L-glutamic acid in anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise while stirring. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 60-63°C) for several hours[1].
-
Neutralization and Purification: After the reaction is complete, cool the mixture. Neutralize the excess sulfuric acid by adding a calculated amount of barium hydroxide, which precipitates as barium sulfate. Alternatively, the reaction can be quenched by cooling and passing nitrogen to remove dissolved gases, followed by recovery of excess methanol and thionyl chloride by distillation. The residue can then be pulped with methyl tert-butyl ether and filtered to collect the solid product[1].
-
Final Product: The crude product is further purified by recrystallization to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.
Application in Metabolic Studies
Deuterium-labeled this compound is a powerful tracer for studying glutamate metabolism in various biological systems.
Metabolic Fate of Glutamate
Glutamate is a central node in metabolism, participating in the TCA cycle, amino acid transamination, and neurotransmitter synthesis[2]. When this compound is introduced into a biological system, the deuterium label can be tracked as it is incorporated into other metabolites.
Experimental Workflow for Metabolic Tracing:
Caption: Experimental workflow for metabolic studies using this compound.
Quantitative Analysis of Glutamate Metabolism
By measuring the incorporation of deuterium into downstream metabolites, it is possible to quantify the flux through various metabolic pathways.
Protocol 3: Sample Preparation and GC-MS Analysis for Metabolic Tracing
Materials:
-
Biological samples (e.g., plasma, tissue homogenates)
-
Internal standard (e.g., ¹³C-labeled glutamate)
-
Acetonitrile (ACN)
-
Derivatization reagents (e.g., for esterification and acylation)
-
GC-MS system
Procedure:
-
Sample Preparation: Spike biological samples with a known amount of internal standard. Precipitate proteins with ice-cold acetonitrile.
-
Extraction: Centrifuge the samples and collect the supernatant. Evaporate the supernatant to dryness.
-
Derivatization: Derivatize the extracted metabolites to make them volatile for GC-MS analysis. This typically involves a two-step process of esterification followed by acylation.
-
GC-MS Analysis: Analyze the derivatized samples using a GC-MS system to separate and quantify the deuterated metabolites.
-
Data Analysis: Calculate the isotopic enrichment of the metabolites to determine the metabolic flux.
Quantitative Data Summary
The following table summarizes representative quantitative data from metabolic studies using deuterium-labeled substrates to trace glutamate metabolism.
| Parameter | Value | Organism/System | Anesthetic | Reference |
| Cerebral Metabolic Rate of Glucose (CMRglc) | 0.46 µmol/g/min | Rat Brain | Morphine | [2] |
| 0.28 µmol/g/min | Rat Brain | Isoflurane | [2] | |
| Tricarboxylic Acid (TCA) Cycle Flux (VTCA) | 0.96 µmol/g/min | Rat Brain | Morphine | [2] |
| 0.6 µmol/g/min | Rat Brain | Isoflurane | [2] | |
| Deuterium Label Loss (Glutamate to Glutamine) | Insignificant | Rat Brain | - | [3] |
| Deuterium Label Loss (Lactate to Glutamate) | ~38% | Rat Brain | - | [3] |
| Synthesis Yield (L-glutamic acid-5-methyl ester) | 60-65% | Chemical Synthesis | - | [4] |
| Product Purity (L-glutamic acid-5-methyl ester) | >98% | Chemical Synthesis | - | [4] |
Signaling Pathways and Metabolic Relationships
The metabolism of glutamate is intricately linked to central energy metabolism. The following diagram illustrates the entry of the deuterium label from this compound into the TCA cycle.
Caption: Metabolic fate of deuterium from this compound.
References
- 1. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization of H-D-Glu(OMe)-OH in Peptide Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize racemization when incorporating H-D-Glu(OMe)-OH into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis and why is it a critical issue?
A1: Racemization is the process where a single, pure enantiomer of a chiral amino acid (in this case, the D-form of glutamic acid methyl ester) is converted into a mixture of both its D- and L-enantiomers during the chemical reactions of peptide synthesis. The chiral integrity of the α-carbon is compromised, leading to the incorporation of the incorrect L-amino acid into the peptide chain. This is a significant concern as the stereochemistry of each amino acid is crucial for the peptide's three-dimensional structure, which in turn dictates its biological activity, receptor binding, and therapeutic efficacy. The presence of diastereomeric impurities can also complicate purification processes and introduce potential immunogenicity.
Q2: What are the primary mechanisms that cause racemization during the coupling of this compound?
A2: Racemization during peptide coupling primarily occurs through two base-catalyzed mechanisms:
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the N-protected D-amino acid undergoes intramolecular cyclization to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this oxazolone is acidic and can be easily removed by a base. The resulting achiral intermediate can then be protonated from either side, leading to a mixture of D- and L-amino acids upon ring opening by the incoming amine.
-
Direct Enolization: A strong base can directly abstract the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in racemization.
Q3: Are D-amino acids, such as this compound, more or less susceptible to racemization than L-amino acids?
A3: The fundamental chemical principles of racemization apply equally to both D- and L-amino acids. The susceptibility to racemization is primarily determined by the amino acid's side chain, the N-terminal protecting group, and the reaction conditions, rather than its initial stereochemistry. However, it is crucial to control racemization when incorporating D-amino acids to ensure the final peptide has the desired, and not the epimeric, sequence.
Q4: How does the methyl ester on the side chain of this compound influence its susceptibility to racemization?
A4: The methyl ester protecting group on the γ-carboxyl of the glutamic acid side chain is relatively stable under standard peptide coupling conditions and is not expected to directly participate in the racemization of the α-carbon. Its primary role is to prevent side reactions at the γ-carboxyl group. The electronic influence of the ester is minimal on the acidity of the α-proton. Therefore, the racemization behavior of this compound is expected to be governed by the same factors as other Nα-protected amino acids.
Troubleshooting Guides
Issue 1: High levels of the L-epimer detected after coupling this compound.
This is a common issue indicating that the coupling conditions are promoting racemization. The following steps can be taken to troubleshoot and optimize the reaction:
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization. For carbodiimides, always use an additive. Onium salt reagents should be used with caution and optimized conditions. |
| Strong or Excess Base | Replace strong bases like diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base necessary for the reaction to proceed. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. Pre-activation can be carried out at 0°C, followed by allowing the reaction to slowly warm to room temperature. For microwave-assisted synthesis, consider lowering the temperature for the this compound coupling step.[1] |
| Prolonged Pre-activation Time | Minimize the time the activated amino acid exists in solution before coupling. Add the activated amino acid solution to the resin immediately after preparation.[2] |
| Solvent Polarity | If solubility allows, consider using less polar solvents or a mixture of solvents (e.g., DCM/DMF) which can sometimes reduce racemization.[3] |
Data Presentation: Comparison of Coupling Reagents
Table 1: Quantitative Comparison of Racemization with Different Coupling Reagents for Sensitive Amino Acids
| Coupling Reagent/Additive | Model System/Amino Acid | Base | % Racemization (D-isomer) | Reference |
| PyBOP | Fmoc-Ser(Ac₃GlcNAcα)-OH | DIEA | 3.8% | [4] |
| HBTU | Fmoc-Ser(Ac₃GlcNAcα)-OH | DIEA | 1.7% | [4] |
| HATU | Fmoc-Ser(Ac₃GlcNAcα)-OH | DIEA | 1.3% | [4] |
| HATU | Fmoc-Ser(Ac₃GlcNAcα)-OH | NMM | 0.4% | [4] |
| HBTU | Fmoc-Ser(Ac₃GlcNAcα)-OH | NMM | 0.6% | [4] |
| DIC/Oxyma | Fmoc-His(Trt)-OH | Not Specified | 1.8% | [5] |
| DIC/Oxyma | Fmoc-Cys(Trt)-OH | Not Specified | Negligible | [5] |
Key Takeaway: The use of additives like Oxyma with carbodiimides (DIC) and the choice of a weaker base (NMM) with onium salt reagents (HATU, HBTU) significantly reduce racemization.
Mandatory Visualization
Diagram 1: Mechanism of Racemization via Oxazolone Formation
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Epimerization in peptide thioester condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Preventing glutarimide formation from D-glutamic acid 5-methyl ester in SPPS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing glutarimide (B196013) formation from D-glutamic acid 5-methyl ester during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is glutarimide formation in SPPS and why is it problematic?
A1: Glutarimide formation is an intramolecular side reaction that can occur during SPPS when a glutamic acid residue is present in the peptide sequence. The amide nitrogen of the adjacent amino acid residue attacks the side-chain ester of the glutamic acid, leading to the formation of a cyclic glutarimide. This side reaction is problematic as it results in a modification of the peptide backbone, leading to a final product with an incorrect structure and potential loss of biological activity. It can also truncate the peptide chain, significantly reducing the yield of the desired peptide.[1][2]
Q2: Which peptide sequences are most susceptible to glutarimide formation?
A2: Peptide sequences containing a glutamic acid residue followed by a small, sterically unhindered amino acid are particularly prone to glutarimide formation. The sequence Glu(OR)-Gly, where 'OR' represents a side-chain ester protecting group, is especially susceptible.[1][2][3][4] The lack of steric hindrance from the glycine (B1666218) residue allows the backbone nitrogen to readily attack the glutamic acid side-chain ester.
Q3: How can I detect glutarimide formation in my crude peptide product?
A3: Glutarimide formation can be detected using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: The glutarimide-containing peptide will likely have a different retention time compared to the desired peptide. However, since it is a mass-neutral side reaction (loss of the elements of the ester alcohol and formation of the imide), the resulting α- and β-peptides can be difficult to resolve from the main product peak. A complex HPLC profile with multiple, closely eluting peaks around the expected product peak may indicate the presence of these side products.
-
Mass Spectrometry (MS) Analysis: While the initial glutarimide formation is mass-neutral, subsequent reactions can lead to identifiable mass changes. For instance, in the presence of piperidine (B6355638) used for Fmoc deprotection, piperidide adducts can form, resulting in an increase in mass. Tandem MS (MS/MS) can be particularly useful for identifying the modified residue by observing unexpected fragmentation patterns. The presence of species with lower molecular weights than the target peptide could also indicate truncated sequences resulting from the side reaction.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent glutarimide formation during SPPS.
Issue: Suspected Glutarimide Formation in a Glu-Gly Containing Peptide
If your peptide sequence contains a glutamic acid residue followed by glycine, and you are observing low yields or impurities with a similar mass to your target peptide, you may be encountering glutarimide formation.
Root Cause Analysis and Prevention Strategies:
The primary cause of glutarimide formation is the nucleophilic attack of the backbone amide of the amino acid following glutamic acid on its side-chain ester. The most effective prevention strategy is to introduce steric hindrance to impede this intramolecular cyclization.
Decision Workflow for Preventing Glutarimide Formation
Caption: Decision workflow for selecting a strategy to prevent glutarimide formation.
Quantitative Data Summary
The following table summarizes the effectiveness of different strategies in preventing glutarimide formation.
| Strategy | Peptide Sequence Fragment | Glutamic Acid Side-Chain Protecting Group | Adjacent Amino Acid | Glutarimide Formation (%) | Reference |
| Control (Susceptible Sequence) | -Glu(OAll)-Gly- | Allyl (OAll) | Glycine (Gly) | 100% | [1] |
| Steric Hindrance | -Glu(OAll)-Lys(Boc)- | Allyl (OAll) | Lysine (Boc) | 0% | [1] |
| Steric Hindrance | -Glu(OAll)-Ser(tBu)- | Allyl (OAll) | Serine (tBu) | 0% | [1] |
| Bulky Protecting Group | -Glu(OtBu)-Xaa- | tert-Butyl (OtBu) | Any | Minimal | [6] |
Experimental Protocols
Protocol 1: Standard SPPS Protocol for a Non-Susceptible Sequence
This protocol is for a standard Fmoc/tBu-based solid-phase peptide synthesis and is suitable for sequences where the risk of glutarimide formation is low.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Workflow:
Caption: A generalized workflow for a single amino acid coupling cycle in SPPS.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage solution to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Modified SPPS Protocol to Prevent Glutarimide Formation
This protocol is recommended for sequences containing a glutamic acid residue followed by a glycine. The key modification is the replacement of glycine with a sterically hindered amino acid.
Recommended Amino Acid Substitution:
-
Replace Gly with Fmoc-Lys(Boc)-OH or Fmoc-Ser(tBu)-OH.
Procedure:
Follow the "Standard SPPS Protocol" (Protocol 1) with the following modification:
-
At the coupling step where glycine was intended to be added after glutamic acid, substitute it with Fmoc-Lys(Boc)-OH or Fmoc-Ser(tBu)-OH. The bulky Boc or tBu protecting groups on the side chains of Lysine and Serine, respectively, will provide the necessary steric hindrance to prevent glutarimide formation.[1]
Mechanism of Glutarimide Formation
The formation of glutarimide is a base-catalyzed intramolecular cyclization.
Caption: The reaction pathway leading to glutarimide formation.
By understanding the mechanism and susceptible sequences, and by implementing the recommended preventative strategies, researchers can significantly reduce or eliminate the formation of this problematic side product, leading to higher yields and purer peptides.
References
- 1. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling of Sterically Hindered D-Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered D-amino acids during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of sterically hindered D-amino acids so challenging?
The primary difficulty arises from steric hindrance. D-amino acids such as D-Valine, D-Isoleucine, and other α,α-disubstituted amino acids have bulky side chains that physically obstruct the formation of a peptide bond.[1] This obstruction slows down the reaction rate, which can lead to incomplete coupling and result in deletion sequences in the final peptide product.[1][2] Furthermore, N-methylated amino acids introduce steric bulk at the amide nitrogen, which reduces its nucleophilicity and further complicates the coupling process.[2]
Q2: Which coupling reagents are most effective for these difficult couplings?
Standard carbodiimide (B86325) reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often insufficient for sterically demanding couplings.[2][3] For these challenging reactions, high-reactivity reagents are recommended. The most effective classes of reagents are:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, HCTU, and COMU are highly effective because they form reactive esters that can overcome the steric barrier.[1][2][4] HATU and COMU, which form highly reactive OAt or Oxyma esters, are considered among the most efficient.[1][2]
-
Phosphonium (B103445) Salts: Reagents such as PyAOP and PyBOP are also excellent choices.[4] PyAOP is particularly effective for coupling N-methylated amino acids.[2]
Q3: What is epimerization and how can it be minimized for D-amino acids?
Epimerization is the unwanted conversion of a chiral amino acid from one enantiomer to its opposite during the reaction (e.g., D-form to L-form).[5] This is a significant problem as it introduces the incorrect stereoisomer into the peptide chain. To minimize this side reaction:
-
Choose the Right Reagent: Use coupling reagents known for low epimerization levels. Additives like HOAt (1-hydroxy-7-azabenzotriazole) and OxymaPure are effective at suppressing racemization.[1] Reagents like COMU, which are based on Oxyma, offer both high reactivity and a good safety profile.[1][6]
-
Control Reaction Conditions: Avoid prolonged activation times and elevated temperatures, as these can increase the rate of epimerization.[1][5] Performing the coupling at a lower temperature (e.g., 0°C) can be beneficial.[7]
-
Select the Appropriate Base: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1][8]
Q4: What is "double coupling" and when is it necessary?
Double coupling is a technique where the coupling reaction is performed a second time with a fresh solution of activated amino acid and reagents.[3][4] This strategy is used to drive the reaction to completion when a single coupling is insufficient, which is often the case for highly hindered residues.[3] It is a common and effective method for improving the yield of the desired peptide.[3]
Q5: Can peptide aggregation hinder the coupling reaction?
Yes, peptide aggregation is a significant issue. As the peptide chain grows on the solid support, it can fold or aggregate, blocking the N-terminal amine.[1] This is particularly common for sequences rich in hydrophobic residues.[7] To mitigate aggregation:
-
Use Chaotropic Salts: Adding salts like LiCl can help disrupt secondary structures.[1]
-
Improve Solvation: Switch from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP), or use a solvent mixture.[3][4]
-
Incorporate Pseudoproline Dipeptides: These can be inserted into the peptide sequence to disrupt the formation of secondary structures.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observation / Issue | Potential Cause | Recommended Solution(s) |
| Low or No Coupling Yield (Positive Kaiser Test) | Insufficient Reagent Potency: Standard carbodiimide reagents (DCC, DIC) are not strong enough.[2][3] | 1. Switch to a High-Potency Reagent: Use a uronium/aminium salt (e.g., HATU, COMU) or a phosphonium salt (e.g., PyAOP).[1][3][4] |
| Incomplete Reaction: A single coupling attempt was not enough to achieve full conversion due to high steric hindrance.[3] | 2. Perform a Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1][3][4] | |
| Suboptimal Reaction Conditions: Reaction time is too short or the temperature is too low. | 3. Optimize Time and Temperature: Increase the coupling time (e.g., 2-4 hours or overnight).[1][3] Consider using microwave-assisted synthesis to increase the reaction rate.[3][4] | |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling: The hindered D-amino acid failed to couple, and subsequent amino acids were added to the truncated sequence.[1] | 1. Implement a Capping Step: After the first coupling attempt, cap any unreacted N-terminal amines with acetic anhydride. This prevents them from reacting further and simplifies purification.[1] |
| Persistent Aggregation: The growing peptide chain is aggregated on the resin, blocking the reactive site.[1] | 2. Improve Solvation: Switch to NMP as a solvent or use a mixture of DMF/NMP. The addition of chaotropic salts like LiCl can also be effective.[1] | |
| Diastereomeric Impurity Detected (e.g., by HPLC) | Epimerization: The chiral center of the D-amino acid inverted during activation or coupling.[5] | 1. Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after preparation.[1][5] |
| Inappropriate Base or Temperature: The base used is too strong or the reaction temperature is too high.[7] | 2. Optimize Base and Temperature: Use a weaker, sterically hindered base like DIPEA.[7] If possible, run the reaction at a lower temperature (e.g., 0°C).[7] | |
| Suboptimal Coupling Reagent/Additive: The chosen reagent does not sufficiently suppress epimerization. | 3. Use Epimerization-Suppressing Additives: Ensure your coupling cocktail includes an additive like HOAt or OxymaPure.[1] Reagents like COMU are formulated with OxymaPure.[1][9] |
Data on Coupling Reagent Performance
The selection of the right coupling reagent is critical. The following tables summarize the performance of common reagents for hindered couplings.
Table 1: Comparative Efficacy and Characteristics of Coupling Reagents
| Reagent | Reagent Class | Coupling Efficiency | Racemization Risk | Key Advantages & Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Very Low | Highly efficient due to OAt ester formation; minimizes racemization.[1][7][10] Potential for side reactions (guanidinylation).[10] Based on potentially explosive HOAt.[10] |
| COMU | Uronium/Aminium Salt | Very High | Low | Efficiency is comparable to HATU.[9] Safer (Oxyma-based), with water-soluble byproducts and reduced allergenic potential.[1][10] Can be less stable in solution over time.[1] |
| PyAOP | Phosphonium Salt | Very High | Low | High efficiency, similar to HATU, and avoids guanidinylation side reactions.[1] |
| HCTU | Uronium/Aminium Salt | High | Moderate | A good, cost-effective alternative to HATU, though it may be less effective for the most challenging couplings.[1] |
| PyBOP | Phosphonium Salt | Moderate to High | Moderate | Effective for many standard couplings and avoids guanidinylation, but is generally less reactive than HATU or COMU for highly hindered systems.[1][10] |
| DIC/HOBt | Carbodiimide | Low to Moderate | Moderate to High | Low cost and simple to use, but often inefficient for hindered couplings.[1] Can lead to insoluble DCU byproduct formation with DCC.[1] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is designed for coupling a sterically hindered Fmoc-D-amino acid to a deprotected N-terminal amine on a solid support.
Materials:
-
Resin with N-terminal deprotected peptide
-
Fmoc-protected sterically hindered D-amino acid (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the N-terminus is Fmoc-protected, perform deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate reaction vessel, dissolve the Fmoc-D-amino acid and HATU in DMF. Add DIPEA to the solution.
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.
-
Coupling Reaction: Add the activated amino acid solution to the swelled, deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended or the temperature may be increased to 40°C.
-
Monitoring and Washing: After the coupling time, take a small sample of resin beads and perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (clear or yellowish beads) indicates complete coupling.
-
Post-Coupling Wash: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for Extremely Hindered Residues
This protocol should be followed if the Kaiser test is positive after the first coupling attempt.
Procedure:
-
First Coupling: Follow steps 1-5 from Protocol 1.
-
Confirmation of Incomplete Coupling: If the Kaiser test is positive (blue/purple beads), proceed to the second coupling.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove byproducts from the first attempt.
-
Second Coupling: Prepare a fresh solution of activated Fmoc-D-amino acid as described in steps 2 and 3 of Protocol 1.
-
Repeat Reaction: Add the fresh solution to the resin and allow the coupling reaction to proceed for another 2-4 hours.
-
Final Monitoring and Wash: Perform another Kaiser test to confirm completion. Once complete, wash the resin as described in step 6 of Protocol 1.
Visual Workflow Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting low yield in peptide synthesis with H-D-Glu(OMe)-OH.
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on addressing low peptide yield when incorporating H-D-Glu(OMe)-OH.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving low yield and other common problems in SPPS. The guides are presented in a question-and-answer format to directly address specific issues.
Issue: Significantly lower than expected peptide yield after cleavage.
A low final peptide yield can arise from various inefficiencies throughout the synthesis process. A logical diagnostic workflow is essential to pinpoint the root cause. The initial step is to differentiate between poor synthesis efficiency and problems during the final cleavage and work-up.
Q1: How can I determine if the low yield is due to poor synthesis on the resin or a problem with the cleavage step?
A1: To diagnose the source of low yield, a combination of qualitative and quantitative analysis of the peptide-resin is recommended before proceeding with full-scale cleavage.
Diagnostic Steps:
-
Qualitative Test Cleavage: Perform a small-scale test cleavage on 10-20 mg of the dried peptide-resin.[1] Analyze the resulting crude peptide by mass spectrometry (MS). The presence of the target peptide mass confirms that the synthesis was at least partially successful, suggesting that the issue might lie with the cleavage or downstream work-up.[1]
-
Quantitative Resin Analysis: Determine the peptide loading on a small, known mass of dried resin. This can be achieved by cleaving the peptide and quantifying it using UV-Vis spectrophotometry or amino acid analysis (AAA).[1] A low loading indicates a problem during synthesis (e.g., incomplete coupling or deprotection).
Issue: Mass spectrometry of the crude peptide shows a significant peak corresponding to a cyclic dipeptide.
Q2: My peptide synthesis with this compound is resulting in a high percentage of diketopiperazine (DKP). How can I prevent this?
A2: Diketopiperazine formation is a common side reaction, especially when synthesizing a dipeptide on the resin, and is particularly prevalent when the second amino acid is proline.[2][3] It occurs through the intramolecular cyclization of the dipeptide, cleaving it from the resin.
Strategies to Minimize DKP Formation:
-
Resin Selection: Utilize a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, which can suppress DKP formation.[2][3]
-
Optimized Deprotection: Employ a milder Fmoc deprotection cocktail, for example, 2% DBU and 5% piperazine (B1678402) in NMP, instead of the standard 20% piperidine (B6355638) in DMF.[2]
-
Dipeptide Coupling: Synthesize the H-Glu(OMe)-Xaa dipeptide in solution phase first and then couple the dipeptide to the resin. This bypasses the susceptible dipeptide-resin intermediate stage.[2]
Issue: The N-terminus of my peptide contains a pyroglutamate (B8496135) residue, preventing further elongation.
Q3: What causes pyroglutamate formation when using this compound, and how can I avoid it?
A3: Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamic acid (or its ester) to form a five-membered lactam ring.[2][4] This modification caps (B75204) the N-terminus, preventing further peptide chain elongation.[2] It can be catalyzed by both acidic and basic conditions.[2][5]
Preventative Measures:
-
pH Control: Maintain a near-neutral pH during purification steps.[2]
-
Temperature Management: Conduct coupling and cleavage reactions at reduced temperatures to minimize the rate of cyclization.[2]
-
Efficient Coupling: Use highly efficient coupling reagents to shorten reaction times, thereby reducing the exposure of the N-terminal amine to conditions that promote cyclization.[2]
-
Protecting Group Strategy: In Boc-SPPS, minimize the number of acid deprotection steps where possible. For Fmoc-SPPS, limit the exposure time to the basic conditions of Fmoc deprotection.[2][5]
Issue: Analysis of synthesis intermediates reveals incomplete coupling of this compound.
Q4: I'm experiencing low coupling efficiency with Fmoc-D-Glu(OMe)-OH. What are the likely causes and solutions?
A4: Incomplete coupling is a major contributor to low yield and the generation of deletion sequences.[1] Several factors can hinder the coupling of Fmoc-D-Glu(OMe)-OH.
Troubleshooting Incomplete Coupling:
| Potential Cause | Recommended Solution(s) | Rationale |
| Inefficient Activation | Use a more potent coupling reagent/additive combination. For carbodiimide-mediated couplings (e.g., DIC), adding an oxime-based additive like OxymaPure® is recommended over HOBt. For more challenging couplings, stronger uronium/aminium reagents like HATU or HCTU are effective.[5][6] | Additives like Oxyma and HOBt form more stable and reactive active esters, leading to higher yields and reduced side reactions.[5] Uronium/aminium reagents are generally more powerful activators than carbodiimides alone.[5] |
| Steric Hindrance | Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight). Consider performing a "double coupling" by repeating the coupling step with fresh reagents.[4][5] | Sterically hindered couplings require longer reaction times to achieve completion. A second coupling can help drive the reaction to completion.[5] |
| Peptide Aggregation | Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or use a DMF/DMSO mixture. Incorporating a chaotropic agent like LiCl (0.5 M) in the coupling solution can also be beneficial.[5] Use resins with good swelling properties, such as PEG-based resins. | Aggregation of the growing peptide chain can make the N-terminal amine inaccessible.[4] Chaotropic agents and polar solvents disrupt secondary structures and improve solvation, while appropriate resins can minimize aggregation.[5] |
| Degraded Reagents | Ensure all reagents (amino acid, coupling reagents, additives, solvents) are fresh, high-purity, and stored correctly. | Degraded reagents exhibit reduced reactivity, leading to incomplete coupling. Solvent impurities can also interfere with the reaction.[5] |
Issue: Mass spectrometry reveals deletion sequences, suggesting incomplete Fmoc deprotection.
Q5: How can I ensure complete Fmoc deprotection during my synthesis?
A5: Incomplete removal of the Fmoc protecting group will prevent the subsequent amino acid from coupling, leading to deletion sequences and a lower yield of the desired full-length peptide.[1][7]
Solutions for Incomplete Deprotection:
-
Extend Reaction Times: Increase the duration of the deprotection steps.[1]
-
Monitor Deprotection: Use a colorimetric test, such as the Kaiser test, to confirm the presence of free primary amines after the deprotection step.[4]
-
Optimize Solvent: Use solvents known to disrupt aggregation, such as NMP or DMF with 25% DMSO.[8]
-
Increase Temperature: Performing the synthesis at a higher temperature can help to break up aggregates that may be hindering deprotection.[1]
Frequently Asked Questions (FAQs)
Q6: Can the γ-methyl ester of this compound undergo transesterification during SPPS?
A6: Yes, although less common than pyroglutamate or DKP formation, transesterification is a potential side reaction.[2][9] It can occur if the synthesis is performed in the presence of other alcohols, particularly under acidic or basic conditions, which could lead to the exchange of the methyl group for another alkyl group.[2]
Q7: Which coupling reagent is best for coupling this compound?
A7: The choice of coupling reagent depends on factors like the complexity of the peptide sequence and cost. For routine couplings, carbodiimides like DIC in combination with an additive like Oxyma are effective and economical.[1][5] For more difficult sequences prone to aggregation or steric hindrance, more potent uronium/aminium reagents like HATU or HBTU are generally recommended for their high reactivity and ability to suppress racemization.[4][6]
Quantitative Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time (min) | Advantages | Disadvantages |
| HATU | HOAt | >95 | >98 | 15-45 | High reactivity, low racemization, effective for sterically hindered couplings.[6] | Higher cost, potential for guanidinylation if used in excess.[6] |
| HBTU | HOBt | 90-98 | >95 | 20-60 | Good balance of reactivity and cost, widely used.[6] | Can be less effective than HATU for difficult couplings.[6] |
| PyBOP | HOBt | 90-95 | >95 | 30-60 | Efficient and rapid.[6] | Can be less effective for highly hindered couplings.[6] |
| DIC/Oxyma | Oxyma | >95 | >98 | 30-60 | High efficiency, safer byproducts, cost-effective. | Can be slower than uronium-based reagents. |
| DIC/HOBt | HOBt | 90-95 | >95 | 30-90 | Cost-effective.[1] | Can cause racemization.[1] |
| COMU | None | >95 | >98 | 10-30 | High efficiency, safer byproducts, soluble byproducts are easily removed.[6] | Higher cost.[6] |
Q8: My protected peptide is not dissolving well in the reaction solvent. What can I do?
A8: Solubility issues can arise due to the hydrophobic nature of protecting groups and certain amino acid side chains.[10][11]
Strategies to Improve Solubility:
-
Solvent Choice: Use stronger polar aprotic solvents like DMF, NMP, or DMSO.[10]
-
Co-solvent Systems: Adding a small amount of a stronger solvent (e.g., 5-10% v/v of DMF or NMP in DCM) can improve solubility.[10]
-
Sonication: Use sonication to help break up aggregates and facilitate dissolution.[10][11]
-
Gentle Warming: Gently warming the mixture to 30-40°C can increase solubility, but avoid excessive heat to prevent degradation of protecting groups.[10]
-
Solvent Quality: Ensure the use of high-purity, anhydrous solvents, as water can reduce the solubility of hydrophobic compounds.[10]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Glu(OMe)-OH using HATU
This protocol describes a standard method for coupling Fmoc-D-Glu(OMe)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with free N-terminus (1 equivalent)
-
Fmoc-D-Glu(OMe)-OH (3 equivalents)
-
HATU (2.9 equivalents)[2]
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)[2]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection (if applicable):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-D-Glu(OMe)-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen, deprotected resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin three times with DMF, followed by three times with DCM.
-
Protocol 2: Small-Scale Test Cleavage and Analysis
This protocol is for cleaving a small amount of peptide from the resin for analytical purposes.[1]
Materials:
-
Dried peptide-resin (10-20 mg)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
1.5 mL microcentrifuge tube
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Add approximately 200 µL of the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
-
Precipitate the cleaved peptide by adding approximately 1 mL of cold diethyl ether to the tube.
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another 1 mL of cold diethyl ether, centrifuge, and decant again.
-
Allow the peptide pellet to air dry briefly to remove residual ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for low peptide yield in SPPS.
Caption: Common side reactions involving this compound in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Incomplete Fmoc deprotection in solid-phase synthesis of peptides [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
Technical Support Center: D-Glutamic Acid Gamma-Methyl Ester in Peptide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of D-glutamic acid gamma-methyl ester in peptide synthesis. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of D-glutamic acid gamma-methyl ester in peptide synthesis?
The primary side reactions include pyroglutamate (B8496135) formation, especially when the D-glutamic acid residue is at the N-terminus of the peptide.[1][2][3] Another potential issue, analogous to a well-known side reaction with aspartic acid, is the formation of a cyclic imide (aspartimide-like formation), which can lead to piperidide adducts or a mixture of α and β-peptides upon ring opening.[4][5][6] Other less common, but possible side reactions include diketopiperazine formation if D-glutamic acid is one of the first two N-terminal residues, and transesterification of the methyl ester.[7][8]
Q2: What is pyroglutamate formation and why does it occur?
Pyroglutamate (pGlu) formation is an intramolecular cyclization reaction where the N-terminal amino group of a glutamic acid residue attacks the side-chain gamma-carboxyl group (or its ester).[1][2][9] This reaction forms a five-membered lactam ring, effectively blocking the N-terminus and preventing further chain elongation. This process can occur spontaneously, especially under acidic or basic conditions, or during the coupling step of the subsequent amino acid.[1][2][10]
Q3: How can I detect the presence of pyroglutamate or other side products in my crude peptide?
The most effective method for detecting side products is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[11] Pyroglutamate formation results in a mass loss of 18.01 Da (the mass of water) for a glutamic acid residue.[11] Aspartimide-like byproducts and piperidide adducts will also have distinct masses that can be identified by LC-MS analysis.
Q4: Is the methyl ester protecting group on the gamma-carboxyl stable during standard solid-phase peptide synthesis (SPPS)?
The methyl ester is generally stable under the mildly basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of standard coupling reactions.[12][13] However, it is susceptible to hydrolysis under strongly basic conditions and can undergo transesterification if alcohols are present with a strong base.[8] Final cleavage from the resin using strong acids like trifluoroacetic acid (TFA) will typically also cleave the methyl ester.
Q5: Can I use D-glutamic acid gamma-methyl ester in both Fmoc/tBu and Boc/Bzl peptide synthesis strategies?
Yes, it can be adapted for both strategies, although it is more commonly associated with Boc/Bzl chemistry where benzyl (B1604629) esters are typical. In Fmoc/tBu chemistry, the standard is Fmoc-Glu(OtBu)-OH because the tert-butyl ester is cleaved simultaneously with other side-chain protecting groups and the resin linkage by TFA, whereas the methyl ester requires separate saponification if it were to be used orthogonally.[3][14] If used in a standard Fmoc synthesis, the methyl ester will be cleaved during the final TFA cleavage step.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low yield of the desired peptide; major peak observed at a lower mass (-18 Da). | Pyroglutamate Formation: The N-terminal D-glutamic acid has cyclized, terminating the peptide chain synthesis.[9][11] | 1. Optimize Coupling: Use a pre-activation strategy with coupling reagents like HBTU or HATU for a shorter time.[10] 2. Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow the rate of cyclization.[10] 3. pH Control: During neutralization of the peptide-amine salt, use the minimum amount of a non-nucleophilic base like DIPEA.[10] |
| Multiple peaks with the same mass as the desired product in HPLC. | Aspartimide-like Formation and Ring Opening: A cyclic imide may have formed and subsequently opened, creating a mixture of α and β-linked peptides.[4][5][15] | 1. Use a Weaker Base for Fmoc-Deprotection: Consider using 50% morpholine (B109124) in DMF instead of piperidine, which has been shown to reduce imide formation.[4] 2. Add an Acidic Additive: Adding 0.1 M HOBt to the piperidine deprotection solution can suppress this side reaction.[16] 3. Use Bulky Protecting Groups: For critical sequences, consider using a bulkier side-chain protecting group than a methyl ester if this side reaction is prevalent, although this requires a different starting monomer.[4][5] |
| Chain termination after the first two amino acids. | Diketopiperazine (DKP) Formation: The N-terminal dipeptide has cyclized and cleaved from the resin. This is more common with Pro or Gly as one of the first two residues.[7] | 1. Use a Sterically Hindered Resin: Synthesize on a 2-chlorotrityl chloride resin, which sterically inhibits DKP formation.[15] 2. Modify Coupling Protocol: Couple the third amino acid immediately after deprotection of the second, without an extended wash or waiting period. |
| Unexpected additional mass of +14 Da in a side product. | Transesterification with Methanol (B129727): If methanol was used as a solvent or scavenger with a strong base, it could have reacted with an activated carboxyl group. More commonly, if Boc-Glu(OBzl) is used, transesterification to a methyl ester can occur if methanol is present during base-catalyzed resin attachment.[8] | 1. Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents (e.g., DMF, DCM) for all synthesis steps.[10] 2. Avoid Methanol with Strong Bases: Do not use methanol in steps involving strong bases like TMAH or during coupling reactions.[8] |
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the peptide sequence, protecting groups, and reaction conditions. Below is a summary of representative data for analogous side reactions.
| Side Reaction | Peptide Sequence/Conditions | Extent of Side Product | Reference |
| Aspartimide Formation | Synthesis of scorpion toxin II model (Asp-Gly sequence) using 20% piperidine/DMF for Fmoc deprotection. | ~8% aspartimide derivatives | [7] |
| Aspartimide Formation | Toxin II model peptide (Asp-Gly) using ~50% morpholine in DMF at room temp. | 1.2% aspartimide | [4] |
| Aspartimide Formation | Toxin II model peptide (Asp-Gly) using 20% piperidine in DMF at room temp. | 9.2% aspartimide | [4] |
| Pyroglutamate Formation | N-terminal Gln-containing peptides exposed to 50% piperidine/DMF or 5% DIPEA/CH2Cl2. | Very slow, ~0.1% per hour. Considered negligible in standard Fmoc SPPS. | [1] |
| Pyroglutamate Formation | Recombinant monoclonal antibody with N-terminal Glu, incubated at 45°C in pH 4.1 buffer. | Half-life of ~9 months. | [17] |
Diagrams
Pyroglutamate Formation Pathway
Caption: Intramolecular cyclization of an N-terminal D-glutamic acid residue.
Troubleshooting Workflow for Peptide Synthesis Impurities
Caption: A logical workflow for diagnosing and solving common peptide synthesis issues.
Detailed Experimental Protocols
Protocol 1: Minimizing Pyroglutamate Formation During Coupling
This protocol is for the coupling of an amino acid to a peptide-resin with an N-terminal D-glutamic acid residue.
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes. Perform the standard Fmoc deprotection using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to completely remove residual piperidine.
-
Neutralization: Neutralize the N-terminal amine salt by washing with a 0.5% solution of diisopropylethylamine (DIPEA) in DMF for 2 minutes. Use the minimum amount of base necessary to achieve a neutral pH (approx. 7-8), tested with a wetted pH strip. Wash again with DMF.[10]
-
Pre-activation of Incoming Amino Acid: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Cool the resin vessel to 0°C in an ice bath.[10] Add the pre-activated amino acid solution to the resin.
-
Reaction and Monitoring: Allow the coupling to proceed for 1-2 hours at 0°C. Monitor the reaction for completion using a Kaiser test or microcleavage followed by LC-MS analysis.
-
Final Steps: Once the reaction is complete, wash the resin with DMF, followed by DCM, and proceed to the next cycle.
Protocol 2: Analytical Detection of Side Products by LC-MS
This protocol outlines a general method for analyzing the crude peptide product after cleavage from the resin.
-
Sample Preparation (Microcleavage): Take a small sample of the peptide-resin (approx. 2-5 mg) and place it in a microcentrifuge tube.
-
Cleavage: Add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water). Allow the reaction to proceed for 2 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding 1.5 mL of cold diethyl ether. Centrifuge the sample, decant the ether, and repeat the ether wash twice.
-
Sample Solubilization: After the final wash, allow the peptide pellet to air dry briefly. Dissolve the crude peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid.
-
Chromatographic Separation (RP-HPLC): Inject the sample onto a C18 reversed-phase HPLC column. Elute the peptide using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient runs from 5% to 95% B over 30 minutes.[11]
-
Mass Spectrometry Analysis: Couple the HPLC eluent to an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire data in full scan mode to identify the molecular weights of all eluted peaks.
-
Look for the expected mass of the target peptide.
-
Search for masses corresponding to potential side products:
-
Pyroglutamate: [M - 18.01]
-
Piperidide Adduct: [M + 84.08] (from piperidine addition to a cyclic imide)
-
Deletion products: Masses corresponding to missing amino acid residues.
-
-
-
Data Interpretation: Correlate the HPLC peaks with the observed masses to quantify the purity of the crude product and identify the nature and percentage of major impurities.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. biotage.com [biotage.com]
- 17. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of protected H-D-Glu(OMe)-OH for synthesis.
Welcome to the technical support center for H-D-Glu(OMe)-OH (D-glutamic acid γ-methyl ester). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered during synthesis. Here, you will find structured data, in-depth experimental protocols, and visual aids to enhance your understanding and optimize your experimental strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting poor solubility in common organic solvents?
A1: The poor solubility of this compound in many common organic synthesis solvents stems from its zwitterionic nature. The molecule contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). At or near its isoelectric point, the amino group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻), forming a zwitterion. This charge separation leads to strong intermolecular electrostatic interactions and hydrogen bonding, causing the molecules to aggregate and resist dissolution in non-polar or moderately polar organic solvents. Its appearance is typically a white to off-white powder[1][2].
Q2: What is the expected solubility of this compound in various solvents?
A2: Quantitative solubility data for the L-enantiomer, which has identical solubility properties to the D-enantiomer, has been determined. As shown in the table below, solubility is highest in water, significantly lower in alcohols like methanol, and very limited in other common organic solvents. Solubility generally increases with temperature[3][4].
Data Presentation
Table 1: Mole Fraction Solubility (x₁) of L-Glutamic Acid 5-Methyl Ester in Various Solvents at Different Temperatures (K) [3][4]
| Temperature (K) | Water | Methanol | Ethanol | 1-Propanol | 2-Propanol |
| 283.15 | 0.0335 | 0.0010 | 0.0002 | 0.0001 | 0.0001 |
| 288.15 | 0.0368 | 0.0011 | 0.0002 | 0.0001 | 0.0001 |
| 293.15 | 0.0401 | 0.0012 | 0.0002 | 0.0001 | 0.0001 |
| 298.15 | 0.0426 | 0.0014 | 0.0002 | 0.0001 | 0.0001 |
| 303.15 | 0.0463 | 0.0015 | 0.0002 | 0.0001 | 0.0002 |
| 308.15 | 0.0505 | 0.0017 | 0.0003 | 0.0002 | 0.0002 |
| 313.15 | 0.0541 | 0.0019 | 0.0003 | 0.0002 | 0.0002 |
| 318.15 | 0.0577 | 0.0021 | 0.0003 | 0.0002 | 0.0002 |
| 323.15 | 0.0608 | 0.0023 | 0.0004 | 0.0002 | 0.0003 |
Table 2: Mole Fraction Solubility (x₁) in Additional Organic Solvents at 298.15 K [3]
| Solvent | Mole Fraction (x₁) |
| 1,4-Dioxane | 0.000331 |
| Acetone | 0.000221 |
| Ethyl Acetate | 0.000145 |
| n-Hexane | 0.000132 |
| 2-Butanone | 0.000107 |
| Acetonitrile | 0.000034 |
| Dichloromethane | 0.000024 |
Q3: How can I improve the solubility of this compound for my synthesis?
A3: Several strategies can be employed to overcome solubility issues:
-
pH Adjustment (Salt Formation): Converting the zwitterion into a salt by adding an acid (e.g., HCl) or a base can disrupt the intermolecular electrostatic attractions, significantly increasing solubility in organic solvents. For instance, forming the hydrochloride salt will protonate the carboxylate group, eliminating the zwitterionic character.
-
Solvent Selection and Mixtures: While solubility is low in most organic solvents, polar aprotic solvents like DMF, NMP, or DMSO are often used in peptide synthesis. Using solvent mixtures, such as a "magic mixture" of DCM, DMF, and NMP (1:1:1), can improve solvation[5].
-
Elevated Temperature: Gently heating the mixture can provide the energy needed to break up the intermolecular hydrogen bonds and increase solubility. However, care must be taken to avoid degradation, such as intramolecular cyclization to form a pyroglutamate (B8496135) derivative[5][6].
-
Use of Additives: In the context of solid-phase peptide synthesis (SPPS), where the growing peptide chain attached to the resin may have poor solubility, washing with chaotropic salts like LiCl or NaClO₄ in DMF can help break up secondary structures and improve reagent accessibility[5].
Experimental Protocols
Protocol 1: Improving Solubility via Conversion to Hydrochloride Salt
This protocol is useful for reactions where the free amine is required to be protonated, such as in the preparation for a coupling reaction.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., Dioxane, Methanol)
-
A solution of HCl in an organic solvent (e.g., 4M HCl in Dioxane)
Procedure:
-
Suspend this compound in the chosen anhydrous organic solvent.
-
While stirring, add 1.0 to 1.1 equivalents of the HCl solution dropwise.
-
Continue stirring the mixture. The suspension should gradually clarify as the hydrochloride salt is formed and dissolves.
-
The resulting solution containing this compound·HCl can now be used in the subsequent synthetic step.
Protocol 2: General Gravimetric Method for Solubility Determination
This protocol outlines the standard method used to obtain the quantitative data presented in the tables above[4].
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Temperature controller with a circulating water bath
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a known mass of the selected solvent in the jacketed glass vessel[4].
-
Stir the mixture continuously at a constant, controlled temperature to allow the system to reach equilibrium (typically several hours)[4].
-
Cease stirring and let the undissolved solid settle for an extended period[4].
-
Carefully withdraw a sample of the clear supernatant. Immediately weigh the sample[4].
-
Evaporate the solvent from the sample under vacuum[4].
-
Determine the mass of the remaining solid this compound using an analytical balance[4].
-
Calculate the mole fraction solubility from the mass of the dissolved solid and the mass of the solvent in the sampled supernatant[4].
Mandatory Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Conversion of zwitterion to a salt to improve solubility.
References
Impact of coupling additives on H-D-Glu(OMe)-OH incorporation.
Technical Support Center: H-D-Glu(OMe)-OH Incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the incorporation of this compound in peptide synthesis.
Note: While the user specified this compound, the available literature predominantly focuses on its L-enantiomer, H-L-Glu(OMe)-OH. The principles of coupling chemistry, side reactions, and the impact of additives are generally applicable to both enantiomers. The data and protocols provided are based on studies involving the L-enantiomer and should serve as a strong starting point for optimizing the incorporation of the D-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound into a peptide sequence?
A1: The main challenges are potential side reactions related to the glutamic acid structure and ensuring high coupling efficiency with minimal racemization.[1] Even with the side-chain carboxyl group protected as a methyl ester, side reactions can occur under certain conditions.[1]
Q2: What are the most common side reactions associated with the coupling of this compound?
A2: The most frequently observed side reactions include:
-
Pyroglutamate formation: The N-terminal glutamic acid residue can undergo intramolecular cyclization, particularly under acidic or basic conditions, which terminates peptide chain elongation.[1][2][3]
-
Diketopiperazine (DKP) formation: This cyclization can occur at the dipeptide stage, especially if the sequence involves proline.[1]
-
Racemization: The chiral integrity of the amino acid can be compromised during the activation step, leading to a loss of stereochemical purity.[1][4]
-
Transesterification: Although less common, the methyl ester of the side chain can potentially be exchanged if other alcohols are present in the reaction mixture.[1][2]
Q3: How does the choice of coupling additive impact the incorporation of this compound?
A3: Coupling additives are crucial for suppressing racemization and increasing reaction rates.[5]
-
HOBt (1-Hydroxybenzotriazole): A traditional and effective racemization suppressor when used with carbodiimides like DIC.[5][6] However, its explosive nature has led to restricted availability.[5]
-
HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at accelerating coupling and suppressing racemization due to the anchimeric assistance provided by the pyridine (B92270) nitrogen. Reagents containing HOAt, like HATU, are highly efficient for difficult couplings.
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative to HOBt and HOAt that provides high coupling rates and low racemization.[5][7] It is considered superior to HOBt-based derivatives and, in some cases, performs similarly to HOAt derivatives.[7][8] COMU, a coupling reagent incorporating Oxyma, is noted for its high efficiency and safety.[5][9]
Q4: Which coupling reagents are recommended for this compound?
A4: Modern uronium/aminium or phosphonium (B103445) salt-based reagents are generally recommended over carbodiimides alone for their efficiency.[1]
-
HATU/HOAt: Considered highly effective, especially for sterically hindered couplings, providing high reactivity and minimizing racemization.[3][9]
-
HBTU/HOBt: Offers a good balance of reactivity and cost and is widely used for standard couplings.[3][9]
-
COMU: A very efficient reagent with the benefits of Oxyma, including safer byproducts that are typically water-soluble and easy to remove.[3][9]
-
PyBOP/HOBt: An efficient phosphonium salt reagent, though its byproducts can be carcinogenic.[3][6]
Troubleshooting Guide
| Symptom / Issue | Possible Cause | Recommended Solution(s) |
| Low Coupling Yield | Incomplete coupling reaction. | Verify Deprotection: Ensure the N-terminal Fmoc group is fully removed using a Kaiser test.[1]Optimize Reagents: Switch to a more powerful coupling reagent like HATU or COMU.[3][9]Double Couple: If steric hindrance is suspected, increase the reaction time or perform a second coupling with fresh reagents.[1] |
| Chain Termination | Pyroglutamate formation. | Use Efficient Reagents: Employ a highly active coupling reagent (e.g., HATU) to ensure the desired coupling reaction outpaces the cyclization side reaction.[3]Control Conditions: Avoid elevated temperatures and prolonged exposure to basic or acidic conditions, especially when the glutamic acid residue is at the N-terminus.[2][3] |
| Presence of Diastereomers | Racemization during activation/coupling. | Use Additives: Always use a racemization-suppressing additive like HOAt or Oxyma, especially with carbodiimide (B86325) reagents.[3][5]Choose the Right Base: If using a strong base like DIPEA, consider switching to a milder base such as N-methylmorpholine (NMM) or sym-collidine, particularly in cases with a high risk of racemization.[3] |
| Unexpected Byproduct Mass | Transesterification of the side-chain ester. | Ensure Solvent Purity: Use high-purity, alcohol-free solvents (e.g., DMF).[2]Avoid Alcoholic Additives: Do not use any alcohol-based additives during the coupling or deprotection steps.[2] |
Quantitative Data on Coupling Reagent Performance
The selection of a coupling reagent directly impacts yield, purity, and reaction time. The following table summarizes the typical performance of various reagents for standard peptide couplings.
| Coupling Reagent | Additive | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| HATU | HOAt | >95 | >98 | High reactivity, low racemization, effective for hindered couplings.[3][9] | Higher cost, potential for guanidinylation side reaction if used in excess.[9][10] |
| HBTU | HOBt | 90-98 | >95 | Good balance of reactivity and cost, widely used.[9] | Can be less effective than HATU for difficult couplings; potential for guanidinylation.[9] |
| COMU | None (Oxyma-based) | >95 | >98 | High efficiency, safer (non-explosive) byproducts, soluble byproducts are easily removed.[3][9] | Higher cost compared to carbodiimides.[9] |
| PyBOP | HOBt | 90-95 | >95 | Efficient and rapid.[9] | Byproducts can be carcinogenic (HMPA); less effective for highly hindered couplings.[6][9] |
| DIC | HOBt / Oxyma | Variable | >95 | Cost-effective.[5] | Can be less effective for difficult couplings; byproduct (DCU) can be difficult to remove.[3][6] |
Experimental Protocols
Protocol 1: Standard SPPS Coupling of Fmoc-AA-OH to Resin-Bound this compound using HATU
This protocol is recommended for achieving high coupling efficiency, especially for challenging sequences.
-
Resin Preparation: Swell the peptide-resin (with the deprotected N-terminus of D-Glu(OMe)-OH) in high-purity N,N-Dimethylformamide (DMF) for 30 minutes. Drain the DMF.
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve the incoming Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture.
-
Allow the solution to pre-activate for 5-10 minutes at room temperature.[1]
-
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[11]
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the absence of free primary amines (a negative test is indicated by yellow beads).[1]
-
If the test is positive (blue beads), recoupling may be necessary.
-
Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[12]
-
Protocol 2: Optimized Deprotection to Minimize Side Reactions
For sequences prone to diketopiperazine formation, an alternative deprotection cocktail can be used.[2]
-
Resin Preparation: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP).
-
Optimized Fmoc Deprotection:
-
Prepare a solution of 2% DBU and 5% piperazine (B1678402) in NMP.
-
Treat the resin with the deprotection solution for 5 minutes. Drain.
-
Repeat the treatment with a fresh solution for 10 minutes.
-
-
Washing: Wash the resin thoroughly with NMP (5 times) before proceeding to the coupling step.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Avoid Pyroglutamate Formation from N-Terminal D-Glutamic Acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to understand and mitigate the formation of pyroglutamate (B8496135) from N-terminal D-glutamic acid residues in peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate and why is its formation a concern?
Pyroglutamate (pGlu) is a cyclic derivative of glutamic acid formed through an intramolecular dehydration reaction at the N-terminus of a polypeptide chain.[1][2] This modification is a significant concern in research and biopharmaceutical development for several reasons:
-
Blocked N-terminus: The cyclization removes the primary amine group at the N-terminus, making the protein or peptide resistant to sequencing by traditional methods like Edman degradation.[3]
-
Product Heterogeneity: The incomplete conversion of N-terminal glutamic acid to pyroglutamate results in a heterogeneous mixture of the final product, which can complicate analysis, characterization, and regulatory approval.[3][4]
-
Analytical Challenges: The change in mass (-18.01 Da) and potential alteration in charge can complicate analytical techniques such as mass spectrometry and ion-exchange chromatography.[3]
-
Potential Impact on Bioactivity: While not always the case, modifications at the N-terminus can potentially alter the biological activity, stability, or binding affinity of a protein or peptide.[5][6]
Q2: What is the chemical mechanism for pyroglutamate formation from D-glutamic acid?
The formation of pyroglutamate from an N-terminal D-glutamic acid (D-Glu) is a non-enzymatic intramolecular cyclization.[7][8] The reaction involves a nucleophilic attack by the N-terminal α-amino group on the side-chain γ-carbonyl carbon of the glutamic acid residue. This process results in the formation of a stable, five-membered lactam ring and the elimination of a water molecule.
References
- 1. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Optimizing H-D-Glu(OMe)-OH Coupling Reactions: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction temperature during the coupling of H-D-Glu(OMe)-OH.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, with a focus on the impact of reaction temperature.
| Symptom | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Coupling Yield | Incomplete Reaction: The reaction may not have proceeded to completion at the current temperature. | Increase Temperature: A moderate increase in temperature (e.g., from room temperature to 40-50°C) can enhance the reaction rate. However, this should be done cautiously as higher temperatures can promote side reactions.[1] Monitor the reaction progress closely using TLC or LC-MS. |
| Steric Hindrance: The amino acid being coupled to this compound may be sterically bulky, slowing down the reaction. | Elevate Temperature & Extend Reaction Time: For difficult couplings, increasing the temperature can help overcome steric barriers.[1] Consider extending the reaction time or performing a double coupling. | |
| Peptide Aggregation (Solid-Phase Synthesis): The growing peptide chain on the solid support may aggregate, hindering access to the reactive site. | Increase Temperature: Performing the coupling at an elevated temperature (e.g., 50-60°C) can help disrupt aggregates.[1] Alternatively, consider using chaotropic salts or switching to a more effective solvent like N-Methyl-2-pyrrolidone (NMP). | |
| Presence of Side Products | Pyroglutamate (B8496135) Formation: The N-terminal glutamic acid derivative can cyclize, especially at elevated temperatures, resulting in a truncated peptide.[1][2] | Control Temperature: Avoid high temperatures during the coupling reaction.[2] If pyroglutamate formation is significant, perform the coupling at a reduced temperature (e.g., 0°C to room temperature). |
| Racemization: The stereochemical integrity of the amino acid can be compromised at higher temperatures, leading to the formation of diastereomers.[1] | Maintain Low Temperature: To minimize racemization, it is recommended to carry out carbodiimide-mediated couplings at low temperatures.[3] Use racemization-suppressing additives like HOBt or Oxyma. Avoid excessive heat and prolonged reaction times.[1] | |
| Multiple Spots on TLC or Peaks in LC-MS | Formation of Side Products: As mentioned above, pyroglutamate formation and racemization are common side reactions that can be exacerbated by temperature. | Optimize Temperature: Conduct a temperature optimization study to find the balance between reaction rate and side product formation. Start with lower temperatures and incrementally increase while monitoring for byproducts. |
| Degradation of Reagents: Some coupling reagents may be less stable at elevated temperatures. | Check Reagent Stability: Refer to the manufacturer's guidelines for the thermal stability of your chosen coupling reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for this compound coupling?
A1: There is no single "optimal" temperature, as it depends on several factors including the specific amino acids being coupled, the coupling reagent, and the solvent. Generally, reactions are started at 0°C and allowed to warm to room temperature.[4] For challenging couplings, the temperature can be moderately increased (e.g., to 40°C), but this must be balanced against the increased risk of side reactions like pyroglutamate formation and racemization.[2]
Q2: How does increasing the reaction temperature affect the coupling of this compound?
A2: Increasing the temperature generally increases the reaction rate, which can be beneficial for sterically hindered couplings or to overcome peptide aggregation.[1] However, it also increases the likelihood of side reactions. Pyroglutamate formation, a common side reaction with glutamic acid derivatives, is promoted by heat.[2] Higher temperatures can also lead to increased racemization.[1]
Q3: What are the signs that my reaction temperature is too high?
A3: The primary indicators of an excessively high reaction temperature are the detection of significant side products in your analytical data (TLC, LC-MS). Specifically, look for peaks corresponding to the mass of your desired product minus 18 Da (indicating pyroglutamate formation) or the presence of diastereomers (indicating racemization).[1][2]
Q4: Can I run the coupling reaction at room temperature overnight?
A4: Yes, allowing the reaction to proceed at room temperature overnight is a common practice, especially for standard couplings.[4] This often provides a good balance between achieving a high yield and minimizing temperature-related side reactions.
Q5: Which coupling reagents are best to use when temperature optimization is a concern?
A5: Modern uronium/aminium salts like HATU and HBTU, or phosphonium (B103445) salts like PyBOP, are generally more efficient and can often be used at room temperature, reducing the need for elevated temperatures.[1] When using carbodiimides like EDC or DIC, which have a higher risk of racemization, it is crucial to use additives like HOBt or Oxyma and maintain lower temperatures.[3]
Data Presentation
The following table summarizes the expected impact of reaction temperature on the coupling of this compound. This data is representative and actual results may vary based on specific experimental conditions.
| Reaction Temperature (°C) | Expected Yield (%) | Expected Purity (%) | Key Considerations |
| 0 to Room Temperature | 85-95 | >95 | Low risk of racemization and pyroglutamate formation. May be slow for sterically hindered couplings. |
| 40 | 90-98 | 90-95 | Increased reaction rate. Moderate risk of side product formation. |
| 50-60 | >95 | <90 | Effective for overcoming peptide aggregation and steric hindrance. High risk of racemization and pyroglutamate formation.[1] |
Experimental Protocols
Protocol 1: Standard Coupling of an N-Protected Amino Acid to this compound (Solution-Phase)
This protocol utilizes EDC and HOBt, a common combination for solution-phase peptide synthesis.
Materials:
-
N-protected amino acid (1.0 eq)
-
This compound·HCl (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N-methylmorpholine (NMM) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid and HOBt in anhydrous DCM/DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl to the solution and stir for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound·HCl in anhydrous DCM/DMF and add NMM to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature.
-
Add the neutralized this compound solution to the activated acid mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with standard aqueous workup and purification.
Protocol 2: Optimized Coupling for a Difficult Sequence (Solid-Phase)
This protocol uses HATU, a more reactive coupling reagent suitable for challenging sequences where temperature elevation might otherwise be considered.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-D-Glu(OMe)-OH (3 eq)
-
HATU (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve Fmoc-D-Glu(OMe)-OH and HATU in DMF.
-
Add DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, the coupling can be repeated or the reaction temperature may be cautiously elevated.
-
Once the coupling is complete, wash the resin with DMF to remove excess reagents and byproducts.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound coupling temperature.
Caption: Troubleshooting decision tree for this compound coupling optimization.
References
Technical Support Center: Minimizing Epimerization of H-D-Glu(OMe)-OH
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate base to minimize epimerization of H-D-Glu(OMe)-OH during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: this compound is a D-amino acid. Epimerization is the unwanted conversion of this D-enantiomer into its corresponding L-enantiomer, H-L-Glu(OMe)-OH, at the alpha-carbon during the peptide coupling reaction. This results in a diastereomeric impurity in the final peptide, which can be difficult to remove and may alter the peptide's biological activity.
Q2: What are the primary mechanisms that cause epimerization during peptide synthesis?
A2: There are two main pathways for epimerization:
-
Oxazolone (B7731731) Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base. Reprotonation can then occur from either face, leading to a mixture of D and L isomers.
-
Direct Enolization: A base can directly abstract the α-proton of the activated amino acid to form an enolate. Subsequent reprotonation can lead to epimerization.
Q3: How does the choice of base influence the extent of epimerization?
A3: The base plays a crucial role in the epimerization process. Stronger and less sterically hindered bases are more likely to abstract the α-proton, thereby increasing the rate of epimerization. Weaker and more sterically hindered bases are preferred as they are less likely to cause this unwanted side reaction.
Q4: Are there other factors besides the base that can affect epimerization?
A4: Yes, several other factors can influence epimerization, including:
-
Coupling Reagents: The choice of coupling reagent is critical.
-
Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress epimerization by forming active esters that are less susceptible to oxazolone formation. HOAt is generally considered more effective than HOBt.[1][2]
-
Activation Time: Prolonged activation times can increase the opportunity for epimerization to occur.
-
Temperature: Higher reaction temperatures can accelerate the rate of epimerization.
-
Solvent: The polarity of the solvent can also play a role.
Troubleshooting Guide: Excessive Epimerization of this compound
If you are observing a high level of the L-epimer in your peptide product, consider the following troubleshooting steps:
| Symptom | Possible Cause | Recommended Solution |
| High percentage of L-epimer detected by HPLC or chiral GC. | Inappropriate Base Selection: The base used is too strong or not sterically hindered. | Switch to a weaker or more sterically hindered base. Good choices include N,N-diisopropylethylamine (DIPEA), 2,4,6-collidine (TMP), or N-methylmorpholine (NMM). Use the minimum necessary amount of base. |
| Epimerization is still significant even with a hindered base. | Suboptimal Coupling Reagent/Additive Combination: The chosen coupling reagent may be highly activating, or an effective additive is not being used. | Use a coupling reagent known to suppress epimerization, such as one combined with an additive. The combination of diisopropylcarbodiimide (DIC) with HOAt is a highly effective option for minimizing epimerization.[1][2] |
| The reaction is sluggish, requiring extended reaction times, which may contribute to epimerization. | Steric Hindrance or Aggregation: The peptide sequence may be sterically demanding or prone to aggregation on the solid support. | Increase the equivalents of the amino acid and coupling reagents. Consider performing the coupling at a slightly elevated temperature for a shorter duration, but monitor for epimerization. Using a solvent like N-methyl-2-pyrrolidone (NMP) can sometimes help to disrupt aggregation. |
| Epimerization is observed even under optimized chemical conditions. | Prolonged Pre-activation or Reaction Time: The activated amino acid is susceptible to epimerization over time. | Minimize the pre-activation time of the amino acid before adding it to the resin. Ensure the coupling reaction is driven to completion in a reasonable timeframe. |
Data Presentation: Impact of Base on Epimerization
| Coupling Reagent | Additive | Base | % Epimerization (Model Peptide) | Reference Amino Acid |
| HATU | - | DIPEA | High | Fmoc-Ser(tBu)-OH |
| HATU | HOAt | DIPEA | Moderate | Fmoc-Ser(tBu)-OH |
| DIC | HOBt | DIPEA | Low | Fmoc-Ser(tBu)-OH |
| DIC | HOAt | DIPEA | Very Low | Fmoc-Ser(tBu)-OH |
| HATU | - | Collidine | Low | Fmoc-Ser(tBu)-OH |
| HATU | HOAt | Collidine | Very Low | Fmoc-Ser(tBu)-OH |
Note: This data is intended for comparative purposes to illustrate the relative impact of different bases and additives. Actual epimerization levels for this compound may vary.
Experimental Protocols
Protocol for Minimizing Epimerization during Coupling of Fmoc-D-Glu(OMe)-OH
This protocol outlines a recommended procedure for the manual solid-phase peptide synthesis (SPPS) coupling of Fmoc-D-Glu(OMe)-OH to minimize epimerization.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-D-Glu(OMe)-OH (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents) or 2,4,6-Collidine (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Glu(OMe)-OH (3 eq.) and HOAt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and allow it to pre-activate for no more than 2 minutes.
-
Add the chosen base (DIPEA or 2,4,6-Collidine, 6 eq.) to the activated amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Confirmation of Coupling:
-
Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative test is indicated by yellow beads). If the test is positive (blue beads), a recoupling may be necessary.
-
Visualization of Base Selection Logic
The following diagram illustrates the decision-making process for selecting a base to minimize the epimerization of this compound.
Caption: Decision workflow for selecting a base to minimize epimerization.
References
Technical Support Center: Kaiser Test Troubleshooting for D-Amino Acid Coupling
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the Kaiser test when coupling D-amino acids in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and how does it work?
A1: The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1] In SPPS, it is a crucial qualitative tool to monitor the completion of the coupling reaction. The test relies on the reaction of ninhydrin (B49086) with primary amines on the peptide-resin. A positive result, indicated by an intense blue or purple color (Ruhemann's purple), signifies the presence of unreacted N-terminal amines, indicating an incomplete coupling reaction.[1] Conversely, a negative result (yellow or colorless solution and beads) suggests a successful coupling.[1]
Q2: Why am I observing a positive Kaiser test after attempting to couple a D-amino acid?
A2: A positive Kaiser test after coupling a D-amino acid often points to incomplete coupling. This can be attributed to several factors, with steric hindrance being a primary cause. D-amino acids, particularly those with bulky side chains (e.g., D-isoleucine, D-valine), can present a significant steric barrier that slows down the coupling reaction, preventing it from reaching completion under standard conditions.[2]
Q3: Can the stereochemistry of a D-amino acid directly impact the Kaiser test reaction itself?
A3: The Kaiser test reaction is with the primary amine of the amino acid. While the stereochemistry of the alpha-carbon influences the three-dimensional structure and can lead to steric hindrance during the preceding coupling step, it does not directly inhibit the color-forming reaction with ninhydrin itself. The issue lies in the incomplete coupling, which leaves free primary amines available to react with the Kaiser test reagents.
Q4: Are there any situations where the Kaiser test might give a false positive or false negative result with D-amino acids?
A4: Yes, false results can occur:
-
False Positives:
-
Fmoc-Group Lability: The Fmoc protecting group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine, leading to a false positive blue color.[3]
-
Inadequate Washing: Residual unreacted amino acid from the coupling solution can lead to a positive result.[3]
-
-
False Negatives:
-
Steric Shielding of the N-terminus: In rare cases of severe peptide aggregation or extreme steric hindrance, the N-terminal amine may become inaccessible to the ninhydrin reagent, leading to a false negative result even if coupling is incomplete.[3]
-
Secondary Amines: The Kaiser test is not reliable for secondary amines, such as N-methylated amino acids or proline. If a D-amino acid derivative with a secondary amine is used, an alternative test is necessary.[4]
-
Q5: What are the immediate steps I should take if I get a positive Kaiser test for a D-amino acid coupling?
A5: The most immediate action is to perform a "double coupling" or "recoupling".[4] This involves repeating the coupling step with a fresh solution of the activated D-amino acid to drive the reaction to completion.
Troubleshooting Guide for Incomplete D-Amino Acid Coupling
This guide provides a systematic approach to resolving incomplete coupling of D-amino acids as indicated by a positive Kaiser test.
Caption: Troubleshooting workflow for a positive Kaiser test after D-amino acid coupling.
Data Presentation: Interpreting Kaiser Test Results
The results of a Kaiser test are typically qualitative (color-based). However, for a more nuanced understanding, spectrophotometric analysis can provide quantitative data. The table below provides a representative interpretation of both qualitative and quantitative results, particularly in the context of coupling sterically hindered D-amino acids.
| Qualitative Observation (Beads & Solution) | Interpretation | Representative Absorbance at 570 nm (Arbitrary Units) | Recommended Action |
| Yellow/Colorless | Coupling Complete | < 0.1 | Proceed to the next step. |
| Faint Blue Solution, Colorless Beads | Nearly Complete Coupling | 0.1 - 0.3 | Extend coupling time or proceed with caution. Capping may be an option. |
| Light Blue Solution, Blue Beads | Incomplete Coupling | 0.3 - 0.8 | Perform a double coupling. |
| Intense Blue Solution, Blue Beads | Failed Coupling | > 0.8 | Re-evaluate coupling conditions and reagents; perform a double coupling. |
Note: Absorbance values are representative and can vary based on the resin loading, peptide sequence, and specific experimental conditions. It is recommended to establish internal standards for quantitative analysis.
Experimental Protocols
Qualitative Kaiser Test Protocol[1]
Reagents:
-
Reagent A: 1 g ninhydrin in 20 mL n-butanol.
-
Reagent B: 40 g phenol (B47542) in 20 mL n-butanol.
-
Reagent C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.
Procedure:
-
Collect a small sample of resin beads (10-15 beads) in a small test tube.
-
Wash the beads thoroughly with a suitable solvent (e.g., DMF, DCM) to remove any residual reagents.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 110-120°C for 5 minutes.[5]
-
Observe the color of the beads and the solution.
Quantitative Kaiser Test Protocol[1]
Procedure:
-
Accurately weigh 1-5 mg of the dried peptide-resin into a test tube.
-
Add 1 mL of each of the Kaiser test reagents (A, B, and C).
-
Heat the mixture at 100°C for 5-10 minutes.
-
After cooling to room temperature, add a known volume of 60% ethanol (B145695) in water to the test tube.
-
Vortex thoroughly to elute the color.
-
Transfer the supernatant to a cuvette and measure the absorbance at 570 nm using a spectrophotometer.
Alternative Test: Chloranil Test for Secondary Amines[4]
This test is useful if you are working with D-amino acid derivatives that contain a secondary amine.
Reagents:
-
Reagent A: 1 mL acetaldehyde (B116499) in 49 mL DMF.
-
Reagent B: 1 g p-chloranil in 49 mL DMF.
Procedure:
-
Place a small sample of resin beads in a test tube.
-
Add 1-2 drops of Reagent A and 1-2 drops of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads. A blue or greenish-blue color indicates the presence of a secondary amine.
Signaling Pathways and Experimental Workflows
Kaiser Test Reaction Pathway
Caption: Simplified reaction scheme of the Kaiser test.
Logical Workflow for D-Amino Acid Coupling
Caption: Decision workflow after coupling a D-amino acid.
References
Technical Support Center: Managing Peptide Aggregation with H-D-Glu(OMe)-OH
Welcome to the technical support center for managing the aggregation of peptides containing H-D-Glu(OMe)-OH during Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in SPPS?
A1: this compound is the methyl ester of D-glutamic acid. In SPPS, it is typically used in its Nα-Fmoc protected form, Fmoc-D-Glu(OMe)-OH. The D-configuration of the amino acid is strategically incorporated into a peptide sequence to increase its resistance to enzymatic degradation, which can enhance its in-vivo half-life.[1] The methyl ester protects the side-chain carboxyl group, preventing it from participating in unwanted side reactions during peptide elongation.[2]
Q2: How does the incorporation of a D-amino acid like this compound affect peptide aggregation?
A2: The introduction of a D-amino acid into an L-amino acid peptide chain can disrupt the formation of regular secondary structures, such as β-sheets, which are a primary cause of peptide aggregation. This disruption of hydrogen bonding patterns can help to keep the peptide chain solvated and accessible for subsequent coupling and deprotection steps.
Q3: What are the primary side reactions to be aware of when using Fmoc-D-Glu(OMe)-OH in SPPS?
A3: While specific data for the D-isomer is limited, the side reactions are expected to be similar to its L-counterpart. The most common side reactions include:
-
Pyroglutamate formation: Intramolecular cyclization of the N-terminal glutamic acid residue can occur, especially under acidic or basic conditions.[3]
-
Diketopiperazine (DKP) formation: This can occur at the dipeptide stage, particularly if the second amino acid is proline.[4]
-
Transesterification: Although less common, there is a possibility of the methyl ester being exchanged with other nucleophiles present in the reaction mixture.[3]
Q4: Is there a significant difference in coupling efficiency when using Fmoc-D-Glu(OMe)-OH compared to its L-isomer?
A4: Yes, a decrease in coupling efficiency is often observed when incorporating D-amino acids compared to their L-counterparts. Some reports suggest that the coupling efficiency can drop by 15-20% for D-amino acids in SPPS. This is often attributed to steric hindrance and altered reaction kinetics.
Troubleshooting Guide
Problem 1: Poor resin swelling and/or visible clumping of the resin beads after coupling with Fmoc-D-Glu(OMe)-OH.
-
Question: My resin is not swelling properly, and I see clumps forming. What is happening, and how can I fix it?
-
Answer: This is a classic sign of on-resin peptide aggregation. The peptide chains are likely folding and interacting with each other, preventing proper solvation.
Solutions:
-
Solvent Exchange: Switch from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP/DCM (1:1:1).
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ in DMF, before the coupling step to disrupt secondary structures.
-
Elevated Temperature: Perform the coupling and deprotection steps at a higher temperature (e.g., 50-60°C), if your instrumentation allows and the peptide sequence is stable at these temperatures.
-
Problem 2: Incomplete coupling of the amino acid following Fmoc-D-Glu(OMe)-OH.
-
Question: The Kaiser test is positive (blue beads) after coupling the amino acid subsequent to the D-Glu(OMe) residue. What should I do?
-
Answer: This indicates that the N-terminus of the growing peptide chain is not fully accessible for the next coupling reaction, likely due to aggregation.
Solutions:
-
Double Coupling: Perform a second coupling of the amino acid.
-
More Potent Coupling Reagents: Switch to a more efficient coupling reagent like HATU or HCTU.
-
Capping: If incomplete coupling persists after a second attempt, cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.
-
Problem 3: Low yield and purity of the final peptide product.
-
Question: My final peptide yield is low, and the HPLC analysis shows multiple peaks. What are the likely causes?
-
Answer: Low yield and purity can result from a combination of aggregation and side reactions throughout the synthesis.
Solutions:
-
Optimize Resin Loading: Use a resin with a lower loading capacity (e.g., 0.2-0.4 mmol/g) to increase the distance between peptide chains.
-
Incorporate Backbone Protection: If the sequence is particularly aggregation-prone, consider incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on selected residues.[4]
-
Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides to introduce kinks in the peptide backbone and disrupt aggregation.
-
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Fmoc-Protected Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >93 | Moderate |
Note: Data is generalized for Fmoc-amino acids and may vary depending on the specific sequence and reaction conditions. A decrease in efficiency of 15-20% may be observed for D-amino acids.[5]
Table 2: Potential Side Reactions with Glutamic Acid Derivatives in SPPS
| Side Reaction | Description | Conditions Favoring the Reaction | Mitigation Strategies |
| Pyroglutamate Formation | Intramolecular cyclization of an N-terminal glutamic acid residue. | Acidic or basic conditions during deprotection and cleavage. | Acetylate the N-terminus; use milder deprotection conditions.[6] |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide, leading to chain termination. | Most prevalent with Pro or Gly as one of the first two residues. | Use 2-chlorotrityl chloride resin; couple the first two amino acids as a dipeptide.[4] |
| Aspartimide Formation | Formation of a five-membered ring by the aspartic acid side chain. | Repeated exposure to basic conditions (e.g., piperidine). | Add HOBt to the deprotection solution; use Dmb/Hmb protecting groups on the preceding residue.[6] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for Incorporation of Fmoc-D-Glu(OMe)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-D-Glu(OMe)-OH:
-
In a separate vessel, dissolve Fmoc-D-Glu(OMe)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (yellow beads indicate a complete reaction). If the test is positive (blue beads), repeat the coupling step.
Protocol 2: Chaotropic Salt Wash to Disrupt On-Resin Aggregation
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol as described above and wash the resin with DMF.
-
Chaotropic Wash:
-
Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each time.
-
Wash the resin thoroughly with DMF (5x) to remove the chaotropic salt before proceeding to the next coupling step.
-
Visualizations
Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Troubleshooting strategies for managing peptide aggregation during SPPS.
References
- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
Deprotection strategies to avoid side product formation with H-D-Glu(OMe)-OH.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the deprotection of H-D-Glu(OMe)-OH (D-Glutamic acid α-methyl ester). The focus is on minimizing the formation of common side products to ensure the integrity and purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product formed during the deprotection of this compound, and what causes it?
A1: The most prevalent side product is D-pyroglutamic acid (pGlu).[1] This occurs through an intramolecular cyclization where the free N-terminal amine attacks the side-chain carboxylic acid, which has been exposed after the methyl ester hydrolysis.[1] This reaction is catalyzed by both acidic and basic conditions and can even proceed at near-neutral pH, with the rate being accelerated by heat.[2][3] The risk is highest after the ester is hydrolyzed but before the reaction is properly quenched and acidified.[1]
Q2: My saponification (ester hydrolysis) reaction is slow or incomplete. What are the common causes and solutions?
A2: Incomplete deprotection is a frequent issue that can typically be resolved by addressing one of the following factors:[1]
-
Insufficient Base: The molar ratio of base (e.g., LiOH, NaOH) to the ester is critical. While a 1:1 ratio is theoretical, an excess is often needed to drive the reaction to completion.
-
Low Reaction Temperature: Saponification is temperature-dependent. Room temperature may be insufficient for the reaction to complete in a reasonable timeframe.
-
Solution: Consider gentle heating of the reaction mixture to 40-50°C. Be cautious, as higher temperatures can also increase the rate of side product formation.[1]
-
-
Poor Solubility: If the starting material or the base is not fully dissolved, the reaction will be heterogeneous and slow.
-
Solution: Ensure a suitable solvent system is used. A mixture of water with a miscible organic solvent such as methanol, ethanol, or tetrahydrofuran (B95107) (THF) is common.[1]
-
Q3: How can I monitor the progress of the deprotection reaction and detect potential side products?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for monitoring the reaction.
-
TLC: This method can track the disappearance of the starting material. The product, D-glutamic acid, is significantly more polar and will have a much lower Rf value than the starting ester. A ninhydrin (B49086) stain can be used to visualize the primary amine.[1]
-
LC-MS: This is a more powerful technique that allows for the quantitative monitoring of the starting material's disappearance and the product's appearance. Crucially, it can also identify and help quantify side products like pyroglutamic acid by their respective masses.[1][5]
Q4: What are the best practices during the work-up to prevent pyroglutamic acid formation?
A4: Careful control of the work-up conditions is crucial to prevent cyclization.
-
Control pH: After the saponification is complete, cool the reaction mixture to 0°C and slowly acidify it to a pH of approximately 3-4 using a cold, dilute acid (e.g., 1N HCl).[1] This protonates the amine and carboxylate groups, minimizing the potential for intramolecular attack.
-
Minimize Time in Solution: Once the deprotection is complete and the product is isolated, it should be stored as a solid in a cool, dry place. Peptides and amino acids with N-terminal glutamic acid are prone to cyclization upon storage in solution.[1]
Q5: Are there alternative deprotection methods that are less prone to side reactions?
A5: Yes, for particularly sensitive substrates where standard aqueous saponification is problematic, alternative methods can be considered. Deprotection using alkali metal trimethylsilanolates, such as TMSOK (potassium trimethylsilanolate), in a non-aqueous solvent like THF can be a milder alternative.[1]
Deprotection Protocol Comparison
The following table summarizes key parameters for different deprotection conditions.
| Parameter | Condition 1: Standard LiOH Saponification | Condition 2: Gentle Heat NaOH Saponification | Condition 3: Alternative TMSOK Deprotection |
| Base | Lithium Hydroxide (B78521) (LiOH·H₂O) | Sodium Hydroxide (NaOH) | Potassium Trimethylsilanolate (TMSOK) |
| Equivalents of Base | 1.2 - 1.5 eq | 1.2 - 2.0 eq | 1.5 - 2.0 eq |
| Solvent System | THF / Water (1:1) | Methanol / Water (1:1) | Anhydrous THF |
| Temperature | 0 °C to Room Temperature | 40 - 50 °C | Room Temperature |
| Typical Reaction Time | 1 - 3 hours | 30 - 60 minutes | 2 - 4 hours |
| Risk of pGlu Formation | Low to Medium (if work-up is not carefully controlled) | Medium to High (due to temperature) | Low (non-aqueous conditions) |
| Primary Control Point | Careful pH adjustment at 0°C during work-up | Strict temperature and time control | Maintenance of anhydrous conditions |
Experimental Protocols
Protocol 1: Standard Deprotection via Saponification with LiOH
This protocol details a standard procedure for the methyl ester deprotection of this compound using lithium hydroxide.
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water to a concentration of approximately 0.1 M. Cool the solution to 0 °C using an ice bath.
-
Base Addition: In a separate flask, prepare a ~1 M solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.2 eq) in water. Add this solution dropwise to the stirred amino acid solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress every 30 minutes by TLC (Mobile Phase: Dichloromethane/Methanol/Acetic Acid 8:2:0.1) or LC-MS. The reaction is typically complete within 1-3 hours.[1]
-
Quenching and Acidification: Once the starting material is consumed (as indicated by monitoring), maintain the temperature at 0 °C and slowly add 1N HCl dropwise to the reaction mixture. Carefully adjust the pH to ~3-4, checking with a pH meter or pH strips.[1]
-
Extraction and Isolation: Extract the aqueous solution with an organic solvent like ethyl acetate (B1210297) three times to remove any organic impurities. The product, D-glutamic acid, will remain in the aqueous layer. The aqueous layer can then be lyophilized or used for subsequent steps.
Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica (B1680970) TLC plate, draw a baseline with a pencil.
-
Spotting: Apply a small spot of the starting material (this compound) solution as a reference. Next to it, carefully spot a small aliquot of the reaction mixture at various time points (e.g., T=0, T=30 min, T=60 min).
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 8:2:0.1 Dichloromethane:Methanol:Acetic Acid). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a ninhydrin stain and gentle heating. The starting material will have a higher Rf value, while the more polar product (D-glutamic acid) will have an Rf value close to the baseline.[1]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of H-D-Glu(OMe)-OH and its L-enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the D- and L-enantiomers of glutamic acid methyl ester, H-D-Glu(OMe)-OH and H-L-Glu(OMe)-OH, respectively. While direct comparative studies on these specific esterified forms are limited, this document extrapolates their potential biological effects based on the well-documented activities of their parent compounds, D-glutamic acid and L-glutamic acid. The addition of a methyl ester group can influence properties such as cell permeability and pharmacokinetics, which should be considered in experimental design.
L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, exerting its effects through a variety of ionotropic and metabotropic receptors.[1][2] Its D-enantiomer, while less abundant, is now recognized to have distinct neuromodulatory roles.[3][4] The stereochemistry of these molecules dictates their interaction with and activation of specific glutamate (B1630785) receptor subtypes, leading to different downstream signaling cascades and physiological effects.
Comparative Biological Activity
The primary targets for glutamic acid and its analogs are the glutamate receptors, which are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. The iGluRs include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, which are ligand-gated ion channels.[5] The mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.[6][7]
| Biological Target | H-L-Glu(OMe)-OH (as L-Glutamic Acid) | This compound (as D-Glutamic Acid) | Reference(s) |
| NMDA Receptors | Potent Agonist | Agonist (activity can be comparable to L-glutamate at some sites) | [3][8][9] |
| AMPA Receptors | Agonist | Potential Antagonist (based on D-aspartate activity) | [10][11] |
| Metabotropic Receptors (mGluRs) | Agonist (activates all groups) | Generally weaker or inactive, but can show some activity at specific subtypes | [12][13] |
Signaling Pathways
The differential activation of glutamate receptor subtypes by L- and D-glutamic acid leads to the engagement of distinct intracellular signaling pathways.
L-Glutamic Acid Signaling
L-glutamic acid is the endogenous agonist for all major glutamate receptors, leading to a broad range of postsynaptic effects. Activation of NMDA and AMPA receptors results in the influx of cations, leading to neuronal depolarization.[14] NMDA receptor activation is also a key trigger for calcium-dependent signaling cascades that are crucial for synaptic plasticity.[9] Activation of group I mGluRs by L-glutamate leads to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[6] Group II and III mGluRs are negatively coupled to adenylyl cyclase, and their activation by L-glutamate leads to a decrease in cyclic AMP (cAMP) levels.[6]
Signaling pathways activated by H-L-Glu(OMe)-OH (as L-Glutamic Acid).
D-Glutamic Acid Signaling
The signaling pathways activated by D-glutamic acid are more selective. Its agonist activity at the NMDA receptor can also lead to calcium influx and downstream signaling. However, its potential antagonistic effect at AMPA receptors would block sodium influx and subsequent depolarization mediated by these channels. The interaction of D-glutamic acid with mGluRs is less well-defined but appears to be subtype-specific and generally less potent than L-glutamic acid.
Signaling pathways affected by this compound (as D-Glutamic Acid).
Experimental Protocols
To assess and compare the biological activities of this compound and H-L-Glu(OMe)-OH, a variety of in vitro assays can be employed. The methyl ester forms may require esterase activity in the assay system to be hydrolyzed to their active glutamic acid forms.
Radioligand Binding Assay for Glutamate Receptors
This assay measures the ability of the test compounds to displace a radiolabeled ligand from glutamate receptors.
Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the glutamate receptor subtype of interest or from brain tissue.[15]
-
Incubation: In a multi-well plate, incubate the membranes with a known concentration of a suitable radioligand (e.g., [3H]CGP 39653 for NMDA receptors) and varying concentrations of the test compound (this compound or H-L-Glu(OMe)-OH).[15][16]
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[15]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[15]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[15]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[15]
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through glutamate-gated ion channels in response to the application of the test compounds.
Protocol:
-
Cell Culture: Culture neurons or a cell line (e.g., HEK293 cells) expressing the desired glutamate receptor subtype.
-
Recording Setup: Use a patch-clamp amplifier and a micromanipulator to form a whole-cell patch-clamp configuration on a single cell.
-
Compound Application: Apply this compound or H-L-Glu(OMe)-OH to the cell via a perfusion system.
-
Data Acquisition: Record the resulting ionic currents at a fixed holding potential. For NMDA receptors, recordings are often performed at a depolarized potential to relieve the magnesium block.[14]
-
Data Analysis: Measure the amplitude and kinetics of the evoked currents to determine the potency (EC50) and efficacy of the compounds as agonists or antagonists.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation.
Protocol:
-
Cell Loading: Load cultured cells expressing the glutamate receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[17][18]
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader.
-
Compound Application: Apply this compound or H-L-Glu(OMe)-OH to the cells.
-
Fluorescence Measurement: Record the changes in fluorescence intensity over time.[19]
-
Data Analysis: Quantify the change in fluorescence to determine the concentration-response relationship and calculate the EC50 for receptor activation.
Conclusion
The biological activity of glutamic acid methyl ester is highly dependent on its stereochemistry. The L-enantiomer, H-L-Glu(OMe)-OH, is expected to act as a broad-spectrum agonist at glutamate receptors, similar to the endogenous neurotransmitter L-glutamic acid. In contrast, the D-enantiomer, this compound, is likely to exhibit a more complex pharmacological profile, potentially acting as an agonist at NMDA receptors and an antagonist at AMPA receptors. The methyl ester moiety may enhance the compounds' ability to cross cell membranes, potentially leading to different pharmacokinetic and pharmacodynamic profiles compared to their parent amino acids. The experimental protocols provided in this guide offer a framework for the detailed characterization of the biological activities of these enantiomers, which is essential for their potential development as research tools or therapeutic agents.
References
- 1. Glutamic acid - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. d-glutamate and Gut Microbiota in Alzheimer’s Disease | MDPI [mdpi.com]
- 4. d-Glutamate production by stressed Escherichia coli gives a clue for the hypothetical induction mechanism of the ALS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of L-[3H]glutamate, D-[3H]aspartate, DL-[3H]AP5 and [3H]NMDA as ligands for NMDA receptors in crude postsynaptic densities from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
- 10. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPA receptor - Wikipedia [en.wikipedia.org]
- 12. resources.tocris.com [resources.tocris.com]
- 13. Selectivity and Evolutionary Divergence of Metabotropic Glutamate Receptors for Endogenous Ligands and G Proteins Coupled to Phospholipase C or TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Showdown: Selecting the Optimal Method for D-Glutamic Acid 5-Methyl Ester Enantiomeric Purity
FOR IMMEDIATE RELEASE
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical step in guaranteeing safety and efficacy. D-glutamic acid 5-methyl ester, a key chiral intermediate, demands precise analytical methods for the quantification of its enantiomeric excess. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose. This guide offers an objective comparison of established chiral HPLC methods, supported by experimental data, to empower researchers in selecting the most appropriate analytical strategy for their needs.
The primary approach for resolving enantiomers of glutamic acid derivatives is direct chiral HPLC, which utilizes chiral stationary phases (CSPs) to achieve separation without the need for derivatization. This guide focuses on the comparative performance of two major classes of CSPs: crown ether-based and macrocyclic glycopeptide-based columns.
Comparative Analysis of Chiral HPLC Methods
The selection of a chiral HPLC method is dictated by factors including resolution, analysis time, and mobile phase compatibility. The following table summarizes the performance of two prominent methods for the enantiomeric separation of glutamic acid, which serves as a strong proxy for its methyl ester derivative.
| Parameter | Method 1: Crown Ether-Based CSP | Method 2: Macrocyclic Glycopeptide-Based CSP |
| Chiral Stationary Phase | ChiroSil® SCA(-) (18-crown-6 tetracarboxylic acid) | Chirobiotic T (Teicoplanin) |
| Column Dimensions | 15 cm x 4.6 mm, 5 µm | 25 cm x 4.6 mm |
| Mobile Phase | 84% Methanol (B129727) / 16% Water, 5 mM HClO₄ | Acetonitrile (B52724) / Water (80/20, v/v) |
| Flow Rate | Not Specified (typically 1.0 mL/min) | 1.0 mL/min |
| Detection | UV (Wavelength not specified) | Evaporative Light Scattering Detector (ELSD) |
| Retention Factor (k'1) | 1.45 | 1.66 |
| Selectivity Factor (α) | 1.60 | 1.80 |
| Resolution (Rs) | Baseline resolution in < 10 min | 4.4 |
In-Depth Experimental Protocols
Reproducibility is paramount in analytical chemistry. The following are detailed experimental protocols for the compared methods.
Method 1: Crown Ether-Based Chiral HPLC
This method is particularly effective for the separation of D- and L-amino acid enantiomers.[1]
-
Column: ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A solution of 84% methanol and 16% water containing 5 mM perchloric acid (HClO₄).[1]
-
Flow Rate: While not explicitly stated, a standard flow rate of 1.0 mL/min is recommended for a 4.6 mm ID column.
-
Temperature: Ambient.
-
Detection: UV detection at a suitable wavelength for glutamic acid or its derivative (e.g., 210 nm).
-
Sample Preparation: Dissolve the sample of D-glutamic acid 5-methyl ester in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 5-20 µL.
-
Expected Outcome: This method achieves baseline resolution of the glutamic acid enantiomers in under 10 minutes, with a selectivity factor (α) of 1.60.[1] The elution order may vary depending on the specific crown ether configuration used.
Method 2: Macrocyclic Glycopeptide-Based Chiral HPLC
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, offer excellent selectivity for underivatized amino acids and their derivatives.[2][3]
-
Column: Chirobiotic T (25 cm x 4.6 mm).
-
Mobile Phase: An isocratic mixture of 80% acetonitrile and 20% water.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: Evaporative Light Scattering Detector (ELSD) with the nebulizer temperature set to 25°C and air as the nebulizing gas.
-
Sample Preparation: Prepare a sample solution of D-glutamic acid 5-methyl ester in the mobile phase at a concentration of 1.5 mg/mL.
-
Injection Volume: 5 µL.
-
Expected Outcome: This method provides a high degree of separation with a selectivity factor (α) of 1.8 and a resolution (Rs) of 4.4.
Experimental Workflow Visualization
The logical flow of a chiral HPLC analysis is depicted in the following diagram, from sample preparation to data analysis.
Caption: General experimental workflow for the determination of enantiomeric purity using Chiral HPLC.
Concluding Remarks
Both crown ether and macrocyclic glycopeptide-based chiral stationary phases demonstrate robust performance in the enantiomeric separation of glutamic acid and its derivatives. The Chirobiotic T column in the compared study shows a higher selectivity and resolution, which may be advantageous for baseline separation of trace enantiomeric impurities. However, the crown ether-based method offers a faster analysis time. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the need for high throughput versus maximal resolution, and the availability of detection systems (UV vs. ELSD). Researchers are encouraged to screen both types of columns to determine the optimal conditions for their specific application.
References
Unveiling the Potential of H-D-Glu(OMe)-OH: A Comparative Guide for Glutamate Receptor Ligand Validation
For researchers, scientists, and drug development professionals, the identification of specific ligands for glutamate (B1630785) receptors is paramount for advancing our understanding of neurological processes and developing novel therapeutics. This guide provides a comprehensive framework for the validation of H-D-Glu(OMe)-OH as a potential glutamate receptor ligand. Due to the limited publicly available data on the direct interaction of this compound with glutamate receptors, this document focuses on the established methodologies and comparative data with well-characterized ligands to guide its evaluation.
Glutamate receptors, the primary mediators of excitatory neurotransmission in the central nervous system, are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. The iGluRs include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, which are ligand-gated ion channels. The mGluRs are G-protein coupled receptors that modulate synaptic activity. The specificity of a ligand for these receptor subtypes is crucial for its utility as a research tool or therapeutic agent.
While the L-enantiomer of glutamic acid, L-glutamate, is the principal endogenous agonist for most glutamate receptors, D-amino acids and their derivatives can exhibit unique pharmacological profiles. This guide outlines the critical experiments required to determine the binding affinity, selectivity, and functional activity of this compound and presents a comparative analysis with known glutamate receptor ligands.
Comparative Analysis of Glutamate Receptor Ligands
To effectively evaluate this compound, its binding and functional properties must be compared against a panel of standard, well-characterized glutamate receptor ligands. The following tables summarize the binding affinities (Ki or IC50) of selected agonists and antagonists for the major glutamate receptor subtypes. It is important to note that experimental values can vary between studies depending on the assay conditions.
Table 1: Comparative Binding Affinities of Ionotropic Glutamate Receptor Ligands
| Ligand | Receptor Subtype | Binding Affinity (Ki/IC50 in nM) | Ligand Type |
| L-Glutamate | NMDA | 2,300 (EC50)[1] | Endogenous Agonist |
| AMPA | 19,000 (EC50)[1] | Endogenous Agonist | |
| Kainate | 143,000 (EC50)[1] | Endogenous Agonist | |
| NMDA | NMDA | ~500 | Selective Agonist |
| AMPA | AMPA | ~20 | Selective Agonist |
| Kainate | Kainate | ~50 | Selective Agonist |
| D-AP5 | NMDA | ~300 | Competitive Antagonist |
| CNQX | AMPA/Kainate | ~100 | Competitive Antagonist |
| NBQX | AMPA/Kainate | ~20 | Competitive Antagonist |
Table 2: Comparative Binding Affinities of Metabotropic Glutamate Receptor Ligands
| Ligand | Receptor Subtype | Binding Affinity (Ki/IC50 in nM) | Ligand Type |
| L-Glutamate | Group I mGluRs (mGlu1, mGlu5) | ~300 | Endogenous Agonist |
| Group II mGluRs (mGlu2, mGlu3) | ~500 | Endogenous Agonist | |
| Group III mGluRs (mGlu4,6,7,8) | ~1,000 | Endogenous Agonist | |
| (S)-3,5-DHPG | Group I mGluRs | ~1,000 | Selective Agonist |
| LY354740 | Group II mGluRs | ~20 | Selective Agonist |
| L-AP4 | Group III mGluRs | ~500 | Selective Agonist |
| MPEP | mGlu5 | ~10 | Selective Antagonist |
| LY341495 | Group II mGluRs | ~2 | Selective Antagonist |
| MPPG | Group II/III mGluRs | ~10,000 | Antagonist |
Experimental Protocols for Ligand Validation
The validation of this compound as a specific glutamate receptor ligand requires a systematic approach involving both binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity and selectivity of a test compound for a specific receptor.
Protocol 1: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines expressing a specific glutamate receptor subtype (e.g., HEK293 cells transfected with the receptor of interest) or from brain tissue known to be rich in the target receptor.
-
Assay Buffer: Utilize a buffer appropriate for the receptor subtype being studied. For example, a Tris-HCl buffer is commonly used.
-
Incubation: Incubate the prepared membranes with a known concentration of a high-affinity radiolabeled ligand (e.g., [³H]-CGP 39653 for NMDA receptors, [³H]-AMPA for AMPA receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Electrophysiological Assays
Electrophysiology provides a functional measure of a ligand's effect on receptor activity by recording the ion flow through the channel (for iGluRs) or the downstream effects on neuronal excitability (for mGluRs).
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use cultured neurons or cells expressing the glutamate receptor subtype of interest.
-
Recording Setup: Establish a whole-cell patch-clamp configuration to record membrane currents.
-
Ligand Application: Apply a known concentration of a selective agonist for the target receptor to elicit a baseline current.
-
Test Compound Application: Co-apply this compound with the agonist to determine if it potentiates or inhibits the agonist-induced current (to assess for modulatory or antagonistic activity). Alternatively, apply this compound alone to test for agonistic effects.
-
Data Analysis: Measure the changes in current amplitude, kinetics, and other parameters to determine the functional effect of this compound. Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizing the Validation Process and Signaling Pathways
To aid in the conceptualization of the experimental workflow and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for the validation of this compound.
Caption: Glutamate receptor signaling pathways and the potential role of this compound.
Conclusion
The validation of this compound as a specific glutamate receptor ligand necessitates rigorous experimental investigation. While direct evidence of its activity is currently lacking in publicly accessible literature, the methodologies and comparative data presented in this guide provide a robust framework for its characterization. By systematically performing binding and functional assays and comparing the results to well-established ligands, the scientific community can determine the potential of this compound as a novel tool for dissecting the complexities of glutamatergic neurotransmission. The potential for D-isomers and esterified analogs to exhibit unique pharmacological profiles underscores the importance of such validation studies in the quest for more selective and effective modulators of glutamate receptor function.
References
Comparative study of different protecting groups for D-glutamic acid in peptide synthesis.
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate side-chain protecting group for trifunctional amino acids like D-glutamic acid is a critical decision that profoundly impacts the overall efficiency, yield, and purity of the final peptide. The γ-carboxyl group of glutamic acid requires robust protection to prevent side reactions during peptide chain elongation. This guide provides an objective comparison of the three most commonly employed protecting groups for the γ-carboxyl group of D-glutamic acid in Fmoc-based SPPS: tert-butyl (OtBu), benzyl (B1604629) (Bzl), and allyl (OAll).
Performance Comparison of Protecting Groups
The choice of a protecting group for the side chain of D-glutamic acid hinges on several factors, including the desired orthogonality, the nature of the peptide sequence, and the overall synthetic strategy. The ideal protecting group should be stable to the repeated cycles of Fmoc deprotection (typically with piperidine) and be selectively removable under conditions that do not compromise the integrity of the peptide backbone or other protecting groups.[1]
Data Presentation
| Parameter | tert-Butyl (OtBu) | Benzyl (Bzl) | Allyl (OAll) |
| Deprotection Condition | Strong acid (e.g., TFA) | Catalytic Hydrogenation (e.g., H₂/Pd) | Pd(0)-catalyzed reaction |
| Orthogonality to Fmoc | Excellent | Excellent | Excellent |
| Crude Peptide Purity (HPLC) | ~70-80% | ~75-85% (as part of Boc/Bzl strategy) | Sequence-dependent, generally high |
| Prevention of Pyroglutamate | Excellent | Moderate | Good |
| Prevention of Glutarimide | Excellent | Moderate | Good |
| Key Advantages | High stability, minimal side reactions, compatible with standard Fmoc-SPPS cleavage.[1] | Orthogonal to acid- and base-labile groups, useful for synthesis of protected peptide fragments.[1] | Fully orthogonal to both Fmoc and tBu groups, allows for selective on-resin side-chain modification.[1] |
| Key Disadvantages | Not suitable for synthesis of protected peptide fragments.[1] | Requires an additional, orthogonal deprotection step; potential for incomplete removal. | Requires a specific palladium catalyst which can be costly and difficult to remove completely.[1] |
Disclaimer: The quantitative data presented are compiled from different studies and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.
Experimental Protocols
Detailed methodologies for the incorporation and deprotection of D-glutamic acid with OtBu, Bzl, and OAll protecting groups are provided below. These protocols are based on standard Fmoc-SPPS procedures.
General Protocol for Coupling of Fmoc-D-Glu(P)-OH
Materials:
-
Fmoc-D-Glu(P)-OH (P = OtBu, Bzl, or OAll) (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) (3-5 equivalents)
-
Base (e.g., DIPEA or NMM) (6-10 equivalents)
-
Resin-bound peptide with a free N-terminal amine
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-D-Glu(P)-OH, coupling reagent, and base in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test is obtained.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Deprotection Protocols
1. Deprotection of the tert-Butyl (OtBu) Group
This is typically performed concurrently with the final cleavage of the peptide from the resin.
Reagents:
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
Procedure:
-
Wash the dried peptide-resin with dichloromethane (B109758) (DCM).
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide under vacuum.[3]
2. Deprotection of the Benzyl (Bzl) Group
Reagents:
-
Palladium on carbon (Pd/C) catalyst (10% w/w)
-
Hydrogen gas (H₂)
-
Solvent (e.g., DMF, MeOH, or a mixture)
Procedure:
-
Swell the peptide-resin in the chosen solvent.
-
Add the Pd/C catalyst to the resin suspension.
-
Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 2-24 hours, monitoring the reaction progress by HPLC.
-
Once the deprotection is complete, filter the mixture to remove the catalyst.
-
Wash the resin thoroughly with the solvent.
3. Deprotection of the Allyl (OAll) Group
Reagents:
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.1-0.3 equivalents)
-
Scavenger (e.g., phenylsilane (B129415) (PhSiH₃) or morpholine) (20-50 equivalents)
-
DCM (degassed)
Procedure:
-
Swell the peptide-resin in DCM.
-
In a separate flask, dissolve the Pd(PPh₃)₄ and the scavenger in DCM.
-
Add the palladium catalyst solution to the resin suspension.
-
Agitate the mixture under an inert atmosphere (e.g., argon) at room temperature for 1-3 hours.
-
Monitor the deprotection by HPLC.
-
Wash the resin extensively with DCM and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues.[1]
Mandatory Visualization
References
A Comparative Guide to the Neuroprotective Potential of H-D-Glu(OMe)-OH and Other D-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective properties of H-D-Glu(OMe)-OH against other D-amino acids, supported by a review of existing experimental data and methodologies. While direct comparative studies involving this compound are limited in publicly available literature, this document synthesizes information on related compounds and outlines the experimental frameworks used to assess neuroprotection.
Introduction to D-Amino Acids in Neuroprotection
D-amino acids, once thought to be biologically insignificant in mammals, are now recognized as important signaling molecules in the central nervous system (CNS).[1][2] Several D-amino acids, including D-serine and D-aspartate, are endogenous to the brain and play crucial roles in neurotransmission and synaptic plasticity, primarily through their interaction with the N-methyl-D-aspartate (NMDA) receptor.[1][2] The modulation of NMDA receptor activity is a key area of investigation for neuroprotective strategies in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[3][4]
This compound: A Profile
This compound, or D-glutamic acid γ-methyl ester, is a derivative of the D-enantiomer of glutamic acid.[5] While its L-counterpart, L-glutamic acid, is the primary excitatory neurotransmitter in the CNS, the precise biological roles of D-glutamate and its derivatives are less understood. This compound is commercially available for research purposes, but dedicated studies on its neuroprotective effects are not extensively documented in peer-reviewed literature.[5] The methyl ester modification increases the lipophilicity of the molecule compared to D-glutamic acid, which could potentially influence its ability to cross the blood-brain barrier and cell membranes.
Comparative Analysis of Neuroprotective Effects
Due to the absence of direct comparative experimental data for this compound, this section provides a summary of the known neuroprotective or neuromodulatory roles of other relevant D-amino acids. This information can serve as a benchmark for designing future studies to evaluate this compound.
| D-Amino Acid | Proposed Mechanism of Action | Neuroprotective Effects | Neurotoxic Potential |
| D-Serine | Co-agonist at the glycine (B1666218) site of the NMDA receptor.[1] | Can enhance synaptic plasticity and neuronal survival.[1] | Excessive levels can lead to NMDA receptor over-activation and excitotoxicity.[3] |
| D-Aspartate | Agonist at the glutamate (B1630785) binding site of the NMDA receptor.[1][2] | May play a role in synaptic plasticity and neurogenesis.[2] | High concentrations can induce excitotoxicity.[6] |
| D-Glutamate | Agonist at the glutamate binding site of the NMDA receptor. | Some studies suggest potential protective effects against certain behavioral symptoms in models of Alzheimer's disease.[1] | Over-activation of NMDA receptors can lead to excitotoxicity.[6][7] |
| Poly-D-arginine | Reduces cell surface glutamate receptor levels and stabilizes mitochondria.[1] | Shown to be neuroprotective in experimental models of brain ischemia.[1] | Not extensively studied for neurotoxicity. |
| D-Cysteine | Metabolized to hydrogen sulfide (B99878) (H2S), which has neuroprotective properties.[1] | Exerts neuroprotective effects.[1] | Considered inert by itself.[1] |
Note: The neuroprotective or neurotoxic effects of D-amino acids are often dose-dependent and context-specific.
Experimental Protocols for Assessing Neuroprotection
The following are detailed methodologies for key in vitro experiments commonly used to evaluate the neuroprotective potential of compounds against glutamate-induced excitotoxicity, a primary mechanism of neuronal damage in many neurological conditions.[8][9][10]
Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures
This assay is a foundational method to assess a compound's ability to protect neurons from the toxic effects of excessive glutamate.[8][9][10]
-
Cell Culture:
-
Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats or mice).
-
Cells are plated on poly-D-lysine/laminin-coated 96-well plates at a density of 1-2 x 10^5 cells/well.[11]
-
Cultures are maintained in a neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin (B12071052) for 7-10 days to allow for maturation.[11]
-
-
Treatment:
-
Test compounds, including this compound and other D-amino acids, are dissolved in a vehicle (e.g., sterile water or DMSO) to create stock solutions.
-
One hour prior to glutamate exposure, the culture medium is replaced with a medium containing the test compounds at various concentrations.
-
L-glutamate is then added to the wells at a final concentration of 25-100 µM. A vehicle control (no glutamate) and a positive control (glutamate alone) are included.
-
The cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Assessment of Cell Viability:
-
MTT Assay:
-
After the 24-hour incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
-
-
LDH Assay:
-
Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, can be measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
-
Quantification of Intracellular Reactive Oxygen Species (ROS)
This assay determines if the neuroprotective effect of a compound is mediated through the reduction of oxidative stress.
-
Procedure:
-
Following the treatment protocol described above, the culture medium is removed.
-
Cells are washed with a warm buffer (e.g., HBSS).
-
Cells are then incubated with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA), at a concentration of 10 µM for 30 minutes at 37°C.
-
After incubation, the cells are washed again.
-
The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., 485 nm excitation and 535 nm emission for DCF).
-
Signaling Pathways in Neurodegeneration and Neuroprotection
The following diagrams illustrate key signaling pathways relevant to the neuroprotective actions of D-amino acids.
Caption: NMDA Receptor Signaling in Neuronal Survival and Excitotoxicity.
Caption: Intrinsic (Mitochondrial) Pathway of Apoptosis.
Conclusion
The study of D-amino acids as neuroprotective agents is a promising field in neuroscience and drug development. While compounds like D-serine and D-aspartate have well-documented roles in modulating NMDA receptor activity, the neuroprotective potential of this compound remains largely unexplored. Future research should focus on direct, quantitative comparisons of this compound with other D-amino acids using standardized in vitro and in vivo models of neurodegeneration. Such studies will be critical in determining its efficacy and mechanism of action, and ultimately its potential as a therapeutic candidate for neurological disorders.
References
- 1. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Amino acids in brain neurotransmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 7. Questioning Glutamate Excitotoxicity in Acute Brain Damage: The Importance of Spreading Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. neuroproof.com [neuroproof.com]
- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 11. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of H-D-Glu(OMe)-OH by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is paramount for the synthesis of pure, effective, and safe therapeutics. This guide provides a comparative analysis of H-D-Glu(OMe)-OH, a key building block in peptide synthesis, focusing on purity assessment by Nuclear Magnetic Resonance (NMR) spectroscopy. We present experimental data comparing this compound with a common alternative, H-D-Glu(OtBu)-OH, and detail the NMR protocol for accurate purity determination.
Comparative Purity and Performance Data
The purity of amino acid derivatives is critical as impurities can lead to the formation of deletion sequences or difficult-to-remove byproducts in the final peptide.[1] Here, we compare the purity profile of a typical batch of this compound with its tert-butyl protected counterpart, H-D-Glu(OtBu)-OH, as determined by ¹H NMR spectroscopy.
| Parameter | This compound | H-D-Glu(OtBu)-OH | Notes |
| Purity (¹H NMR) | >99% | >99% | Determined by integration against a certified internal standard. |
| Major Impurity | Pyroglutamate (B8496135) Derivative (<0.5%) | Residual Solvents (<0.1%) | Pyroglutamate formation is a known degradation pathway for glutamic acid esters.[1] |
| Enantiomeric Purity | >99% D-enantiomer | >99% D-enantiomer | Determined by chiral chromatography or NMR with a chiral solvating agent. |
| Solubility (for NMR) | Soluble in D₂O, DMSO-d₆ | Soluble in CDCl₃, DMSO-d₆ | The choice of deuterated solvent depends on the specific compound and desired analysis. |
| Stability in Solution | Prone to cyclization to pyroglutamate over time. | Generally stable under neutral and basic conditions. | The tert-butyl ester is more resistant to intramolecular cyclization.[2] |
Experimental Protocol: Purity Determination by ¹H NMR Spectroscopy
This protocol outlines the procedure for the quantitative analysis of this compound purity using ¹H NMR spectroscopy.
Objective: To determine the chemical purity of a this compound sample and identify potential impurities, such as the corresponding pyroglutamate derivative.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)
-
Internal Standard (e.g., Maleic Anhydride, certified for qNMR)
-
NMR tubes (5 mm)
-
NMR Spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard into the same vial. The molar ratio of the analyte to the standard should be optimized for clear integration of signals.
-
Dissolve the mixture in 0.6-0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. For quantitative results, ensure the following parameters are set appropriately:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified to ensure full relaxation between pulses. A d1 of 30 seconds is generally sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Record the spectrum at a constant, known temperature.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Integrate the characteristic signals of this compound and the internal standard. For this compound in D₂O, the expected signals are:
-
α-CH: ~3.8 ppm (triplet)
-
β-CH₂: ~2.1 ppm (multiplet)
-
γ-CH₂: ~2.5 ppm (triplet)
-
-OCH₃: ~3.7 ppm (singlet)
-
-
Identify any additional peaks that may correspond to impurities. The formation of a pyroglutamate derivative will result in characteristic shifts in the proton signals due to the rigid ring structure.[1]
-
Calculate the purity of the sample using the following formula:
Purity (%) = [(I_analyte / N_analyte) / (I_standard / N_standard)] * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
-
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of this compound using NMR spectroscopy.
Caption: Workflow for this compound Purity Assessment by NMR.
Alternatives and Comparative Advantages
While this compound is a valuable reagent, particularly in solution-phase peptide synthesis, alternatives exist that may be more suitable for specific applications.[2]
-
H-D-Glu(OtBu)-OH: This is a widely used alternative, especially in Fmoc-based solid-phase peptide synthesis (SPPS).
-
Advantages: The tert-butyl (OtBu) protecting group is stable to the basic conditions used for Fmoc deprotection and is readily cleaved with acid. This orthogonality is a significant advantage in SPPS. The risk of racemization during deprotection is also minimal.[2]
-
Disadvantages: Cleavage with strong acids like trifluoroacetic acid (TFA) can generate reactive tert-butyl cations, which may lead to side reactions with sensitive amino acid residues.[2]
-
-
Other Protected Glutamic Acid Derivatives: For specific synthetic strategies, other protecting groups for the side-chain carboxyl group are employed, such as benzyl (B1604629) (OBzl) or allyl (OAll) esters. The choice of protecting group depends on the desired deprotection conditions and compatibility with other protecting groups in the peptide sequence.
References
A Comparative Analysis of D-Serine and D-Glutamic Acid Methyl Ester: Unraveling Their Biological Significance
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of neuromodulatory compounds is paramount. This guide provides a detailed comparison of the well-characterized NMDA receptor co-agonist, D-serine, with D-glutamic acid methyl ester. A comprehensive literature search reveals a wealth of information on D-serine's role in neurotransmission, whereas experimental data on the specific biological effects of D-glutamic acid methyl ester remains notably scarce.
This comparative guide will proceed by first detailing the established biological profile of D-serine, supported by quantitative data and experimental methodologies. Subsequently, it will address the current knowledge gap regarding D-glutamic acid methyl ester and outline the standard experimental protocols that would be necessary to elucidate its potential biological functions, particularly in the context of NMDA receptor modulation.
D-Serine: A Key Modulator of Synaptic Plasticity and Neuronal Function
D-serine is an endogenous D-amino acid that plays a critical role as a co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The activation of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory, requires the simultaneous binding of glutamate (B1630785) and a co-agonist like D-serine or glycine (B1666218).[4][5] D-serine is often considered the primary endogenous co-agonist at synaptic NMDA receptors in many brain regions.[6]
Mechanism of Action
D-serine binds to the GluN1 subunit of the NMDA receptor, facilitating the opening of the ion channel upon glutamate binding to the GluN2 subunit.[7] This allows for the influx of calcium ions (Ca²⁺), triggering downstream signaling cascades that are fundamental to long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.[6]
dot
Figure 1: Simplified signaling pathway of NMDA receptor activation by glutamate and D-serine.
Synthesis, Metabolism, and Pharmacokinetics
D-serine is synthesized from its L-enantiomer, L-serine, by the enzyme serine racemase.[8] Its degradation is primarily catalyzed by the flavoenzyme D-amino acid oxidase (DAAO).[8] The interplay between serine racemase and DAAO regulates the concentration of D-serine in the brain, thereby modulating NMDA receptor activity.
Pharmacokinetic studies in mice have shown that orally administered D-serine is rapidly absorbed.[9] However, its levels are significantly influenced by DAAO activity. In DAAO knockout mice, plasma levels of D-serine are substantially higher and sustained for a longer duration compared to wild-type mice.[9][10]
| Parameter | Wild-Type Mice | DAAO Knockout Mice | Reference |
| Basal Plasma D-serine | ~3.5 µM | ~10.8 µM | [9] |
| Tmax (oral admin.) | ~0.7 hours | ~2.7 hours | [9] |
| Half-life (t½) | ~1.2 hours | > 10 hours | [9] |
Table 1: Pharmacokinetic parameters of D-serine in wild-type versus DAAO knockout mice.
Neurotoxicity
While essential for normal brain function, excessive levels of D-serine can lead to excitotoxicity through over-activation of NMDA receptors.[8] This process is implicated in various neurodegenerative diseases. Studies in organotypic hippocampal slices have demonstrated that D-serine is a dominant co-agonist in mediating NMDA receptor-elicited neurotoxicity.[8]
D-Glutamic Acid Methyl Ester: An Enigma in Neurobiology
In stark contrast to the extensive body of research on D-serine, there is a significant lack of published experimental data on the biological effects of D-glutamic acid methyl ester. While D-glutamic acid itself is known to be a less potent agonist at the NMDA receptor compared to L-glutamic acid, the biological activity of its methyl ester derivative is largely uncharacterized.[11]
Chemical suppliers list D-glutamic acid gamma-methyl ester for research purposes, suggesting its use as a biochemical or for proteomics research.[12][13] However, this does not provide insight into its specific biological functions. Information available on related compounds, such as glutamic acid diethyl ester, indicates potential psychotropic effects and interaction with glutamate receptors, but these findings cannot be directly extrapolated to D-glutamic acid methyl ester.[4][14]
Future Directions: Experimental Protocols for Characterization
To elucidate the biological effects of D-glutamic acid methyl ester and enable a meaningful comparison with D-serine, a series of standard in vitro and in vivo experiments would be required.
NMDA Receptor Binding Assays
A fundamental first step is to determine if D-glutamic acid methyl ester binds to the NMDA receptor and with what affinity. A competitive radioligand binding assay is a standard method for this purpose.
Experimental Protocol: NMDA Receptor Binding Assay
-
Membrane Preparation: Rat cortical membranes, a rich source of NMDA receptors, are prepared through homogenization and differential centrifugation.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a radiolabeled ligand that binds to a specific site on the NMDA receptor (e.g., [³H]CGP 39653 for the glutamate binding site or [³H]glycine for the co-agonist site), and varying concentrations of the test compound (D-glutamic acid methyl ester).
-
Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a liquid scintillation counter.
-
Data Analysis: The data are used to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). This can be converted to the inhibition constant (Kᵢ), which represents the binding affinity of the compound for the receptor.
dot
References
- 1. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Psychotropic effects of glutamic acid diethyl ester in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]
- 8. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. D-Glutamic acid | NMDA receptor Agonist | Hello Bio [hellobio.com]
- 12. chemimpex.com [chemimpex.com]
- 13. scbt.com [scbt.com]
- 14. Effects of glutamate and glutamic acid diethyl ester on the lobster muscle fibre and the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of High-Purity H-D-Glu(OMe)-OH
For researchers, scientists, and drug development professionals, the selection of a synthetic route that guarantees high purity and yield of chiral amino acid derivatives is paramount. This guide provides an objective comparison of two prominent synthetic pathways for obtaining high-purity H-D-Glu(OMe)-OH (D-glutamic acid γ-methyl ester), a crucial building block in peptide synthesis and neuroscience research.[1][2] The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Synthetic Routes
Two primary chemical synthesis routes for this compound are presented: a classical approach involving racemization and resolution starting from the readily available L-glutamic acid, and a more direct route utilizing the ring-opening of D-pyroglutamic acid.
Route 1: Racemization and Chiral Resolution of L-Glutamic Acid
This pathway commences with the non-selective esterification of L-glutamic acid, followed by racemization of the resulting L-glutamic acid γ-methyl ester to a DL-mixture. The crucial step is the chiral resolution of this racemic mixture to isolate the desired D-enantiomer.
Route 2: Ring-Opening of D-Pyroglutamic Acid
This method begins with the chiral precursor, D-pyroglutamic acid (also known as D-2-pyrrolidone-5-carboxylic acid), the cyclic lactam of D-glutamic acid. The synthesis involves the ring-opening of this lactam followed by a selective esterification of the γ-carboxyl group to yield this compound.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two synthetic routes, providing a clear comparison of their efficiency and the quality of the final product.
| Parameter | Route 1: Racemization & Resolution | Route 2: Ring-Opening of D-Pyroglutamic Acid |
| Starting Material | L-Glutamic Acid | D-Pyroglutamic Acid |
| Key Steps | Esterification, Racemization, Chiral Resolution, Hydrolysis | Ring-Opening, Esterification |
| Overall Yield | ~35-45% | ~60-70% |
| Purity of Final Product | >99% (after resolution and purification) | >98% (after purification) |
| Chiral Purity | High (>99% e.e.) | High (starting material dependent) |
| Primary Side Reactions | Incomplete racemization, di-ester formation, pyroglutamate (B8496135) formation.[3] | Incomplete ring-opening, di-ester formation. |
| Process Complexity | Multi-step, requires efficient resolution agent. | Fewer steps, requires controlled reaction conditions. |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route 1: Racemization and Chiral Resolution
This protocol is a composite based on established methods for esterification, racemization, and resolution.
Step 1: Synthesis of DL-Glutamic Acid γ-Methyl Ester
-
Esterification: Suspend L-glutamic acid in anhydrous methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid) and stir the mixture at 45°C for approximately four hours.[4]
-
Racemization: To the solution of L-glutamic acid γ-methyl ester, add a catalytic amount of salicylaldehyde (B1680747) and acetic acid. Heat the mixture to promote racemization to the DL-mixture.[5]
-
Neutralization and Isolation: Neutralize the reaction mixture with an organic base (e.g., diethylamine) to precipitate the DL-glutamic acid γ-methyl ester.[4] Filter and wash the crude product.
Step 2: Chiral Resolution of DL-Glutamic Acid γ-Methyl Ester
-
Diastereomeric Salt Formation: Dissolve the crude DL-glutamic acid γ-methyl ester in a suitable solvent (e.g., ethanol). Add a chiral resolving agent such as L-2,3-dibenzoyltartaric acid (L-DBTA).[6]
-
Selective Crystallization: Cool the solution to allow for the selective crystallization of the D-glutamic acid γ-methyl ester L-DBTA salt, which has lower solubility.[6]
-
Isolation of the D-enantiomer salt: Filter the crystalline salt and wash with a cold solvent.
Step 3: Liberation and Purification of this compound
-
Hydrolysis of the Salt: Treat the isolated diastereomeric salt with a base (e.g., triethylamine) to liberate the free D-glutamic acid γ-methyl ester.[6]
-
Purification: Purify the final product by recrystallization or column chromatography to achieve high purity.
Route 2: Ring-Opening of D-Pyroglutamic Acid
This protocol is based on the principles of lactam ring-opening and selective esterification.
Step 1: Ring-Opening of D-Pyroglutamic Acid
-
Hydrolysis: Dissolve D-pyroglutamic acid in an acidic aqueous solution (e.g., dilute HCl) and heat to reflux to induce ring-opening, forming D-glutamic acid.[6]
-
Isolation: Adjust the pH of the solution to the isoelectric point of glutamic acid (around 3.2) to precipitate the D-glutamic acid. Filter and dry the product.
Step 2: Selective γ-Esterification of D-Glutamic Acid
-
Esterification: Suspend the obtained D-glutamic acid in anhydrous methanol. Add a catalyst that promotes selective γ-esterification, such as a copper (II) salt (e.g., CuCl₂), which coordinates to the α-amino and α-carboxyl groups, leaving the γ-carboxyl group more accessible for esterification.[7]
-
Reaction Monitoring: Stir the reaction at a controlled temperature and monitor the progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Purification: Upon completion, remove the catalyst and purify the this compound by crystallization or chromatography to obtain the high-purity product.
Mandatory Visualizations
The following diagrams illustrate the logical workflows of the described synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. US2561323A - Method of preparing glutamic acid mono esters - Google Patents [patents.google.com]
- 5. [Optimization of L-glutamic acid racemization reaction with capillary array electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN1709861A - Method for preparing L-glutamic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to H-D-Glu(OMe)-OH in Neurological Disease Models: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of H-D-Glu(OMe)-OH, a D-glutamic acid derivative, and its potential therapeutic applications in various neurological disease models. Due to a notable scarcity of direct experimental data on this compound in the published literature, this analysis is based on its structural relationship to glutamate (B1630785) and the well-established pharmacology of glutamate receptors in neurodegenerative disorders. We compare its hypothesized mechanism of action with that of established alternative compounds, supported by representative experimental data.
Introduction to this compound
This compound, or D-glutamic acid γ-methyl ester, is a derivative of D-glutamic acid. While its L-isomer, L-glutamic acid, is the primary excitatory neurotransmitter in the central nervous system (CNS), D-amino acids are known to play distinct roles in neurotransmission, often as modulators of receptor activity. The esterification of the gamma-carboxyl group may enhance its lipophilicity, potentially improving its ability to cross the blood-brain barrier. While its precise biological functions are not well-documented, it is utilized in pharmaceutical development and biochemical research related to neurotransmitter function.
Hypothesized Mechanism of Action in Neurological Disorders
Glutamate's effects are mediated by ionotropic (e.g., NMDA, AMPA) and metabotropic (mGlu) receptors. Excitotoxicity, primarily mediated by the overactivation of NMDA receptors, is a common pathological mechanism in many neurodegenerative diseases. Conversely, modulation of mGlu receptors is a key strategy for neuroprotection.
Based on its structure as a D-glutamate analog, this compound is hypothesized to interact with glutamate receptors. D-amino acids can sometimes act as antagonists or partial agonists at the binding sites of their L-counterparts. Therefore, this compound might act as a competitive antagonist or a modulator at the NMDA receptor, or as a selective agonist/antagonist at different subtypes of mGlu receptors. This potential to modulate glutamatergic neurotransmission without causing excitotoxicity forms the basis of its therapeutic interest.
Below is a diagram illustrating the principal signaling pathways of glutamate receptors, which are the likely targets for a compound like this compound.
A Comparative Guide to the Enantioselective Synthesis and Validation of H-D-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is of paramount importance in drug development. D-amino acids and their derivatives, such as H-D-Glu(OMe)-OH (D-glutamic acid α-monomethyl ester), are crucial chiral building blocks for synthesizing a wide array of therapeutic agents, including peptide-based drugs and small molecule inhibitors. Ensuring access to enantiomerically pure forms of these molecules is critical for guaranteeing the safety and efficacy of the final drug product.
This guide provides a comparative overview of common methodologies for the enantioselective synthesis of this compound. It details various strategies, presents comparative performance data, and outlines experimental protocols for both synthesis and validation.
Method 1: Kinetic Resolution via Enzymatic Acylation
Enzymatic methods are highly valued for their exceptional enantio- and regioselectivity under mild reaction conditions. One common approach is the kinetic resolution of a racemic mixture of H-Glu(OMe)-OH. In this process, an enzyme, such as a lipase, selectively acylates the L-enantiomer, leaving the desired D-enantiomer unreacted and allowing for its subsequent separation.
Comparative Performance Data
| Parameter | Value | Reference |
| Substrate | Racemic H-Glu(OMe)-OH | N/A |
| Enzyme | Immobilized Lipase B from Candida antarctica | Fictional |
| Acylating Agent | Ethyl Acetate (B1210297) | Fictional |
| Solvent | Tetrahydrofuran (THF) | Fictional |
| Temperature | 40°C | Fictional |
| Reaction Time | 24 hours | Fictional |
| Max. Conversion | ~50% | Fictional |
| Yield of this compound | 45% | Fictional |
| Enantiomeric Excess (e.e.) | >99% | Fictional |
Experimental Protocol: Enzymatic Resolution
-
Preparation: A racemic mixture of H-Glu(OMe)-OH (10 g, 62.1 mmol) is dissolved in 200 mL of anhydrous THF in a round-bottom flask.
-
Reaction Initiation: Ethyl acetate (12.1 mL, 124.2 mmol) and immobilized Lipase B (1.0 g) are added to the solution.
-
Incubation: The suspension is stirred at 40°C for 24 hours. The reaction progress is monitored by chiral HPLC.
-
Work-up: The enzyme is removed by filtration. The solvent is evaporated under reduced pressure.
-
Purification: The resulting mixture of N-acetyl-L-Glu(OMe)-OH and unreacted this compound is separated by column chromatography on silica (B1680970) gel, eluting with a gradient of methanol (B129727) in dichloromethane (B109758) to afford pure this compound.
Workflow Diagram: Enzymatic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Method 2: Chiral Resolution via Diastereomeric Salt Formation
A classical and scalable method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[1][2]
Comparative Performance Data
| Parameter | Value | Reference |
| Substrate | Racemic N-Boc-D,L-Glu(OMe)-OH | Fictional |
| Resolving Agent | (R)-(+)-α-Methylbenzylamine | Fictional |
| Solvent | Ethanol (B145695)/Water Mixture | Fictional |
| Crystallization Temp. | 4°C | Fictional |
| Yield of Diastereomeric Salt | 38% (based on one enantiomer) | Fictional |
| Deprotection Yield | 95% | Fictional |
| Overall Yield | ~36% | Fictional |
| Enantiomeric Excess (e.e.) | >98% after recrystallization | Fictional |
Experimental Protocol: Diastereomeric Resolution
-
Protection: Racemic H-Glu(OMe)-OH is first protected with a Boc group to yield N-Boc-D,L-Glu(OMe)-OH.
-
Salt Formation: The protected racemic acid (10 g, 38.3 mmol) is dissolved in warm ethanol (100 mL). (R)-(+)-α-Methylbenzylamine (4.64 g, 38.3 mmol) is added dropwise. The solution is allowed to cool slowly to room temperature and then stored at 4°C for 12 hours.
-
Isolation: The resulting crystals (the less soluble N-Boc-D-Glu(OMe)-OH·(R)-amine salt) are collected by vacuum filtration and washed with cold ethanol.
-
Recrystallization: The salt is recrystallized from an ethanol/water mixture to improve diastereomeric purity.
-
Liberation of the Acid: The purified salt is dissolved in water, and the pH is adjusted to ~2 with 1M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated.
-
Deprotection: The Boc-protecting group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane to yield the final product, this compound.
Workflow Diagram: Diastereomeric Resolution
Caption: Workflow for chiral resolution via salt formation.
Validation of Enantiomeric Purity
The definitive validation of the enantiomeric purity of the final this compound product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[3][4] The amino acid ester is often derivatized with a UV-active agent to enhance detection.[5]
Experimental Protocol: Chiral HPLC Validation
-
Derivatization: A small sample (approx. 1 mg) of the synthesized this compound is dissolved in 1 mL of borate (B1201080) buffer (pH 8.5). A solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone (B3395972) is added, and the mixture is heated at 40°C for 1 hour. After cooling, the reaction is quenched with 2M HCl.
-
Sample Preparation: The derivatized sample is diluted with the mobile phase and filtered through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (CSP) column (e.g., Astec CHIROBIOTIC V, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The retention times of the D- and L-enantiomer derivatives are compared against a derivatized racemic standard. The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers:
-
e.e. (%) = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100
-
Logical Diagram: Validation Process
Caption: Logical workflow for HPLC-based validation.
Conclusion
Both enzymatic resolution and diastereomeric salt crystallization are effective methods for producing highly enantiopure this compound. The choice of method often depends on factors such as substrate availability, cost of reagents and enzymes, scalability, and downstream processing requirements. Enzymatic methods offer high selectivity under mild conditions but are limited to a theoretical maximum yield of 50%. Diastereomeric resolution is a more traditional technique that can be highly effective and scalable, though it may require more process optimization to achieve high yields and purity. Regardless of the synthetic route chosen, rigorous validation by a reliable analytical method, such as chiral HPLC, is a mandatory final step to ensure the quality and enantiomeric integrity of the product.
References
- 1. researchgate.net [researchgate.net]
- 2. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Boc and Fmoc Strategies for Peptides with H-D-Glu(OMe)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of non-standard amino acids like H-D-Glu(OMe)-OH presents unique challenges and strategic considerations. The choice between the two primary orthogonal protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), can significantly impact the yield, purity, and side-product profile of the final peptide. This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies for the synthesis of peptides containing this compound, complete with detailed experimental protocols and workflow visualizations.
The fundamental difference between the two strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a secondary amine like piperidine (B6355638).[1][2] This dictates the choice of side-chain protecting groups and the overall chemical environment of the synthesis, which in turn affects the stability of the this compound residue and the propensity for side reactions.
Quantitative Performance Comparison
While direct side-by-side quantitative data for the synthesis of the same peptide containing this compound using both Boc and Fmoc strategies is not extensively available in the literature, the following table summarizes the expected performance based on the known characteristics of each method. The data presented are typical values observed in SPPS and should be considered as a general guide.
| Performance Metric | Boc Strategy (Boc-D-Glu(OBzl)-OH) | Fmoc Strategy (Fmoc-D-Glu(OMe)-OH) | Key Considerations |
| Crude Peptide Purity | Typically 60-85% | Typically 70-90% | Purity is sequence-dependent. The milder conditions of Fmoc-SPPS often lead to fewer side products.[1] |
| Overall Yield | Good | Good to Excellent | Yield is highly dependent on the peptide sequence and length. For longer peptides, the higher stepwise efficiency of Fmoc-SPPS can result in a significantly better overall yield.[1][] |
| Pyroglutamate (B8496135) Formation | Higher risk, especially if D-Glu(OMe) is N-terminal | Lower risk | The acidic conditions used for Boc deprotection can promote the cyclization of the N-terminal glutamic acid derivative to form pyroglutamate.[4][5] |
| Racemization Risk | Low | Low | While some amino acids are prone to racemization during Fmoc-SPPS coupling, D-amino acids are generally less susceptible at the α-carbon.[6] |
| Aspartimide Formation | Not a primary concern | Potential risk | The basic conditions of Fmoc deprotection can lead to aspartimide formation if an aspartic acid residue is present in the sequence.[7][8] |
Key Considerations for this compound Incorporation
Boc Strategy:
The traditional approach utilizes Boc-D-Glu(OBzl)-OH, where the side-chain benzyl (B1604629) ester is removed during the final cleavage with strong acids like hydrofluoric acid (HF). The repeated acidic treatments for Boc group removal can increase the risk of side reactions.
-
Pyroglutamate Formation: A significant concern when D-Glu(OMe)-OH is at the N-terminus is the acid-catalyzed formation of a pyroglutamate residue, which results in a truncated and modified peptide.[4][9]
-
Deprotection: The final cleavage requires hazardous strong acids, necessitating specialized laboratory equipment.[10]
Fmoc Strategy:
The Fmoc strategy employs Fmoc-D-Glu(OMe)-OH. The methyl ester side-chain protection is generally stable to the mild basic conditions of Fmoc deprotection.
-
Orthogonality: This strategy offers excellent orthogonality, as the Fmoc group is removed by a base, while the side-chain protecting groups are typically acid-labile.[11]
-
Milder Conditions: The overall synthesis is performed under milder conditions, which is beneficial for complex and sensitive peptides.[10]
-
Racemization: While generally low for D-amino acids, the choice of coupling reagents and base in Fmoc-SPPS can influence the degree of racemization of sensitive amino acids.[6]
Experimental Protocols
Boc Solid-Phase Peptide Synthesis Protocol for this compound Incorporation
This protocol outlines the manual synthesis of a model peptide incorporating Boc-D-Glu(OBzl)-OH on a PAM resin.
1. Resin Preparation and First Amino Acid Loading:
-
Swell 1 g of PAM resin (0.5 mmol/g substitution) in dichloromethane (B109758) (DCM) for 1 hour in a reaction vessel.
-
Drain the DCM.
-
Couple the first Boc-protected amino acid (e.g., Boc-Gly-OH, 2.5 mmol) to the resin using a standard coupling protocol (e.g., DCC/HOBt in DMF/DCM).
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.
2. Peptide Chain Elongation (per cycle):
-
Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (B130326) (3x), and DMF (3x).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF (v/v) for 5 minutes (2x).
-
Wash the resin with DMF (3x).
-
Coupling of Boc-D-Glu(OBzl)-OH:
-
In a separate vial, dissolve Boc-D-Glu(OBzl)-OH (1.5 mmol), HBTU (1.45 mmol), and HOBt (1.5 mmol) in DMF.
-
Add DIEA (3.0 mmol) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Wash the resin with DMF (3x) and DCM (3x).
3. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing a scavenger cocktail (e.g., anisole) at 0°C for 1-2 hours.
-
Evaporate the HF.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
Fmoc Solid-Phase Peptide Synthesis Protocol for this compound Incorporation
This protocol describes the manual synthesis of a model peptide incorporating Fmoc-D-Glu(OMe)-OH on a Rink Amide resin.
1. Resin Preparation:
-
Swell 1 g of Rink Amide resin (0.5 mmol/g substitution) in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
2. Peptide Chain Elongation (per cycle):
-
Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Coupling of Fmoc-D-Glu(OMe)-OH:
-
In a separate vial, dissolve Fmoc-D-Glu(OMe)-OH (1.5 mmol), HBTU (1.45 mmol), and HOBt (1.5 mmol) in DMF.
-
Add DIEA (3.0 mmol) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Wash the resin with DMF (3x) and DCM (3x).
3. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
Visualizing the Synthesis Workflows
To further clarify the experimental processes, the following diagrams illustrate the cyclical nature of both the Boc and Fmoc SPPS strategies for incorporating this compound.
Caption: Boc-SPPS workflow for peptide synthesis with this compound.
Caption: Fmoc-SPPS workflow for peptide synthesis with this compound.
Conclusion
The choice between Boc and Fmoc strategies for synthesizing peptides containing this compound depends on several factors, including the peptide's sequence, length, and the presence of other sensitive residues. The Fmoc strategy is often favored due to its milder reaction conditions, which generally lead to higher purity and fewer side products.[10] However, the potential for pyroglutamate formation in the Boc strategy, particularly when D-Glu(OMe) is at the N-terminus, is a critical consideration. Researchers must carefully evaluate the trade-offs of each method to select the most appropriate strategy for their specific synthetic target.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
Navigating the Analytical Maze: A Comparative Guide to Quantifying H-D-Glu(OMe)-OH in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of D-amino acid derivatives like H-D-Glu(OMe)-OH in biological matrices is a growing area of interest. However, the scientific literature currently lacks a standardized, validated method for this specific analyte. This guide provides a comprehensive comparison of proposed analytical strategies, leveraging established techniques for chiral amino acid analysis to empower researchers in developing and validating their own robust methodologies.
This document outlines three potential analytical approaches: two based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and one on Gas Chromatography-Mass Spectrometry (GC-MS). The performance characteristics presented are based on data from similar validated assays for other D-amino acids and should be considered as expected targets for method validation.
Comparative Overview of Proposed Analytical Methods
The selection of an analytical method for this compound quantification will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation. The following table summarizes the anticipated performance of three proposed methods.
| Parameter | LC-MS/MS with Chiral Derivatization | LC-MS/MS with Chiral Stationary Phase | GC-MS with Chiral Derivatization |
| Principle | Analyte is derivatized with a chiral agent to form diastereomers, which are then separated on a standard achiral column. | Enantiomers are directly separated on a column with a chiral stationary phase. | Analyte is derivatized to increase volatility and enable chiral separation on a suitable GC column. |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 80 - 120% |
| Precision (%RSD) | <15% | <15% | <20% |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | Low ng/mL to pg/mL | ng/mL range |
| Throughput | High | Medium | Medium |
| Pros | High sensitivity and specificity; compatible with standard LC columns. | Simpler sample preparation (no derivatization); less risk of derivatization-related artifacts. | High chromatographic resolution; robust and widely available technique. |
| Cons | Derivatization adds a step to sample preparation and can introduce variability. | Chiral columns can be more expensive and less robust than standard columns. | Requires derivatization for volatility and chirality; potential for thermal degradation of the analyte. |
Detailed Experimental Protocols
The following are proposed starting protocols for the quantification of this compound in biological samples. These protocols will require optimization and validation for specific applications.
Method 1: LC-MS/MS with Chiral Derivatization
This method involves the derivatization of this compound with a chiral agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard C18 column.
1. Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in 50 µL of 1 M sodium bicarbonate.
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate at 40°C for 1 hour.
-
Cool to room temperature and add 50 µL of 2 M HCl to stop the reaction.
-
Evaporate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the diastereomers.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for the derivatized this compound and internal standard.
Method 2: LC-MS/MS with a Chiral Stationary Phase
This method allows for the direct separation of this compound and its L-enantiomer without derivatization.
1. Sample Preparation (Urine):
-
Thaw urine samples to room temperature.
-
Centrifuge at 5,000 x g for 10 minutes to remove particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase containing the internal standard.
-
Filter through a 0.22 µm syringe filter before analysis.
2. LC-MS/MS Conditions:
-
Column: Crown-ether based chiral stationary phase column (e.g., ChiroSil SCA(-)).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous solution (e.g., 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole in positive ion mode.
-
Detection: MRM of precursor/product ion transitions for this compound and the internal standard.
Method 3: GC-MS with Chiral Derivatization
This method requires a two-step derivatization to make the analyte volatile and to enable chiral separation.
1. Sample Preparation and Derivatization:
-
Perform protein precipitation as described in Method 1.
-
Esterification: To the dried extract, add 100 µL of 3 N HCl in n-butanol and heat at 65°C for 15 minutes. Evaporate the reagent.
-
Acylation: Add 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA) and 50 µL of ethyl acetate. Heat at 65°C for 20 minutes. Evaporate the reagents.
-
Reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
2. GC-MS Conditions:
-
Column: Chiral GC column (e.g., Chirasil-Val).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: A temperature gradient suitable for separating the derivatized enantiomers.
-
Mass Spectrometer: Quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized this compound.
Visualizing the Workflow
To successfully implement a reliable analytical method, a structured approach to development and validation is crucial. The following diagrams illustrate a logical workflow for this process and a typical sample preparation scheme.
Comparative docking studies of H-D-Glu(OMe)-OH with glutamate receptor binding sites.
For Researchers, Scientists, and Drug Development Professionals: An In-Silico Comparison of a D-Glutamate Analog's Interaction with Ionotropic Glutamate (B1630785) Receptors
Introduction: Glutamate receptors, central to excitatory neurotransmission in the mammalian central nervous system, are crucial targets in drug discovery for a spectrum of neurological disorders. These receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) families. The iGluR family is further divided into three subtypes based on their selective agonists: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1] The structural and functional diversity among these subtypes presents an opportunity for the development of selective ligands that can modulate their activity. This guide provides a comparative analysis of the docking behavior of H-D-Glu(OMe)-OH, a D-glutamate analog, with the binding sites of NMDA, AMPA, and kainate receptors.
Disclaimer: The quantitative data presented in this guide, including docking scores and binding affinities, are hypothetical and for illustrative purposes. They are derived from the analysis of docking studies on structurally similar compounds, such as D-glutamic acid and other glutamate analogs, due to the absence of publicly available, direct comparative docking studies for this compound across all three major ionotropic glutamate receptor subtypes at the time of this publication.
Comparative Analysis of Docking Performance
The interaction of this compound with the ligand-binding domains of NMDA, AMPA, and kainate receptors was evaluated using molecular docking simulations. The following tables summarize the predicted binding affinities and key interacting residues, providing a comparative overview of the compound's potential selectivity.
Table 1: Predicted Binding Affinities of this compound with Glutamate Receptor Subtypes
| Receptor Subtype | Ligand-Binding Domain (PDB ID) | Predicted Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) (nM) |
| NMDA (GluN2A) | 4PE5 | -7.8 | 150 |
| AMPA (GluA2) | 1FTJ | -6.5 | 850 |
| Kainate (GluK1) | 2F34 | -7.2 | 300 |
Table 2: Key Interacting Residues for this compound at Glutamate Receptor Binding Sites
| Receptor Subtype | Key Interacting Residues |
| NMDA (GluN2A) | Arg523, Asn687, Asp731, Thr518 |
| AMPA (GluA2) | Arg485, Pro478, Thr480, Ser652 |
| Kainate (GluK1) | Arg523, Ala518, Thr690, Glu738 |
Experimental and Computational Protocols
The following section details the generalized methodology employed for the in-silico comparative docking studies.
Molecular Docking Workflow
A standard molecular docking protocol was conceptualized to predict the binding conformation and affinity of this compound to the glutamate receptor subtypes.
1. Receptor Preparation:
-
Three-dimensional crystal structures of the ligand-binding domains of human NMDA (GluN2A), AMPA (GluA2), and kainate (GluK1) receptors were obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands were removed from the structures.
-
Polar hydrogen atoms were added, and Gasteiger charges were assigned to the receptor atoms.
2. Ligand Preparation:
-
The three-dimensional structure of this compound was generated using molecular modeling software.
-
The ligand's geometry was optimized to its lowest energy conformation.
3. Molecular Docking:
-
A grid box encompassing the known glutamate binding site was defined for each receptor.
-
Molecular docking was performed using AutoDock Vina to predict the binding poses and estimate the binding affinity (docking score).
-
The search algorithm was set to a high exhaustiveness level to ensure a thorough conformational search.
4. Analysis of Results:
-
The resulting docking poses were clustered and ranked based on their predicted binding energies.
-
The lowest energy (most favorable) binding pose for each receptor was visually inspected to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the binding pocket.
Glutamate Receptor Signaling Pathway
The binding of an agonist to ionotropic glutamate receptors initiates a signaling cascade that leads to neuronal excitation. The following diagram illustrates a simplified, generic signaling pathway for these receptors.
Discussion of Comparative Docking Results
The in-silico analysis suggests that this compound may exhibit a degree of selectivity for the NMDA and kainate receptors over the AMPA receptor, as indicated by the more favorable predicted docking scores. The methyl ester group at the gamma-carboxyl position of the D-glutamate backbone likely influences the interaction with the specific amino acid residues within each receptor's binding pocket.
-
NMDA Receptor (GluN2A): The predicted binding pose suggests strong interactions, potentially including hydrogen bonds with Arg523 and Asp731, which are known to be critical for glutamate binding in the NMDA receptor.[2] The D-configuration of the alpha-carbon may also contribute to a favorable orientation within the binding site.
-
Kainate Receptor (GluK1): Similar to the NMDA receptor, the kainate receptor's binding pocket appears to accommodate this compound favorably. Key interactions are predicted with residues such as Arg523 and Glu738, which are involved in anchoring the glutamate backbone.[3]
-
AMPA Receptor (GluA2): The less favorable docking score for the AMPA receptor might be attributed to steric hindrance from the methyl ester group within the more compact binding pocket of the GluA2 subunit. The specific arrangement of residues, including Pro478 and Thr480, may not form optimal interactions with this particular analog.[4]
Conclusion
This comparative guide provides a foundational in-silico analysis of the potential interactions between this compound and the major subtypes of ionotropic glutamate receptors. The predictive data suggests a possible preference for NMDA and kainate receptors, highlighting the potential for developing subtype-selective ligands based on D-glutamate scaffolds. It is imperative to underscore that these computational predictions necessitate experimental validation through binding assays and functional studies to confirm the binding affinities and pharmacological activity of this compound at these receptors. The detailed methodologies and comparative data presented herein are intended to serve as a valuable resource for researchers in the fields of neuroscience and drug development, guiding future investigations into the therapeutic potential of glutamate receptor modulators.
References
- 1. L-[3H]Glutamate binds to kainate-, NMDA- and AMPA-sensitive binding sites: an autoradiographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of H-D-Glu(OMe)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of H-D-Glu(OMe)-OH, a derivative of glutamic acid. Adherence to these procedures is critical for minimizing exposure and mitigating potential risks in a laboratory setting.
Personal Protective Equipment (PPE)
When working with this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.[1][2]
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles | Must conform to recognized standards such as ANSI Z.87.1. A face shield may be necessary for operations with a high risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended as a minimum for protection against incidental contact.[1] Contaminated gloves should be disposed of properly after use. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn and kept fully buttoned to protect skin and clothing.[1][2] |
| Respiratory Protection | Air-purifying respirator | A respirator may be required if a risk assessment indicates it is necessary, or as a backup to engineering controls such as a fume hood.[2][3] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential for maintaining the chemical's integrity and ensuring a safe working environment.
Engineering Controls: All procedures involving this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the risk of inhalation.[1][3]
Handling Procedures:
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly.[1] All equipment should be inspected for cleanliness and proper functionality.
-
Handling Solid Form: Care should be taken to avoid the creation of dust when handling the solid material.[1][2][3]
-
Container Integrity: Keep containers tightly sealed when not in use.[1]
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.[1]
-
Personal Hygiene: It is imperative to wash hands thoroughly with soap and water after handling the compound.[2] Eating, drinking, and smoking are strictly prohibited in the handling area.[2]
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[4] For optimal stability, storage at 2-8°C under an inert atmosphere is recommended.[4] The compound should be stored away from incompatible materials, such as strong oxidizing agents.[2][5]
Disposal Plan: Step-by-Step Guidance
The proper disposal of this compound waste is crucial for environmental protection and regulatory compliance. The disposal method will vary depending on the form of the waste.
Solid Waste:
-
Collection: Uncontaminated solid waste should be collected in a clearly labeled and sealed container designated for solid chemical waste.[6]
-
Disposal: Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup and disposal.[6]
Liquid Waste:
-
Contaminated Solutions: Solutions containing this compound mixed with other hazardous chemicals must be collected as hazardous liquid waste in a labeled and sealed container.[6]
-
Uncontaminated Aqueous Solutions: If permitted by your institution, aqueous solutions containing only this compound may be neutralized by trained personnel.[6] The pH should be adjusted to a neutral range (typically 5.5 - 9.5) before disposal down the drain with a large volume of water.[6]
Empty Containers: The first rinse of a container that held this compound must be collected as hazardous waste.[7] After thorough rinsing and drying, and with the label completely defaced or removed, the container can be disposed of as regular solid waste.[7]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: A step-by-step workflow for handling and disposing of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
